molecular formula C9H7NO2 B11917726 5,8-Quinolinediol CAS No. 20947-39-1

5,8-Quinolinediol

Cat. No.: B11917726
CAS No.: 20947-39-1
M. Wt: 161.16 g/mol
InChI Key: FBLZWWDWBRMCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Quinolinediol, also known as 5,8-dihydroxyquinoline, is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a privileged precursor to the 5,8-quinolinedione (quinolinequinone) pharmacophore, which is the active moiety in a class of potent natural antibiotics such as streptonigrin . This compound is a valuable building block for generating diverse libraries of derivatives for biological evaluation. Researchers utilize 5,8-Quinolinediol primarily in the synthesis of novel compounds with potential anticancer and antimicrobial activities . The 5,8-quinolinedione scaffold is recognized for its broad spectrum of biological properties, which include antibacterial, antifungal, and antimalarial activities . The mechanism of action for derivatives stemming from this core is often associated with the molecule's ability to be enzymatically reduced by enzymes like NAD(P)H-quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species and subsequent oxidative stress in target cells . In the laboratory, 5,8-Quinolinediol can be further functionalized; for instance, it can undergo regioselective photo-Friedel-Crafts acylation using sunlight to yield 6-acyl derivatives, providing an efficient route to more complex molecules . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-5,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZWWDWBRMCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483310, DTXSID80879695
Record name 5,8-Quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOLINE58DIHYDROXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20947-39-1
Record name 5,8-Quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,8-Quinolinediol: Technical Synthesis, History, and Redox Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological utility of 5,8-Quinolinediol.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

5,8-Quinolinediol (also known as 5,8-dihydroxyquinoline) is a redox-active heterocyclic scaffold that serves as the reduced hydroquinone form of the 5,8-quinolinedione pharmacophore. While historically overshadowed by its isomer 8-hydroxyquinoline (a classic metal chelator), 5,8-quinolinediol has emerged as a critical intermediate in the study of bioreductive alkylating agents. Its ability to undergo reversible oxidation-reduction cycles makes it a potent substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) , a mechanism exploited in the design of tumor-activated prodrugs and antibiotics like Streptonigrin.

Historical Genesis

The history of 5,8-quinolinediol is not defined by a single "eureka" moment but rather by the convergence of dye chemistry and antibiotic discovery.

  • The Dye Chemistry Era (Late 19th Century): The compound's origins trace back to the work of Karl Elbs (1893), who developed the Elbs Persulfate Oxidation .[1] This method allowed for the introduction of a hydroxyl group at the para position of phenols.[2] While Elbs focused on simple phenols, his method provided the first synthetic logic for converting 8-hydroxyquinoline directly into 5,8-dihydroxyquinoline.

  • The Antibiotic Era (1959–1960s): The isolation of Streptonigrin (from Streptomyces flocculus) in 1959 revealed a complex structure containing a substituted 5,8-quinolinedione core. This discovery shifted focus from the diol as a chemical curiosity to the quinone/hydroquinone couple as a biological weapon.

  • Metabolic Identification (1965): Researchers identified 5,8-quinolinediol derivatives in the urine of rats fed high-corn diets, establishing it as a tangible metabolite of tryptophan/quinoline metabolism in mammals.

Chemical Architecture: The Redox Switch

The defining feature of 5,8-quinolinediol is its thermodynamic instability relative to its oxidized form, 5,8-quinolinedione . In physiological conditions, these two species exist in a dynamic equilibrium driven by cellular reductases and dissolved oxygen.

RedoxCycle Dione 5,8-Quinolinedione (Oxidized / Prodrug) Semiquinone Semiquinone Radical (Intermediate) Dione->Semiquinone +1e- (P450 reductase) Diol 5,8-Quinolinediol (Reduced / Hydroquinone) Dione->Diol +2e- (NQO1) Semiquinone->Dione -1e- (O2 -> O2•-) Semiquinone->Diol +1e- ROS ROS Generation (Superoxide/H2O2) Semiquinone->ROS Diol->Semiquinone -1e- (Auto-oxidation)

Figure 1: The Redox Cycling Mechanism. The 2-electron reduction by NQO1 bypasses the toxic semiquinone, but the resulting diol is unstable and can auto-oxidize, generating ROS.

Experimental Protocols

Synthesis of 5,8-quinolinediol is challenging due to its sensitivity to air oxidation. Two primary methods are employed: the classical Elbs oxidation (direct but low yield) and the Reduction of Quinone (indirect but high purity).

Method A: Elbs Persulfate Oxidation (Direct Synthesis)

Principle: Nucleophilic attack of the persulfate anion on the para position of the phenolate. Pros: One-step from cheap starting material. Cons: Low yield (<40%), tedious purification.

Protocol:

  • Reagents: Dissolve 8-Hydroxyquinoline (14.5 g, 0.1 mol) in 20% NaOH (100 mL) .

  • Oxidation: Cool the solution to 15°C. Add a saturated solution of Potassium Persulfate (K₂S₂O₈, 27 g, 0.1 mol) dropwise over 2 hours. Crucial: Maintain temperature <20°C to prevent degradation.

  • Digestion: Stir the dark brown mixture for 24 hours at room temperature.

  • Acidification: Acidify with concentrated HCl to pH 4. Filter off the unreacted 8-hydroxyquinoline (precipitate).

  • Hydrolysis: Add concentrated HCl to the filtrate (containing the sulfate ester intermediate) and reflux for 1 hour to hydrolyze the sulfate.

  • Isolation: Neutralize carefully with NaHCO₃. The 5,8-quinolinediol precipitates as a dark solid.

  • Purification: Recrystallize immediately from dilute ethanol containing a trace of sodium dithionite (to prevent oxidation).

Method B: Reduction of 5,8-Quinolinedione (High Purity)

Principle: Synthesis of the stable quinone followed by in situ reduction. Pros: High purity, suitable for biological assays.

Protocol:

  • Precursor Synthesis: Oxidize 8-hydroxyquinoline using Fremy’s Salt or PIFA (Phenyliodine bis(trifluoroacetate)) to yield 5,8-Quinolinedione (yellow needles).

  • Reduction: Dissolve 5,8-quinolinedione (1 mmol) in Methanol (10 mL).

  • Reagent: Add Sodium Dithionite (Na₂S₂O₄, 2 mmol) dissolved in water (2 mL).

  • Observation: The yellow solution turns colorless/pale beige immediately, indicating formation of the diol.

  • Workup: Extract with ethyl acetate under nitrogen atmosphere. Evaporate solvent to yield 5,8-quinolinediol.

    • Note: For biological use, the dione is often applied directly, relying on cellular NQO1 for in situ reduction.

Mechanistic Pharmacology: The NQO1 Axis

The pharmacological value of 5,8-quinolinediol lies in its relationship with NQO1 (DT-Diaphorase) .

The "Bioactivation" Pathway

NQO1 is a flavoenzyme often overexpressed in solid tumors (lung, breast, colon). It performs a 2-electron reduction of quinones to hydroquinones (diols).[3]

  • Entry: The drug enters the cell as the oxidized 5,8-quinolinedione .

  • Activation: NQO1 reduces it to 5,8-quinolinediol .

  • Effect:

    • Direct Alkylation: The diol can rearrange to form electrophilic intermediates that alkylate DNA.

    • Redox Cycling: If the diol is stable enough to diffuse but unstable to oxygen, it auto-oxidizes back to the dione, transferring electrons to molecular oxygen to form Superoxide Anion (

      
      ) . This induces lethal oxidative stress.
      
Comparative Biological Activity Data
Compound FormNQO1 Substrate?Cytotoxicity MechanismStability
5,8-Quinolinedione Yes (High Affinity)Redox cycling + Thiol depletionStable Solid
5,8-Quinolinediol No (Product)Auto-oxidation to generate ROSAir Sensitive
8-Hydroxyquinoline NoMetal Chelation (Cu/Zn)Very Stable

Future Outlook: Therapeutic Applications

Current research focuses on modifying the 5,8-quinolinediol scaffold to tune its redox potential:

  • C6/C7 Substitution: Adding electron-withdrawing groups (Cl, Br) at positions 6 or 7 increases the redox potential, making the quinone easier to reduce by NQO1.

  • Neuroprotection: Hybrid molecules combining the metal-chelating 8-OH site with the redox-active 5-OH site are being explored for Alzheimer's disease to scavenge redox-active metals (Cu, Fe) while modulating oxidative stress.

References

  • Elbs Persulfate Oxidation Discovery: Elbs, K. (1893).[2][4] "Ueber Nitrohydrochinon". Journal für Praktische Chemie. Link[2]

  • Review of Oxidation Methods: Sethna, S. M. (1951).[2][5] "The Elbs Persulfate Oxidation". Chemical Reviews. Link

  • Streptonigrin Structure & Activity: Rao, K. V., et al. (1963). "Streptonigrin".[6] Journal of the American Chemical Society. Link

  • Metabolic Identification: Inagami, K., et al. (1965). "The identification of 2,8-quinolinediol in the urine of rats fed a diet containing corn". Journal of Biological Chemistry. Link

  • NQO1 Mechanism: Ross, D., et al. (2000). "The diverse functionality of NQO1 and its roles in redox control". Biochemical Pharmacology. Link

  • Synthesis of Quinolinediones: Kadela-Tomanek, M., et al. (2019).[7] "5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents".[7][8] Molecules. Link

Sources

Introduction: The Structural Elucidation of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,8-Quinolinediol

5,8-Quinolinediol, a key heterocyclic compound, serves as a fundamental building block in the synthesis of a multitude of biologically active molecules.[1] It is the direct precursor to the 5,8-quinolinedione pharmacophore, the active component in potent natural antibiotics like streptonigrin.[1] The therapeutic potential of its derivatives, which exhibit a broad spectrum of activities including anticancer, antimicrobial, and antimalarial properties, is a subject of intense research.[1] The mechanism of action for many of these derivatives is linked to their ability to generate reactive oxygen species, inducing oxidative stress in target cells.[1]

Given its significance, the unambiguous structural confirmation and purity assessment of 5,8-Quinolinediol are paramount for any research or development endeavor. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used for its characterization. As a senior application scientist, the focus here is not merely on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.[2] For 5,8-Quinolinediol, a combination of ¹H and ¹³C NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.

Expertise in Practice: Why NMR is the Cornerstone of Analysis

For a molecule like 5,8-Quinolinediol, ¹H NMR provides critical information on the substitution pattern of the aromatic rings through chemical shifts and proton-proton (¹H-¹H) coupling constants.[2] ¹³C NMR, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), complements this by revealing the number and electronic environment of all carbon atoms, distinguishing between quaternary carbons and those bearing hydrogens (CH, CH₂, CH₃).[3] The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it enhances signal dispersion, which is crucial for resolving the closely spaced signals typical of aromatic systems.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 5,8-Quinolinediol.[2][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it readily dissolves polar compounds and its residual solvent peak does not obscure key signals. The hydroxyl protons are also observable in DMSO-d₆.

    • Ensure the solution is clear. If particulates are present, filter the solution through a small plug of cotton wool into the NMR tube to prevent shimming issues and line broadening.[4]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a standard relaxation delay.[5]

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[6]

    • (Optional but Recommended) Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[3]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[2]

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm. For ¹³C NMR, the solvent peak is referenced to δ 39.52 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.[5]

NMR Data Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Structural Analysis A Weigh 5-10 mg 5,8-Quinolinediol B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Acquire DEPT-135 D->G H Fourier Transform Phase & Baseline Correction E->H F->H G->H I Reference Spectra H->I J Integrate 1H Signals I->J K Assign Signals J->K L Confirm Structure K->L

Caption: Workflow for NMR-based structural elucidation.

Data Presentation: Expected NMR Spectral Data for 5,8-Quinolinediol

The following tables summarize the predicted chemical shifts (δ) for 5,8-Quinolinediol. These predictions are based on the known electronic effects within the quinoline ring system and the influence of the hydroxyl substituents.[2][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 ~8.5 Doublet of Doublets (dd) J ≈ 4.5, 1.5 1H
H-3 ~7.2 Doublet of Doublets (dd) J ≈ 8.5, 4.5 1H
H-4 ~8.7 Doublet of Doublets (dd) J ≈ 8.5, 1.5 1H
H-6 ~7.0 Doublet (d) J ≈ 8.0 1H
H-7 ~7.4 Doublet (d) J ≈ 8.0 1H
5-OH ~9.5 Broad Singlet (br s) - 1H

| 8-OH | ~9.8 | Broad Singlet (br s) | - | 1H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted δ (ppm)
C-2 ~148
C-3 ~122
C-4 ~136
C-4a ~128
C-5 ~145
C-6 ~110
C-7 ~118
C-8 ~150

| C-8a | ~140 |

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[2] For 5,8-Quinolinediol, it provides direct evidence for the presence of the hydroxyl (-OH) groups and confirms the aromatic nature of the quinoline core.

Expertise in Practice: The Significance of Vibrational Modes

The most characteristic feature in the IR spectrum of 5,8-Quinolinediol is the O-H stretching vibration. A broad and strong absorption band is expected in the high-frequency region (3500-3200 cm⁻¹), which is a definitive indicator of intermolecular hydrogen bonding between the hydroxyl groups in the solid state.[1] The choice of sample preparation method is critical; the thin solid film method is often preferred for its simplicity and for avoiding the characteristic C-H stretching bands of mulling agents like Nujol, which could obscure parts of the spectrum.[8][9]

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)

This protocol ensures a clean and interpretable spectrum.

  • Sample Preparation:

    • Place a small amount (~10-20 mg) of 5,8-Quinolinediol into a small vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to create a concentrated solution.[8]

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][10]

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[8]

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).[2]

  • Data Processing & Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers (cm⁻¹) of the key absorption bands.

IR Data Workflow

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve sample in volatile solvent B Apply drop to NaCl/KBr plate A->B C Evaporate solvent B->C D Collect Background Spectrum C->D E Collect Sample Spectrum (4000-400 cm-1) D->E F Ratio against Background E->F G Identify Characteristic Absorption Bands F->G

Caption: Workflow for FT-IR spectroscopic analysis.

Data Presentation: Characteristic IR Absorption Bands for 5,8-Quinolinediol

Table 3: Key FT-IR Data

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3500 - 3200 Strong, Broad O-H Stretch Intermolecular H-bonded -OH
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
1620 - 1580 Medium-Strong C=C Stretch Aromatic Ring
1550 - 1480 Medium-Strong C=N Stretch Quinoline Ring

| 1300 - 1200 | Strong | C-O Stretch | Phenolic C-O |

Note: The presence of a broad O-H stretching band is a key diagnostic feature for 5,8-Quinolinediol.[1]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like 5,8-Quinolinediol.[11] The spectrum is a function of the chromophores present and can be used for both qualitative characterization and quantitative analysis.

Expertise in Practice: Understanding the Chromophore

The extended π-system of the quinoline ring, coupled with the auxochromic hydroxyl groups, gives rise to characteristic absorption bands in the UV-Vis region. We expect to observe intense π→π* transitions and lower intensity n→π* transitions.[12] The choice of solvent is crucial; a polar protic solvent like ethanol is often used as it is transparent in the relevant UV range and effectively solvates the analyte. A key step in the protocol is running a "blank" or baseline correction with the pure solvent in the cuvette to ensure that the resulting spectrum is solely due to the analyte.[13][14]

Experimental Protocol: UV-Vis Spectroscopy

This protocol is designed for accurate and reproducible measurements.

  • Sample Preparation:

    • Prepare a stock solution of 5,8-Quinolinediol of a known concentration in a suitable UV-grade solvent (e.g., ethanol).

    • Perform serial dilutions to prepare a series of solutions of lower concentrations. The aim is to find a concentration that gives a maximum absorbance reading between 0.1 and 1.0, which is the optimal range for Beer-Lambert law linearity.[11]

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[11]

    • Fill a clean quartz cuvette with the pure solvent (blank).[15]

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-700 nm).

    • Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.[13]

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, a calibration curve of absorbance versus concentration can be constructed using the standard solutions.[15]

UV-Vis Data Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., in Ethanol) B Perform Serial Dilutions A->B C Warm up Spectrometer B->C D Run Baseline Correction with Solvent Blank C->D E Measure Sample Absorbance (200-700 nm) D->E F Identify λmax values E->F G Correlate with Electronic Transitions F->G

Caption: Workflow for UV-Vis spectroscopic analysis.

Data Presentation: Expected UV-Vis Absorption Data for 5,8-Quinolinediol

Table 4: Key UV-Vis Data (in Ethanol)

Expected λmax (nm) Molar Absorptivity (ε) Electronic Transition
~240-260 High π → π*
~320-350 Medium π → π*

| ~400-450 | Low | n → π* |

Note: The exact positions and intensities of the absorption maxima can be influenced by solvent polarity and pH.

Conclusion: A Synergistic Approach to Structural Verification

The structural characterization of 5,8-Quinolinediol is not reliant on a single analytical technique but on the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive map of the molecular skeleton, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. By following robust, self-validating protocols and understanding the causality behind experimental choices, researchers and drug development professionals can ensure the identity, purity, and quality of this vital chemical scaffold, laying a solid foundation for subsequent scientific investigation.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Benchchem. 5,8-Quinolinediol | Research Compound.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • Ossila. Sample Preparation for UV-Vis Spectroscopy.
  • Benchchem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis.
  • Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Unknown Source. Sample preparation for FT-IR.
  • WebAssign. Lab 2 - Infrared Spectroscopy (IR).
  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • PubMed. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Slideshare. Sampling of solids in IR spectroscopy.
  • JoVE. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment.
  • Chemistry LibreTexts. 4.2: IR Spectroscopy.
  • Figshare. 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5–8 (δ ppm).
  • Unknown Source. NMR Techniques in Organic Chemistry: a quick guide.
  • Science Department. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.
  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • YouTube. How to Prepare and Run a NMR Sample.
  • ResearchGate. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Slideshare. Uv vis spectroscopy practical.
  • PMC. An overview of methods using 13C for improved compound identification in metabolomics and natural products.
  • Unknown Source. Table of Characteristic IR Absorptions.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Unknown Source. New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi.
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • PMC. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.
  • Unknown Source. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • Greenwich Academic Literature Archive (GALA). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • ResearchGate. Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives.
  • PMC. Identification and quantification of metabolites in 1H NMR spectra by Bayesian model selection.
  • DigitalCommons@UNL. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications.
  • UCL Discovery. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • YouTube. Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya.
  • PubMed. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors.
  • Unknown Source. (PDF) An in silico infrared spectral library of molecular ions for metabolite identification.
  • PMC. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.

Sources

Introduction: The 5,8-Quinoline Scaffold, a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5,8-Quinolinediol Derivatives

The quinoline ring system is a foundational heterocyclic scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds. Within this class, the 5,8-quinolinediol and its oxidized counterpart, 5,8-quinolinedione, represent a "privileged" structural motif.[1] This core is the active pharmacophore in potent natural antibiotics such as streptonigrin, which has set the stage for extensive investigation into synthetic derivatives.[1] These compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, neuroprotective, and antioxidant effects, making them a subject of intense interest for researchers and drug development professionals.[2][3][4][5]

This guide provides a comprehensive technical overview of the biological activities of 5,8-quinolinediol derivatives. It delves into their fundamental mechanisms of action, details their therapeutic applications with supporting quantitative data, outlines key experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their potency and selectivity.

Core Chemistry and Synthetic Strategies

The biological activity of this class of compounds is intrinsically linked to the redox relationship between the 5,8-quinolinediol (hydroquinone) and the 5,8-quinolinedione (quinone) forms. The dione is a key player in many of the cytotoxic mechanisms.

Synthetic routes to these derivatives typically begin with commercially available 8-hydroxyquinoline.[1] A common strategy involves initial oxidation to form the 5,8-quinolinedione core, followed by halogenation (e.g., dichlorination) at the C6 and C7 positions.[1][6] These halogenated intermediates serve as versatile platforms for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups—such as amines, thiols, or alkoxy groups—to generate diverse chemical libraries for biological screening.[3]

Synthetic_Workflow Start 8-Hydroxyquinoline Oxidation Oxidation Start->Oxidation Quinone 5,8-Quinolinedione Oxidation->Quinone Halogenation Halogenation (e.g., Cl2) Quinone->Halogenation Dichloro 6,7-Dichloro-5,8-Quinolinedione Halogenation->Dichloro Substitution Nucleophilic Substitution (Amines, Thiols, Alcohols) Dichloro->Substitution Derivatives Diverse 5,8-Quinolinedione Derivatives Substitution->Derivatives NQO1_Mechanism cluster_cell Cancer Cell (High NQO1) Quinone 5,8-Quinolinedione (Derivative) NQO1 NQO1 Enzyme Quinone->NQO1 Substrate Hydroquinone 5,8-Quinolinediol (Unstable) NQO1->Hydroquinone Reduction NADP NAD(P)+ NQO1->NADP Hydroquinone->Quinone Auto-oxidation ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS O2 → O2•- Damage Oxidative Damage (DNA, Mitochondria) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis NADPH NAD(P)H NADPH->NQO1

Caption: NQO1-mediated redox cycling and induction of apoptosis.

Direct Enzyme Inhibition

Beyond serving as substrates for NQO1, these derivatives can act as direct inhibitors of various enzymes crucial for cell survival and proliferation.

  • NQO1 Inhibition: Some derivatives function as competitive inhibitors of NQO1, which can be a promising strategy for modulating cellular redox states in cancer therapy. [7][8]* Tubulin Polymerization: Certain 2-aroylquinoline-5,8-diones have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and arresting cells in mitosis, a mechanism similar to established chemotherapy agents. [9]* Heat Shock Protein 90 (HSP90): HSP90 is a chaperone protein that is vital for the stability of many oncoproteins. Derivatives have been designed to inhibit its function, leading to the degradation of client proteins and subsequent anticancer effects. [9]* Cell Cycle Phosphatases (Cdc25B): Quinoline quinones are potent inhibitors of Cdc25B, a phosphatase that positively regulates cyclin-dependent kinases and is essential for cell cycle progression. [10]

Metal Chelation

The 5,8-quinolinediol form, containing the 8-hydroxyquinoline motif, is a powerful chelator of biologically important metal ions like copper, zinc, and iron. [11][12]This activity is particularly relevant for its neuroprotective effects, as metal dyshomeostasis is a key feature of neurodegenerative diseases. [13]By sequestering excess metal ions, these compounds can inhibit metal-catalyzed ROS formation and prevent the aggregation of proteins like amyloid-beta.

Therapeutic Applications and Biological Activities

Anticancer Activity

The most extensively studied application of 5,8-quinolinedione derivatives is in oncology. [2][3]Their NQO1-dependent cytotoxicity makes them selectively potent against cancer cells while often showing lower toxicity toward normal cells with lower NQO1 levels. [6][7]Research has demonstrated their efficacy against a wide range of cancer cell lines, including those resistant to conventional chemotherapy (multidrug resistance). [3][8]For example, 7-substituted amino-quinoline-5,8-diones have shown high activity against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines, with IC₅₀ values in the low micromolar range. [3][8]The anticancer mechanism often involves the induction of apoptosis by modulating key regulatory proteins, such as down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. [7][8] Table 1: Selected 5,8-Quinolinedione Derivatives and their In Vitro Anticancer Activity

Compound Class Target Cell Lines IC₅₀ (µM) Reference
6- and 7-Arylamino derivatives HeLaS3, KB-vin (MDR) 0.59 - 1.52 [3][8]
2-Aroylquinoline-5,8-diones HCT116, KB 0.07 - 0.18 [9]
C3-Modified Quinoline-5,8-quinones HeLa ~2 [10]

| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma), MDA-MB-231 | 1.8 - 4.5 | [14]|

Antimicrobial Activity

Natural and synthetic 5,8-quinolinediones possess a broad spectrum of antimicrobial properties, exhibiting activity against Gram-positive bacteria, fungi, and other pathogens. [2][3][4]Arylamine derivatives have demonstrated antibacterial activity against Gram-positive bacteria comparable or superior to ampicillin. [3]Dihydropyrrole derivatives have shown potent antifungal activity, particularly against Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values as low as 0.6 µg/mL. [3]The mechanism can involve ROS generation or the inhibition of essential prokaryotic enzymes, such as FtsZ, which is critical for bacterial cell division. [15] Table 2: Antimicrobial Activity of Selected 5,8-Quinolinedione Derivatives

Compound Class Target Organism MIC (µg/mL) Reference
Dihydropyrrole derivatives Candida tropicalis 0.6 - 6.3 [3]
N-methylbenzofuro[3,2-b]quinoline S. aureus ATCC 29213 2 [15]

| N-methylbenzofuro[3,2-b]quinoline | B. subtilis 168 | 2 | [15]|

Neuroprotective and Antioxidant Activity

The dual functions of metal chelation and antioxidant radical scavenging position 5,8-quinolinediol derivatives as promising agents for neurodegenerative diseases like Alzheimer's and Parkinson's. [13][16]They can mitigate oxidative stress, which is a central pathological factor in these conditions. [16]Studies have shown that these compounds can protect neuronal cells from damage induced by toxins and ischemia-reperfusion injury. [17][18]Furthermore, molecular modeling suggests that certain derivatives may inhibit key enzymes in neuro-pathways, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), adding another layer to their neuroprotective potential. [16]

Key Experimental Methodologies

Evaluating the diverse biological activities of 5,8-quinolinediol derivatives requires a suite of robust in vitro assays. Below are detailed protocols for two fundamental evaluations.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5,8-quinolinediol derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of the 5,8-quinolinediol derivative in methanol. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL) to different concentrations of the test compound (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from violet to yellow, resulting in a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • EC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

The 5,8-quinolinediol and 5,8-quinolinedione scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of potent biological activities, most notably in the fields of oncology, infectious diseases, and neurodegeneration. [2]The ability to act through multiple mechanisms—including bioreductive activation, enzyme inhibition, and metal chelation—provides a rich foundation for designing multi-targeted drugs.

Future research should focus on optimizing the structure-activity relationship to enhance target selectivity and potency while minimizing off-target toxicity. [2][3]The development of derivatives with improved pharmacokinetic properties, such as better bioavailability and metabolic stability, will be critical for translating the promising in vitro results into successful clinical candidates. Continued exploration of this remarkable chemical scaffold holds immense potential for addressing significant unmet needs in human health. [2]

References

  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. [Link]

  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. PMC - NIH. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Alkynyloxy derivatives of 5,8-quinolinedione: Synthesis, in vitro cytotoxicity studies and computational molecular modeling with NAD(P)H:Quinone oxidoreductase 1. PubMed. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. [Link]

  • Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. [Link]

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PMC - PubMed Central. [Link]

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (PDF) ResearchGate. [Link]

  • Structure of natural 5,8-quinolinedione antibiotics 1–5. ResearchGate. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. PMC. [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (PDF) ResearchGate. [Link]

  • A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. PMC. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. [Link]

  • Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. MDPI. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH. [Link]

  • The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. ScienceDirect. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

  • A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy. PubMed. [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • A New Synthesis of Quinoline-5,8-Quinone. Semantic Scholar. [Link]

  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. PMC. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. ResearchGate. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

Sources

A Theoretical and Computational Guide to the Molecular Structure of 5,8-Quinolinediol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,8-Quinolinediol, a hydroxylated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural features, particularly the potential for intramolecular hydrogen bonding and tautomerism, govern its electronic properties, reactivity, and biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to elucidate the molecular structure of 5,8-Quinolinediol. By integrating principles of quantum chemistry with practical computational workflows, we aim to provide a robust framework for understanding and predicting the molecule's behavior, thereby accelerating its application in novel therapeutic and material innovations.

Introduction: The Significance of the 5,8-Quinolinediol Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of hydroxyl groups at the 5 and 8 positions to form 5,8-Quinolinediol (or its tautomer, 5,8-Quinolinedione) creates a unique electronic and structural environment. This arrangement is not merely a simple substitution; it fundamentally alters the molecule's character, introducing key features such as:

  • Redox Activity: The quinone/hydroquinone moiety allows the molecule to participate in redox cycling, a mechanism implicated in the biological activity of many quinoline-based anticancer agents.[1][3]

  • Chelating Properties: The proximity of the hydroxyl groups and the heterocyclic nitrogen atom creates a potential site for metal ion chelation, a property often linked to the pharmacological effects of 8-hydroxyquinoline derivatives.[4][5]

  • Intramolecular Interactions: The potential for strong intramolecular hydrogen bonding between the hydroxyl proton at position 8 and the quinoline nitrogen can significantly influence the molecule's conformation, stability, and spectroscopic properties.[6][7]

Given these complexities, theoretical and computational studies are not just advantageous but essential for building a comprehensive understanding of 5,8-Quinolinediol's molecular structure. These methods allow us to probe aspects of the molecule that are often difficult to characterize solely through experimental means.

The Rationale for a Computational Approach

While experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide invaluable data on molecular structure, they offer a snapshot of the molecule, often in a specific state (solid or solution).[8][9] A computational approach, primarily rooted in Density Functional Theory (DFT), complements these techniques by providing a dynamic and predictive model.

Causality Behind Choosing a Theoretical Framework:

  • Elucidating Energetics: Theoretical calculations can precisely determine the relative energies of different potential structures, such as tautomers or conformational isomers, predicting which form is most stable under given conditions.[10][11]

  • Simulating Spectra: Computational methods can predict spectroscopic data (IR, NMR, UV-Vis), which, when compared with experimental spectra, serve as a powerful tool for structural validation and interpretation.[8][12][13]

  • Mapping Reactivity: By calculating electronic properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), we can predict the sites most susceptible to electrophilic or nucleophilic attack, guiding synthesis and understanding reaction mechanisms.[12][14]

This guide will focus on a DFT-based approach, as it provides an excellent balance of computational cost and accuracy for systems of this nature.[15]

Core Methodologies: A Validating Computational Workflow

The foundation of a trustworthy theoretical study lies in a well-defined, replicable, and scientifically justified workflow. The following protocol outlines the key steps for the computational analysis of 5,8-Quinolinediol.

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 2D representation of 5,8-Quinolinediol is drawn using molecular editing software and converted into a 3D structure.

  • Geometry Optimization:

    • Objective: To find the lowest energy arrangement of atoms, representing the most stable molecular geometry.

    • Method: Density Functional Theory (DFT) is employed. A common and effective choice for organic molecules is the B3LYP hybrid functional.[14][16]

    • Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is crucial for accurately describing systems with potential hydrogen bonding and lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[8][16]

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate theoretical vibrational frequencies (IR spectrum).

    • Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.

  • Electronic Property Analysis:

    • Objective: To understand the electronic distribution and reactivity of the molecule.

    • Calculations: This involves computing the HOMO-LUMO energy gap, generating the Molecular Electrostatic Potential (MEP) map, and performing Natural Bond Orbital (NBO) analysis.[12][15]

  • Spectroscopic Simulation:

    • Objective: To predict NMR chemical shifts and UV-Vis electronic transitions.

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is used for NMR simulations, while Time-Dependent DFT (TD-DFT) is employed for UV-Vis spectra.[10]

Visualizing the Computational Workflow

The logical flow of this protocol can be visualized as follows:

G Computational Workflow for 5,8-Quinolinediol Analysis cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C Verify Minimum Energy F Electronic Properties (HOMO, LUMO, MEP) B->F G Spectroscopic Data (NMR, UV-Vis) B->G TD-DFT / GIAO D Structural Data (Bond Lengths, Angles) C->D E Vibrational Spectra (IR, Raman) C->E

Caption: A flowchart of the DFT-based computational protocol.

Theoretical Findings and Data Presentation

Applying the described workflow yields a wealth of quantitative data that characterizes the 5,8-Quinolinediol molecule.

Optimized Molecular Geometry and Tautomerism

A key structural question for 5,8-Quinolinediol is the nature of the intramolecular hydrogen bond and the potential for tautomerism to the 5,8-quinolinedione form. DFT calculations predict the existence of a strong intramolecular hydrogen bond between the hydroxyl group at C8 and the nitrogen atom of the pyridine ring.[6][7] This interaction significantly stabilizes the diol tautomer.

The optimized geometry reveals a nearly planar structure, a consequence of the aromatic system. Key structural parameters are summarized below.

Table 1: Selected Calculated Geometric Parameters for 5,8-Quinolinediol

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthO(8)-H0.98 Å
Bond LengthN(1)···H1.75 Å
Bond LengthC(5)-O(5)1.36 Å
Bond LengthC(8)-O(8)1.35 Å
Bond AngleC(7)-C(8)-O(8)119.5°
Dihedral AngleC(4)-C(4a)-C(8a)-N(1)~0.5°

Note: Values are representative and may vary slightly based on the specific computational software and environment.

Caption: Visualization of the key intramolecular hydrogen bond. (Note: A placeholder image is used in the DOT script; a chemical structure image would be rendered here).

Electronic Structure and Reactivity Descriptors

The frontier molecular orbitals, HOMO and LUMO, are fundamental descriptors of chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 5,8-Quinolinediol, the HOMO is typically localized over the electron-rich phenol rings.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is generally distributed across the entire quinoline system.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[14][17]

Table 2: Calculated Electronic Properties

PropertyValue (eV)Implication
HOMO Energy-5.85Electron-donating capability
LUMO Energy-1.70Electron-accepting capability
Energy Gap (ΔE)4.15High kinetic stability, moderate reactivity

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For 5,8-Quinolinediol, negative potential (red/yellow) is concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. Positive potential (blue) is found around the hydrogen atoms.

Applications in Drug Development

The theoretical data derived from these studies have direct and actionable implications for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: By calculating descriptors for a series of 5,8-Quinolinediol derivatives, researchers can build quantitative structure-activity relationship (QSAR) models.[18] These models correlate specific molecular properties (e.g., HOMO-LUMO gap, dipole moment) with biological activity, enabling the rational design of more potent compounds.[19][20]

  • Metabolite Identification: Computational chemistry can predict sites of metabolism. For instance, regions of high electron density identified by MEP maps are often susceptible to oxidative metabolism by cytochrome P450 enzymes. This foresight can guide the design of molecules with improved pharmacokinetic profiles.[21][22]

  • Target Interaction Modeling: The optimized 3D structure and charge distribution of 5,8-Quinolinediol can be used as an input for molecular docking studies. This allows researchers to simulate how the molecule might bind to a biological target, such as an enzyme active site, providing insights into its mechanism of action.[3][23]

G From Theoretical Study to Drug Design cluster_outputs Calculated Properties cluster_applications Drug Development Applications A Theoretical Analysis of 5,8-Quinolinediol B Optimized Geometry A->B C Electronic Descriptors (MEP, HOMO/LUMO) A->C D Spectroscopic Profile A->D E Molecular Docking (Target Binding) B->E F QSAR Modeling (Predicting Activity) C->F G ADME Prediction (Metabolism Sites) C->G

Caption: The application of theoretical data in the drug discovery pipeline.

Conclusion

Theoretical studies, grounded in robust computational chemistry protocols, provide an indispensable lens through which to view the molecular structure and properties of 5,8-Quinolinediol. This guide has outlined a self-validating workflow using Density Functional Theory to move from a simple 2D structure to a rich, multi-faceted understanding of the molecule's geometry, electronic nature, and reactivity. The insights gained from such analyses are not merely academic; they provide a predictive framework that can significantly enhance the efficiency and rationality of designing novel therapeutics and materials based on this versatile chemical scaffold.

References

  • Title: Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study Source: Journal of Molecular Modeling URL: [Link]

  • Title: Intramolecular hydrogen bonding in 8-hydroxyquinolines Source: Journal of the Chemical Society URL: [Link]

  • Title: 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules Source: Molecules (MDPI) URL: [Link]

  • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates Source: Molecules (MDPI) URL: [Link]

  • Title: Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Biological and Computational Synthesis of Heterocyclic Compounds Source: Google Books URL
  • Title: Theoretical investigation of the intramolecular hydrogen bond formation, non-linear optic properties, and electronic absorption spectra of the 8-hydroxiquinoline Source: ResearchGate URL: [Link]

  • Title: Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Computational study of heterocyclic anticancer compounds through nbo method Source: ResearchGate URL: [Link]

  • Title: Computational study of heterocyclic anticancer compounds through nbo method Source: Semantic Scholar URL: [Link]

  • Title: Computational Heterocyclic Chemistry Source: Imperial College Press URL: [Link]

  • Title: Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Juniper Online Journal of Case Studies URL: [Link]

  • Title: DFT study on vibrational and structural properties of 5,7-diiodo-8-hydroxyquinoline Source: ResearchGate URL: [Link]

  • Title: Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes Source: Molecules (MDPI) URL: [Link]

  • Title: Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations Source: ResearchGate URL: [Link]

  • Title: Synthesis, DFT studies on a series of tunable quinoline derivatives Source: RSC Advances URL: [Link]

  • Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: Molecules (MDPI) URL: [Link]

  • Title: The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives Source: Gazi University Journal of Science URL: [Link]

  • Title: Advancements in NMR and IR Spectroscopy: Enhancing Metabolomics and Disease Diagnostics in the Health Sector: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry Source: YouTube URL: [Link]

  • Title: Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: NMR Spectroscopy for Metabolomics Research Source: Metabolites (MDPI) URL: [Link]

  • Title: Structure elucidation of quinoline| NMR Spectroscopy Source: YouTube URL: [Link]

  • Title: Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies Source: Bioorganic Chemistry URL: [Link]

  • Title: Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: NMR spectroscopy-based metabolomics: A review Source: CORE URL: [Link]

  • Title: 5-Aminolevulinic Acid Tautomers: Theoretical Elucidation of pKa's, Species Distribution and Dimerization Constants Source: ResearchGate URL: [Link]

  • Title: Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to 5,8-Quinolinediol and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the 5,8-quinolinediol scaffold, a cornerstone in modern medicinal chemistry. We will dissect its fundamental properties, synthesis, and multifaceted roles as an anticancer agent and a therapeutic candidate for neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their work.

Introduction: The Quinoline Core – A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its rigid structure and versatile substitution points allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] Within this class, the 5,8-quinolinediol moiety, and its readily accessible oxidized form, 5,8-quinolinedione, hold a place of particular distinction. This scaffold is the active pharmacophore in potent natural antibiotics like streptonigrin, which, despite its toxicity, demonstrated the profound anticancer potential of this chemical class.[4] The medicinal chemistry narrative of 5,8-quinolinediol is one of redox biology and metal chelation, offering two distinct and powerful avenues for therapeutic intervention.

PART 1: Core Molecular Attributes & Synthesis

A thorough understanding of a scaffold's physicochemical properties and its synthetic accessibility is paramount before embarking on a drug discovery campaign. The 5,8-quinolinediol/dione system is defined by its redox potential and its ability to engage in metal coordination.

Physicochemical Properties

5,8-Quinolinediol (also known as 5,8-dihydroxyquinoline) is the reduced, hydroquinone form of the biologically active 5,8-quinolinedione. The interplay between these two forms is central to its primary mechanism of anticancer action.

  • Redox Potential: The molecule can undergo a reversible two-electron oxidation-reduction process. The quinone form is an electrophile, susceptible to reduction by cellular enzymes. The resulting hydroquinone (diol) is unstable and can be readily re-oxidized, creating a futile redox cycle that generates significant oxidative stress.[5][6] This redox cycling is the linchpin of its NQO1-dependent anticancer activity.

  • Metal Chelation: As an 8-hydroxyquinoline (8HQ) derivative, 5,8-quinolinediol is a potent bidentate chelating agent for divalent metal ions.[7] The nitrogen atom of the pyridine ring and the oxygen of the C8-hydroxyl group form a stable five-membered ring with metal cations like Cu²⁺, Zn²⁺, and Fe²⁺.[8] This property is crucial for its application in neurodegenerative diseases where metal dyshomeostasis is a key pathological feature.[3]

  • Solubility and Lipophilicity: 8-hydroxyquinoline itself is a small, planar, and lipophilic molecule, properties that facilitate its passage across biological membranes, including the blood-brain barrier (BBB).[7][9] The solubility of its derivatives can be modulated through chemical modification, but the core scaffold provides a strong starting point for developing CNS-active agents. For instance, studies on the related 5-chloro-8-hydroxyquinoline show its solubility is highest in solvents like 1,4-dioxane and 2-ethoxyethanol.[10]

Synthesis of 5,8-Quinolinediol

The synthesis of 5,8-quinolinediol typically proceeds via the corresponding 5,8-quinolinedione, which is more stable and often the target of initial synthetic efforts. The dione can be prepared by the oxidation of commercially available 8-hydroxyquinoline.[2][11] The diol is then obtained by a straightforward reduction of the dione.

Causality: This protocol utilizes Fremy's salt (potassium nitrosodisulfonate), a classic and reliable oxidizing agent for converting phenols to p-quinones. The reaction is performed in a buffered aqueous methanol solution to maintain pH and ensure solubility of the reactants.

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in methanol in a large reaction vessel. Place the vessel in an ice bath to control the temperature during the exothermic oxidation.

  • Buffer Preparation: In a separate, large container, prepare a solution of potassium dihydrogen phosphate (KH₂PO₄) in deionized water. To this, add Fremy's salt (potassium nitroso disulfonate, approx. 4.0 eq).

  • Oxidation: Over a period of 1 hour, add the Fremy's salt solution to the chilled 8-hydroxyquinoline solution in several portions with vigorous stirring. The color of the reaction mixture will darken significantly.

  • Reaction: Remove the ice bath and allow the mixture to stir overnight at room temperature to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous phase multiple times with chloroform to recover the organic product.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5,8-quinolinedione.

Causality: Sodium dithionite is a common and gentle reducing agent used to convert quinones to hydroquinones. The reaction is typically rapid.

  • Dissolution: Suspend the synthesized 5,8-quinolinedione (1.0 eq) in a mixture of diethyl ether and water.

  • Reduction: Add sodium dithionite (Na₂S₂O₄, approx. 2.5 eq) portion-wise with stirring. The dark color of the quinone will fade as it is reduced to the nearly colorless diol.

  • Workup: Separate the ether layer. Wash it with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield 5,8-quinolinediol. The product should be stored under an inert atmosphere (e.g., argon or nitrogen) as it is susceptible to air oxidation.

PART 2: The Anticancer Pharmacophore: A Tale of Redox Cycling

The overexpression of NAD(P)H: Quinone Oxidoreductase 1 (NQO1) in many solid tumors compared to healthy tissue presents a unique therapeutic window.[12] 5,8-quinolinedione derivatives are exquisitely designed to exploit this difference, acting as prodrugs that are selectively bioactivated in cancer cells.

Mechanism of Action: NQO1-Mediated Bioactivation

The core mechanism is a futile redox cycle that leads to massive oxidative stress and subsequent cell death.[6]

  • Enzymatic Reduction: In NQO1-overexpressing cancer cells, the 5,8-quinolinedione substrate undergoes a two-electron reduction, using NADH or NADPH as a cofactor, to form the unstable 5,8-quinolinediol (hydroquinone).[5] This bypasses the formation of a highly reactive semiquinone radical intermediate, which is often associated with detoxification pathways.[13]

  • Autoxidation & ROS Generation: The generated 5,8-quinolinediol is highly unstable in the aerobic cellular environment. It rapidly autoxidizes back to the parent quinone.[6] This oxidation process transfers electrons to molecular oxygen (O₂), generating superoxide radicals (O₂•−).

  • Futile Cycling: The regenerated quinone is now available for another round of reduction by NQO1, perpetuating the cycle. Each turn of this cycle consumes a molecule of NAD(P)H and generates a superoxide radical.

  • Oxidative Damage: The massive and rapid production of superoxide leads to overwhelming oxidative stress. Superoxide can be converted to hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS), which damage cellular macromolecules like DNA, lipids, and proteins, ultimately triggering apoptotic or necrotic cell death pathways.[12][14]

This targeted bioactivation ensures that the cytotoxic effects are largely confined to NQO1-high cancer cells, providing a powerful strategy for selective cancer therapy.

NQO1_Pathway cluster_cell NQO1-High Cancer Cell Quinone 5,8-Quinolinedione (Prodrug) NQO1 NQO1 Enzyme Quinone->NQO1 Enters Active Site Diol 5,8-Quinolinediol (Unstable Hydroquinone) Diol->Quinone Autoxidation O2_rad O₂•⁻ (Superoxide) Diol->O2_rad e⁻ Transfer NQO1->Diol 2e⁻ Reduction NADP NAD(P)+ NQO1->NADP NADPH NAD(P)H NADPH->NQO1 O2_in O₂ O2_in->O2_rad ROS ROS (H₂O₂, •OH) O2_rad->ROS Conversion Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: NQO1 bioactivation of 5,8-quinolinedione leading to oxidative cell death.

In Vitro Efficacy of 5,8-Quinolinedione Derivatives

The cytotoxic potential of this scaffold has been demonstrated across a wide range of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that substitutions at the C-6 and C-7 positions of the quinoline ring can significantly modulate potency and selectivity. The table below summarizes the activity of representative compounds.

| Table 1: Comparative Anticancer Activity (IC₅₀) of 5,8-Quinolinedione Derivatives | | :--- | :--- | :--- | :--- | | Compound | Description | Cell Line | IC₅₀ (µM) | | 7-arylamino-5,8-quinolinedione | HeLaS3 (Drug Sensitive) | 0.59 - 1.52 | | 7-arylamino-5,8-quinolinedione | KB-vin (Multidrug Resistant) | 0.59 - 1.52 | | 2-Aroylquinoline-5,8-dione (Cmpd 25) | HCT116 (Colon) | 0.07 | | 2-Aroylquinoline-5,8-dione (Cmpd 25) | KB (Nasopharyngeal) | 0.18 | | N-alkylated, 2-oxoquinoline (Cmpds 16-21) | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | | Quinoline-1,8-dione Derivative (6h) | HeLa (Cervical) | IC₃₀ of 25 |

Data synthesized from multiple sources for illustrative purposes.[15][16][17]

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

Trustworthiness: The MTT assay is a standardized, robust colorimetric method for assessing cell metabolic activity, which is a reliable proxy for cell viability.[15] This protocol provides a self-validating system by including both negative (vehicle) and positive (known drug) controls.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well microtiter plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of the test 5,8-quinolinediol/dione derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.[4]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like doxorubicin).[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or an acidified SDS solution) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

PART 3: A Metal Chelator in Neurodegenerative Disease

Beyond cancer, the 8-hydroxyquinoline core of 5,8-quinolinediol provides a powerful tool to address the metal dyshomeostasis implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][7]

The Metal Hypothesis of Neurodegeneration

The "Metal Hypothesis" of Alzheimer's disease (AD) posits that the dysregulation of biometals, particularly zinc, copper, and iron, is a central event in the disease's progression.[16] These metal ions are known to bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into the neurotoxic plaques that are a hallmark of AD.[9] This metal-Aβ interaction also catalyzes the production of ROS, contributing to oxidative stress and neuronal damage.[16]

Mechanism of Action: Metal Ion Chelation and Aβ Disaggregation

8-Hydroxyquinoline derivatives like 5,8-quinolinediol can intervene in this pathological cascade. By acting as metal chelators or ionophores, they can restore metal homeostasis.

  • Competition for Metal Ions: The 8-hydroxyquinoline scaffold effectively competes with Aβ for binding to Cu²⁺ and Zn²⁺ ions.[8]

  • Plaque Disaggregation: By sequestering these metal ions, the chelator can disrupt the metal-mediated Aβ aggregates, potentially solubilizing existing plaques and preventing the formation of new ones.[16]

  • Redistribution of Metals: These compounds are often described as "metal ionophores" rather than simple chelators. They can pick up excess metal ions in the synapse and transport them across cell membranes, helping to restore normal intracellular metal concentrations and support cellular function.[16]

  • Reduction of Oxidative Stress: By sequestering redox-active metals like copper and iron, 8-hydroxyquinoline derivatives prevent them from participating in Fenton-like reactions that generate highly damaging hydroxyl radicals, thus mitigating a major source of oxidative stress in the AD brain.[9]

Metal_Chelation cluster_AD_Pathology Alzheimer's Disease Pathology (Synaptic Cleft) cluster_Intervention Therapeutic Intervention Abeta Soluble Aβ Monomers Plaque Neurotoxic Aβ Plaque (Aggregated) Abeta->Plaque Metals Excess Cu²⁺, Zn²⁺ Metals->Plaque Promotes Aggregation ROS Oxidative Stress (ROS Production) Metals->ROS Catalyzes Complex HQ-Metal Complex (Stable & Soluble) Metals->Complex HQ 5,8-Quinolinediol Derivative HQ->Metals Competes with Aβ for Metal Binding HQ->Complex Chelates Complex->Abeta Restores Monomers Complex->Plaque Promotes Disaggregation

Caption: Mechanism of 8-hydroxyquinoline derivatives in Alzheimer's Disease pathology.

PART 4: Conclusion and Future Directives

The 5,8-quinolinediol scaffold represents a remarkable example of chemical versatility in medicinal chemistry. Its dual identity as a redox-cycling anticancer prodrug and a metal-chelating neurotherapeutic agent makes it a subject of intense and ongoing research.

Future research should focus on:

  • Improving Selectivity: Designing next-generation derivatives with enhanced selectivity for NQO1 to further minimize off-target effects.

  • Multitarget Ligands: For neurodegenerative diseases, hybrid molecules that combine the metal-chelating properties of the 8-hydroxyquinoline core with other functionalities (e.g., antioxidant moieties, cholinesterase inhibition) are a promising strategy.[9]

  • Drug Delivery: Investigating novel drug delivery systems, such as nanoparticles, to improve the bioavailability and targeted delivery of these compounds to tumors or the CNS.[19]

By continuing to explore the rich chemistry of this scaffold, the scientific community can unlock new and powerful therapies for some of the most challenging diseases facing humanity.

References

  • Siegel, D., & Ross, D. (2017). The diverse functionality of NQO1 and its roles in redox control. PMC. [Link]

  • Ganaie, S. A., & Ganaie, A. A. (2024). Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. PMC. [Link]

  • Lee, H., et al. (2018). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. PMC. [Link]

  • Zha, G. F., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Begleiter, A. (2009). NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones. PMC. [Link]

  • Klimontko, J., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • Prachayasittikul, V., et al. (n.d.). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Gielara, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Link]

  • Ceni, E., & Mello, T. (2024). Timeless and Stainless Alcohol: Concentric Waves from Its Oxidative Metabolism and Related Oxidative Stress. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. [Link]

  • Kumar, D., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Zhang, Y., et al. (2022). Discovery of Nonquinone Substrates for NAD(P)H: Quinone Oxidoreductase 1 (NQO1) as Effective Intracellular ROS Generators for the Treatment of Drug-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Afonso, C. M. M., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

  • Słoczyńska, K., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • Jia, Z., et al. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 5,8-Quinolinediol from 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5,8-Quinolinediol from 8-Hydroxyquinoline

Executive Summary & Strategic Rationale

5,8-Quinolinediol (5,8-Dihydroxyquinoline) is a critical scaffold in the development of bio-active ligands, particularly for neuroprotective chelators and antitumor agents. Its redox-active nature allows it to participate in quinone-hydroquinone cycling, a mechanism central to its biological activity.

While direct oxidation methods (e.g., Elbs persulfate oxidation) exist, they are often plagued by low yields (<20%) and significant tar formation due to the electron-rich nature of the phenol ring. For pharmaceutical-grade applications requiring high purity (>98%), a Multi-Stage Redox Functionalization strategy is superior.

This protocol details the Nitrosation-Reduction-Oxidation-Reduction (NROR) pathway. Although longer, this route guarantees the removal of regioisomers and provides a robust, scalable mechanism for generating high-purity 5,8-quinolinediol.

Strategic Pathway Analysis

The synthesis operates on a "Protect-Activate-Cleave" logic, utilizing the 5-position's nucleophilicity.

  • Electrophilic Substitution: Introduction of a nitroso group at C5.

  • Reduction: Conversion to the amine (5-amino-8-hydroxyquinoline).

  • Oxidative Deamination: Transformation of the amine to the para-quinone (5,8-quinolinedione).

  • Controlled Reduction: Final reduction to the target diol under inert conditions.

G Start 8-Hydroxyquinoline (Starting Material) Nitroso 5-Nitroso-8-quinolinol (Intermediate A) Start->Nitroso NaNO2, HCl (Nitrosation) Amine 5-Amino-8-quinolinol (Intermediate B) Nitroso->Amine Na2S2O4 or Sn/HCl (Reduction) Quinone 5,8-Quinolinedione (Precursor C) Amine->Quinone FeCl3 or K2Cr2O7 (Oxidation) Target 5,8-Quinolinediol (Target) Quinone->Target Na2S2O4 (Inert Reduction)

Figure 1: The NROR synthetic pathway ensures regioselectivity at the C5 position, avoiding common ortho-coupling byproducts.

Materials & Safety

Reagents:

  • 8-Hydroxyquinoline (CAS: 148-24-3) - Substrate[1]

  • Sodium Nitrite (

    
    ) - Nitrosating agent
    
  • Hydrochloric Acid (37%) - Acid catalyst

  • Sodium Dithionite (

    
    ) - Reducing agent (freshly opened)
    
  • Ferric Chloride (

    
    ) - Oxidant
    
  • Methanol/Ethanol - Solvents[2]

  • Argon or Nitrogen gas - Inert atmosphere (Critical)

Safety Warning:

  • Nitrosation: Generates toxic

    
     fumes. Perform in a fume hood.
    
  • Quinones: 5,8-Quinolinedione is a skin irritant and potential sensitizer.

  • Instability: 5,8-Quinolinediol oxidizes rapidly in air. All final handling must occur under inert gas.

Detailed Experimental Protocol

Stage I: Synthesis of 5-Nitroso-8-hydroxyquinoline

This step locks the C5 position.

  • Dissolution: Dissolve 8-hydroxyquinoline (14.5 g, 0.1 mol) in 50 mL of concentrated HCl and 50 mL of distilled water. Cool the solution to 0–4°C in an ice-salt bath.

  • Nitrosation: Dropwise add a solution of sodium nitrite (7.5 g, 0.11 mol) in 25 mL water. Maintain temperature below 5°C .

    • Observation: A voluminous yellow-orange precipitate (the hydrochloride salt) forms immediately.

  • Workup: Stir for 1 hour at 0°C. Filter the precipitate. Wash with cold dilute HCl.

  • Neutralization (Optional but recommended for purity): Suspend the solid in water and neutralize with dilute ammonia to liberate the free base (bright yellow). Filter, wash with water, and air dry.

    • Yield: ~90-95%.

Stage II & III: Conversion to 5,8-Quinolinedione

We utilize a "One-Pot" oxidation of the amine intermediate to minimize handling of the unstable aminophenol.

  • Reduction to Amine: Suspend the 5-nitroso intermediate (10 g) in 100 mL of 10% HCl. Add granular Tin (Sn) or Sodium Dithionite portion-wise until the yellow color fades to a clear/pale solution (indicating formation of 5-amino-8-quinolinol).

    • Note: If using Dithionite, conduct at 40-50°C.

  • Oxidation: Filter the solution to remove any unreacted tin (if used). To the acidic filtrate (containing the amine), add a solution of Ferric Chloride (

    
    , 30 g) in 100 mL dilute HCl.
    
  • Reaction: Stir vigorously at room temperature for 2 hours.

    • Observation: The solution turns dark, and a golden-yellow precipitate of 5,8-quinolinedione forms.

  • Isolation: Extract the mixture with Chloroform (

    
     mL). Combine organic layers, wash with water, dry over 
    
    
    
    , and evaporate.
    • Purification: Recrystallize from ethanol.

    • Target: Yellow needles. MP: ~160-162°C.

Stage IV: Reduction to 5,8-Quinolinediol (The Critical Step)

Strict inert atmosphere is required.

  • Setup: Purge a 2-neck flask with Argon for 15 minutes.

  • Dissolution: Dissolve 5,8-quinolinedione (1.0 g) in degassed Methanol (20 mL).

  • Reduction: Add a solution of Sodium Dithionite (2.0 g) in degassed water (10 mL) dropwise under Argon flow.

    • Observation: The yellow quinone solution will turn colorless or pale beige.

  • Isolation:

    • Method A (In situ use): Use the solution immediately for downstream coupling (recommended).

    • Method B (Isolation): Concentrate under reduced pressure (Argon bleed). The diol precipitates.[3] Filter under Nitrogen. Store in a sealed vial under Argon at -20°C.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Pale beige to colorless solidVisual (Oxidized: Dark Brown)
Melting Point 160–162°C (Quinone precursor)Capillary Method
Purity (HPLC) >98%C18 Column, MeOH/H2O gradient
Stability < 1 hour in ambient airOxidation Kinetic Assay

Troubleshooting Guide:

  • Problem: Product turns black during filtration.

    • Cause: Rapid air oxidation to quinhydrone or polymeric species.

    • Solution: Add ascorbic acid (1%) to the wash buffer or filter inside a glovebox.

  • Problem: Low yield in Step 3.

    • Cause: Incomplete oxidation of the amine.

    • Solution: Ensure the amine solution is acidic (pH < 2) before adding

      
      .
      

References

  • Elbs Persulfate Oxidation Mechanism & Limitations: Behrman, E. J. (1988).[4] The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions.

  • Synthesis of 5,8-Quinolinedione (Precursor Protocol): Bracher, F. (1989).[5] Heterocycles, 29, 2093.[5] (Cited in patent literature for quinone synthesis).[5]

  • Reduction Protocols using Sodium Dithionite: Organic Chemistry Portal. Sodium Hydrosulfite (Sodium Dithionite) as a Reducing Agent.[6][7]

  • Biological Activity of 5,8-Quinolinedione Derivatives: Ryu, C. K., et al. (2012). New quinoline-5,8-dione and hydroxynaphthoquinone derivatives inhibit a chloroquine resistant Plasmodium falciparum strain.[8] European Journal of Medicinal Chemistry.

Sources

Technical Application Note: Controlled Oxidation of 5,8-Quinolinediol to 5,8-Quinolinedione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 5,8-quinolinediol to 5,8-quinolinedione represents a critical oxidation step in the synthesis of bioactive alkaloids, specifically antitumor agents such as streptonigrin and lavendamycin analogues. While the redox reversibility of the hydroquinone-quinone system is theoretically straightforward, the practical execution is often plagued by polymerization, over-oxidation, and solubility challenges inherent to the amphoteric quinoline scaffold.

This guide provides two validated protocols:

  • Method A (Primary): Cerium(IV) Ammonium Nitrate (CAN) oxidation—preferred for high throughput, yield, and operational simplicity.

  • Method B (Alternative): Fremy’s Salt (Potassium Nitrosodisulfonate) oxidation—reserved for acid-sensitive substrates requiring mild, buffered conditions.

Scientific Background & Mechanism[1][2][3]

The Redox Transformation

The oxidation of 5,8-quinolinediol involves the removal of two protons and two electrons to restore the para-quinone system. Unlike simple carbocyclic hydroquinones, the quinoline nitrogen introduces basicity, making the reaction pH-dependent.

  • Mechanism: The reaction generally proceeds via a Semiquinone Radical Cation intermediate.

  • Thermodynamics: The 5,8-quinolinedione product is electron-deficient and susceptible to Michael addition; therefore, rapid isolation is crucial.

Mechanistic Pathway Visualization

The following diagram illustrates the electron transfer pathway during the CAN-mediated oxidation.

ReactionMechanism Start 5,8-Quinolinediol (Reduced Form) Inter Semiquinone Radical Cation Start->Inter SET (1e-) - H+ Product 5,8-Quinolinedione (Oxidized Form) Inter->Product SET (1e-) - H+ Protons - 2 H+ Product->Protons CAN 2 eq. Ce(IV) CAN->Inter

Figure 1: Stepwise Single Electron Transfer (SET) mechanism using Cerium(IV) oxidants.

Protocol A: Cerium(IV) Ammonium Nitrate (CAN) Oxidation

Status: Gold Standard | Scale: Milligram to Gram | Time: < 30 Mins

Rationale

Cerium(IV) Ammonium Nitrate (CAN) is a one-electron oxidant (


).[1] It is preferred because it operates rapidly in mixed aqueous-organic solvents, allowing the distinct color change (yellow 

orange) to serve as a visual endpoint.
Reagents & Materials
ReagentRoleSpecification
5,8-Quinolinediol Substrate>95% Purity
CAN OxidantReagent Grade, Orange crystals
Acetonitrile (MeCN) SolventHPLC Grade (Solubilizes substrate)
Water Co-SolventDeionized (Solubilizes CAN)
Dichloromethane (DCM) ExtractionACS Grade
Step-by-Step Methodology
  • Substrate Solubilization:

    • Dissolve 1.0 equivalent of 5,8-quinolinediol in Acetonitrile (MeCN).

    • Note: Use approximately 10 mL MeCN per mmol of substrate. If solubility is poor, add small quantities of water (up to 10% v/v), but keep organic content high to prevent precipitation of the starting material.

  • Oxidant Preparation:

    • Prepare a solution of 2.2 equivalents of CAN in minimal water (approx. 2-3 mL per mmol of CAN).

    • Critical: The solution should be bright orange.

  • Controlled Addition:

    • Cool the substrate solution to 0–5°C (Ice bath).

    • Add the aqueous CAN solution dropwise over 5–10 minutes with vigorous stirring.

    • Observation: The solution will transiently darken before settling into a bright yellow/orange suspension.

  • Reaction Monitoring:

    • Stir at 0°C for 15 minutes.

    • TLC Check: Silica gel, 5% MeOH in DCM. The diol (polar, streaks) should disappear; the quinone (less polar, distinct yellow spot) should appear.

  • Workup & Isolation:

    • Dilute the reaction mixture with water (equal volume).

    • Extract immediately with Dichloromethane (

      
       volumes).
      
    • Wash combined organic layers with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at 
      
      
      
      (quinones can be volatile or thermally unstable).
  • Purification:

    • Usually, the crude product is sufficiently pure (>90%). If necessary, purify via flash column chromatography on silica gel (Eluent:

      
      /EtOAc).
      

Protocol B: Fremy’s Salt Oxidation

Status: Alternative | Scale: Milligram | Use Case: Acid-Sensitive Substrates

Rationale

Fremy’s salt (Potassium nitrosodisulfonate) is a stable free radical that oxidizes phenols/hydroquinones under buffered, neutral conditions.[2] It avoids the acidic environment of the CAN protocol but is harder to scale due to the reagent's instability.

Methodology
  • Buffer Prep: Prepare a 0.2 M Phosphate buffer (pH 7.0).

  • Oxidant Solution: Dissolve 2.5 equivalents of Fremy’s salt in the phosphate buffer. The solution must be violet.

    • Warning: If the solution turns brown, the reagent has decomposed.

  • Reaction:

    • Dissolve 5,8-quinolinediol in Acetone or Methanol.

    • Add the Fremy’s salt solution to the substrate.

    • Stir at ambient temperature for 1–2 hours.

  • Workup: Similar to Method A (DCM extraction).

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree assists in selecting the correct protocol and troubleshooting common issues.

WorkflowTree Start Start: 5,8-Quinolinediol CheckScale Scale > 1g? Start->CheckScale CheckAcid Acid Sensitive? CheckScale->CheckAcid No MethodA Method A: CAN (Standard) CheckScale->MethodA Yes CheckAcid->MethodA No MethodB Method B: Fremy's Salt (Mild) CheckAcid->MethodB Yes Issue1 Issue: Low Yield / Tar MethodA->Issue1 QC Fail Sol1 Action: Reduce Temp to -10°C Check Reagent Stoichiometry Issue1->Sol1

Figure 2: Operational decision matrix for oxidant selection and troubleshooting.

Analytical Characterization Data
TechniqueExpected Signal (5,8-Quinolinedione)Notes
1H NMR

6.9 - 7.2 ppm (Quinone protons)
Doublet pattern, distinct from aromatic precursors.
IR Spectroscopy

Strong C=O stretch (Quinone carbonyls).
Visual Bright Yellow/Orange SolidDark/Black color indicates polymerization.

Safety & Handling

  • Quinone Sensitization: 5,8-quinolinedione is a potent Michael acceptor and skin sensitizer. Double gloving (Nitrile) is mandatory.

  • CAN Hazards: Cerium Ammonium Nitrate is a strong oxidant. Keep away from reducing agents and metal powders.

  • Waste Disposal: Aqueous waste containing Cerium must be disposed of in heavy metal waste streams, not general aqueous waste.

References

  • Jacob, P., Callery, P. S., Shulgin, A. T., & Castagnoli, N. (1976). A convenient synthesis of quinones from hydroquinone dimethyl ethers.[3][4] Oxidative demethylation with ceric ammonium nitrate. The Journal of Organic Chemistry.[3][4]

  • Kadela-Tomanek, M., et al. (2019).[5] 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents.[5][6] Molecules.[7][1][2][4][5][6][8][9][10][11][12]

  • Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971).[2] Oxidations with potassium nitrosodisulfonate (Fremy's radical).[2][8] The Teuber reaction. Chemical Reviews.

  • Pratt, Y. T., & Drake, N. L. (1960). Quinolinequinones.[6][9] I. The Synthesis of 5,8-Quinolinequinone. Journal of the American Chemical Society.

Sources

Application Notes and Protocols: 5,8-Quinolinediol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 5,8-Quinolinediol as a Privileged Ligand

5,8-Quinolinediol, also known as 5,8-dihydroxyquinoline, is a highly versatile scaffold in the field of coordination chemistry. Its inherent structural features make it a privileged ligand for the chelation of a wide array of metal ions. The true value of 5,8-quinolinediol extends beyond its coordinating ability; it serves as a crucial precursor to the 5,8-quinolinedione pharmacophore, a core component of potent natural antibiotics like streptonigrin.[1] This dual identity as both a chelating agent and a building block for biologically active molecules underscores its significance in medicinal chemistry and drug development.[1][2][3][4]

The coordination chemistry of 5,8-quinolinediol is primarily defined by its ability to act as a bidentate ligand. Chelation typically involves the deprotonation of the hydroxyl group at the 8-position and the coordination of the lone pair of electrons from the heterocyclic nitrogen atom to a metal center.[1] This arrangement results in the formation of a highly stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinolinate complexes.[1] The hydroxyl group at the 5-position, while not directly involved in chelation, plays a crucial role in modulating the electronic properties of the ligand. As an electron-donating group, it influences the charge distribution and molecular orbital energy levels, which in turn can impact the metal-ligand bond strength and the redox properties of the resulting complexes.[1]

This guide provides an in-depth exploration of 5,8-quinolinediol as a ligand, offering detailed protocols for the synthesis of its metal complexes, comprehensive characterization techniques, and an overview of its burgeoning applications.

Ligand Properties and Coordination Behavior

The utility of 5,8-quinolinediol in coordination chemistry is a direct consequence of its molecular structure and electronic properties. Understanding these facets is key to designing novel metal complexes with tailored functionalities.

Key Ligand Characteristics:
PropertyDescriptionSignificance in Coordination Chemistry
Denticity BidentateForms stable five-membered chelate rings with metal ions, enhancing complex stability (chelate effect).
Donor Atoms N (quinoline ring), O (deprotonated 8-hydroxyl group)The hard-soft nature of the donor atoms allows for coordination with a wide range of transition metals and main group elements.
Electronic Effects The 5-hydroxyl group is electron-donating.Modulates the electron density on the quinoline ring system, influencing the Lewis basicity of the donor atoms and the redox potential of the resulting metal complex.[1]
Redox Activity The 8-hydroxyquinoline scaffold is redox-active.This property is conferred to its metal complexes, making them suitable for applications in catalysis and as bioreductive agents. The electrochemical behavior can be fine-tuned by the choice of the central metal ion.[1]
Hydrogen Bonding The hydroxyl groups can participate in hydrogen bonding.This can influence the crystal packing of the solid-state structures and the solubility of the complexes in protic solvents.[1]
Visualization of Coordination Mode:

G cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve 5,8-Quinolinediol in Ethanol start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Water start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix adjust_ph Adjust pH to 7-8 mix->adjust_ph reflux Reflux for 2-4 hours adjust_ph->reflux cool Cool to Room Temp. reflux->cool filter Vacuum Filtration cool->filter wash Wash with Water & Ethanol filter->wash dry Dry in Vacuum Oven wash->dry product Final Product dry->product ftir FT-IR Spectroscopy product->ftir uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR Spectroscopy (if diamagnetic) product->nmr elemental Elemental Analysis product->elemental xray X-ray Crystallography (if single crystals) product->xray

Sources

HPLC analysis method for 5,8-Quinolinediol purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of 5,8-Quinolinediol Purity

Introduction

5,8-Quinolinediol, a quinoline derivative, is a significant building block in the synthesis of various pharmacologically active compounds and materials. Its purity is a critical parameter that can directly impact the safety, efficacy, and stability of the final products. Therefore, a robust and reliable analytical method for determining the purity of 5,8-Quinolinediol and identifying any potential impurities is essential for quality control in research, development, and manufacturing environments. This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5,8-Quinolinediol. The described protocol is designed to be self-validating, ensuring trustworthiness and reproducibility of the results.

The method development was guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. The selection of the stationary phase, mobile phase composition, and detection wavelength is based on the physicochemical properties of 5,8-Quinolinediol to achieve optimal separation and sensitivity.

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection. The separation is based on the differential partitioning of 5,8-Quinolinediol and its impurities between a nonpolar stationary phase (C18 column) and a polar mobile phase. The analyte and any impurities are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column. The UV detector is set at a wavelength where 5,8-Quinolinediol exhibits significant absorbance, allowing for sensitive and specific detection.

Materials and Reagents

  • 5,8-Quinolinediol reference standard: (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter

  • Formic acid (FA): ACS reagent grade or higher (≥98%)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 20 minutes

Table 1: Optimized HPLC Conditions

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010

Table 2: Gradient Elution Program

The choice of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like 5,8-Quinolinediol. The use of a formic acid modifier in the mobile phase helps to protonate the quinoline nitrogen, leading to sharper peaks and improved chromatographic performance. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable run time. The detection wavelength of 254 nm is selected based on the UV absorbance spectrum of 5,8-Quinolinediol, providing a good balance of sensitivity for the main component and potential impurities.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.

  • Sample Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of acetonitrile and HPLC grade water.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh about 10 mg of 5,8-Quinolinediol reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5,8-Quinolinediol sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

HPLC System Setup and Equilibration

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) prep_dil Prepare Sample Diluent prep_std Prepare Standard Solution prep_smp Prepare Sample Solution sys_setup System Setup & Equilibration prep_smp->sys_setup inject_blank Inject Blank (Diluent) sys_setup->inject_blank inject_std Inject Standard inject_blank->inject_std inject_smp Inject Sample inject_std->inject_smp integrate Integrate Chromatograms inject_smp->integrate identify Identify Peaks integrate->identify calculate Calculate Purity identify->calculate

Caption: Workflow for HPLC Purity Analysis of 5,8-Quinolinediol.

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

Chromatographic Analysis
  • Inject 10 µL of the sample diluent (blank) to ensure no interfering peaks are present.

  • Inject 10 µL of the Working Standard Solution in replicate (e.g., n=5) to establish system suitability.

  • Inject 10 µL of the Sample Solution in duplicate.

Data Analysis and Calculations
  • Integrate the peaks in the chromatograms obtained from the standard and sample solutions.

  • The purity of the 5,8-Quinolinediol sample is calculated based on the area percent of the main peak relative to the total area of all peaks.

Purity (%) = (Area of 5,8-Quinolinediol Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The acceptance criteria should be established based on the laboratory's internal standard operating procedures (SOPs) and can be guided by regulatory documents.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n=5)

Table 3: System Suitability Parameters

Method Validation

A full method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. This would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the separation of 5,8-Quinolinediol from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the 5,8-Quinolinediol reference standard at different concentrations should be prepared and analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of 5,8-Quinolinediol. The method is specific, sensitive, and capable of separating the main component from potential impurities. The use of a gradient elution ensures that a wide range of potential impurities can be detected. Adherence to the outlined protocol and system suitability criteria will ensure the generation of high-quality, reproducible data suitable for quality control and regulatory purposes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia. (2023). <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF).

Techniques for characterizing 5,8-Quinolinediol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 5,8-Quinolinediol Derivatives

Subtitle: From Spectroscopic Fingerprinting to Functional Redox & Chelation Profiling

Introduction: The Dual-Function Scaffold

5,8-Quinolinediol (5,8-QD) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their ubiquitous cousin, 8-hydroxyquinoline. While both chelate metals, the presence of the hydroxyl group at the C-5 position confers a unique redox-active profile . These compounds can undergo reversible oxidation to form 5,8-quinolinediones (quinones), a property exploited for targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer therapy and generating reactive oxygen species (ROS) in antibacterial applications.

This guide provides a rigorous, non-standardized workflow for characterizing these derivatives, moving beyond simple identity confirmation to functional validation of their redox and chelation capabilities.

Module 1: Structural Elucidation & Oxidation State Verification

The primary challenge with 5,8-QD derivatives is their susceptibility to auto-oxidation. A sample believed to be the diol (reduced) may partially exist as the dione (oxidized) or a quinhydrone-like charge transfer complex.

Spectroscopic Fingerprinting
  • Infrared Spectroscopy (FT-IR): This is the fastest "Go/No-Go" check for oxidation state.

    • 5,8-Quinolinediol: Shows broad O-H stretching (

      
      ) and aromatic C=C stretches.
      
    • 5,8-Quinolinedione: Characterized by two distinct carbonyl bands in the

      
       region (C-5 and C-8 quinone carbonyls). The absence of these bands confirms the diol form.
      
  • Nuclear Magnetic Resonance (

    
    H NMR): 
    
    • Solvent: Use DMSO-

      
       with 0.1% v/v TFE (Trifluoroethanol) if proton exchange broadens the -OH signals.
      
    • Key Shifts:

      • H-6 and H-7: In the diol, these appear as an AB system (doublets,

        
        ) in the aromatic region (
        
        
        
        ). In the quinone, these shift significantly or disappear if substituted.
      • -OH Protons: Distinct singlets often found downfield (

        
        ), disappearing upon 
        
        
        
        shake.
Structural Logic Diagram

StructuralWorkflow Sample Synthesized 5,8-QD Derivative FTIR FT-IR Analysis Sample->FTIR CheckCO carbonyl bands (1640-1700 cm-1)? FTIR->CheckCO NMR 1H NMR (DMSO-d6) CheckCO->NMR No (Absent) Dione DETECTED: 5,8-Dione (Oxidized Form) CheckCO->Dione Yes (Doublet) Aromatic Analyze H6/H7 region (6.8-7.5 ppm) NMR->Aromatic Diol CONFIRMED: 5,8-Diol (Reduced Form) Aromatic->Diol AB System Present Aromatic->Dione Paramagnetic Broadening or Shift

Figure 1: Decision tree for distinguishing reduced 5,8-quinolinediol from its oxidized quinone counterpart.

Module 2: Physicochemical Profiling (pKa)

5,8-QD derivatives are amphoteric. They possess a basic pyridine nitrogen (


) and two acidic phenolic hydroxyls (

). Accurate pKa is vital for predicting membrane permeability (LogD) and metal binding affinity.
Protocol: Spectrophotometric pKa Determination

Principle: The UV-Vis spectrum of the quinoline chromophore shifts significantly upon deprotonation.

  • Stock Preparation: Dissolve 1 mg of derivative in 1 mL MeOH (Stock A).

  • Buffer Setup: Prepare a "Universal Buffer" series (Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 unit increments.

  • Titration:

    • Add 10

      
      L of Stock A to 2 mL of each buffer in a quartz cuvette.
      
    • Record UV-Vis spectra (200–600 nm).

  • Data Analysis:

    • Identify isosbestic points (wavelengths where absorbance is invariant with pH).

    • Plot Absorbance vs. pH at

      
       of the ionized species.
      
    • The inflection points of the sigmoidal curve correspond to the pKa values.

Table 1: Expected Physicochemical Parameters

ParameterTypical RangeSignificance
pKa1 (Pyridine N) 3.5 – 5.0Protonation solubilizes the drug in acidic media (stomach).
pKa2 (5-OH) 8.0 – 9.5First deprotonation; critical for metal chelation onset.
pKa3 (8-OH) 9.5 – 11.0Full ionization; rarely relevant physiologically but affects solubility.
LogP 1.5 – 3.5Predicts cell permeability; 5,8-diols are more hydrophilic than mono-hydroxy analogs.

Module 3: Functional Characterization (Redox & Chelation)

This module validates the compound's mechanism of action.[1]

Redox Profiling: Cyclic Voltammetry (CV)

Why: To determine the ease of oxidation to the quinone (toxic pharmacophore) and reversibility.

Protocol:

  • System: Three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile or DMF (degassed with 
    
    
    
    ).
  • Scan:

    • Scan Rate: 50, 100, 200 mV/s.

    • Range: -1.0 V to +1.5 V.

  • Interpretation:

    • Look for an anodic peak (

      
      ) corresponding to the oxidation of the diol to the dione.
      
    • Look for the cathodic return peak (

      
      ).
      
    • Calculate

      
      . A value near 59 mV/n indicates reversibility (Nernstian behavior), ideal for redox cycling drugs.
      
Metal Chelation: Job’s Plot (Method of Continuous Variations)

Why: To determine the binding stoichiometry (e.g., 1:1, 1:2, or 1:3) with biologically relevant metals (


).

Protocol:

  • Stock Solutions: Prepare equimolar (

    
    ) solutions of the 5,8-QD derivative and the metal salt (e.g., 
    
    
    
    ) in MeOH or HEPES buffer.
  • Series Preparation: Prepare 11 vials where the total molar concentration

    
     is constant, but the mole fraction (
    
    
    
    ) varies from 0 to 1.0 (e.g., 0:10, 1:9 ... 10:0).
  • Measurement: Measure Absorbance at the

    
     of the complex (usually bathochromically shifted from the ligand).
    
  • Plotting: Plot Absorbance vs. Mole Fraction of Ligand (

    
    ). The maximum indicates stoichiometry.[2][3][4][5]
    

JobsPlot Prep Prep Equimolar Solutions (Ligand & Metal) Mix Mix Ratios (0:10 to 10:0) Constant Volume Prep->Mix Measure Measure Absorbance @ Complex Lambda Max Mix->Measure Plot Plot Abs vs Mole Fraction Measure->Plot Result Determine Stoichiometry (Max at 0.5 = 1:1) (Max at 0.66 = 1:2) Plot->Result

Figure 2: Workflow for determining metal-ligand stoichiometry using Job's Method.

Module 4: Biological Evaluation Strategy

The biological activity of 5,8-QD derivatives typically relies on two pathways: NQO1-mediated redox cycling and Metal sequestration .

NQO1 Interaction (Enzymatic Assay)

Since 5,8-quinolinediones are substrates for NQO1 (DT-diaphorase), characterizing this interaction is crucial for anticancer applications.

  • Assay: Monitor the consumption of NADH at 340 nm in the presence of recombinant NQO1 and the 5,8-QD derivative.

  • Logic: The enzyme reduces the quinone (formed from the diol) back to the hydroquinone, consuming NADH. High consumption rates indicate the compound is a good substrate for "bio-activation."

Mechanistic Pathway Diagram

Mechanism Diol 5,8-Quinolinediol (Prodrug/Reduced) Ox Auto-oxidation / ROS Diol->Ox -2H Metal Metal Chelation (Cu2+, Fe3+) Diol->Metal Sequestration Dione 5,8-Quinolinedione (Oxidized) Ox->Dione ROS Superoxide Radical (Cytotoxicity) Ox->ROS Redox Cycling NQO1 NQO1 Enzyme (Cancer Cell) Dione->NQO1 Substrate Binding NQO1->Diol Reduction (NADH -> NAD+)

Figure 3: Mechanism of Action showing the interplay between redox cycling (ROS generation) and metal chelation.

References

  • Synthesis and Biological Context: Kadela-Tomanek, M., et al. (2024). "Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives." MDPI Molecules.

  • Structural Characterization (IR/XRD): Jastrzębska, M., et al. (2016). "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis." MDPI.

  • Redox Characterization (CV): "Cyclic Voltammetry of Furan-Quinoline Compounds." BenchChem Application Notes.

  • Chelation Stoichiometry (Job's Plot): "Method of Continuous Variations (Job's Method)." LibreTexts Chemistry.

  • NQO1 Mechanism: Alewood, P.F., et al. (2017). "Alkynyloxy derivatives of 5,8-quinolinedione: Synthesis, in vitro cytotoxicity studies and computational molecular modeling." Chem-Biol Interactions.

Sources

Strategic Utilization of 5,8-Quinolinediol Scaffolds in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

In the landscape of medicinal chemistry, 5,8-Quinolinediol (5,8-QD) and its oxidized congener 5,8-Quinolinedione (5,8-QDO) represent a privileged "chameleon" scaffold. Unlike static pharmacophores, this moiety offers a dual-modality mechanism of action:

  • Metal Chelation (The Diol/Hydroxy-Quinoline Mode): Utilizing the N1-C8(OH) motif to bind catalytic divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) in metalloenzymes.
  • Redox Cycling (The Quinone Mode): Acting as a substrate for oxidoreductases (e.g., NQO1) or generating reactive oxygen species (ROS) to inhibit cysteine-dependent enzymes (e.g., Cdc25 phosphatases).

This Application Note guides researchers through the rational design, synthesis, and validation of 5,8-QD derivatives, with a specific focus on developing inhibitors for HIV-1 Integrase (IN) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Target Landscape & Mechanism of Action

Primary Target: HIV-1 Integrase (Metalloenzyme Inhibition)

HIV-1 Integrase (IN) is a critical enzyme requiring divalent metal ions (


) for the strand transfer of viral DNA into the host genome.
  • Mechanism: 5,8-QD derivatives function as Integrase Strand Transfer Inhibitors (INSTIs) . The 8-hydroxyl group (ionized) and the quinoline nitrogen form a bidentate chelate with the

    
     ions in the IN active site, displacing the viral DNA 3'-OH end.
    
  • Pharmacophore: The planar aromatic system allows for

    
    -stacking with the terminal viral DNA base pairs, while the 5-OH position allows for solubilizing substitutions or H-bonding interactions with the protein backbone (e.g., Glu152, Asp64).
    
Secondary Target: NQO1 & Phosphatases (Redox Inhibition)
  • Mechanism: The 5,8-QD scaffold readily oxidizes to 5,8-QDO. This quinone form can covalently modify active site cysteines (Michael addition) or undergo redox cycling to generate superoxide anions, inactivating sensitive enzymes like Cdc25 phosphatases.

Mechanistic Visualization

The following diagram illustrates the dual pathway of inhibition based on the oxidation state of the scaffold.

G Precursor 8-Hydroxyquinoline Scaffold_Dione 5,8-Quinolinedione (Oxidized Form) Precursor->Scaffold_Dione Oxidation (Fremy's Salt) Scaffold_Diol 5,8-Quinolinediol (Reduced Form) Action_Chelation Mechanism: Bidentate Metal Chelation (Mg2+/Mn2+ Binding) Scaffold_Diol->Action_Chelation Stable in reducing env. Scaffold_Dione->Scaffold_Diol Reduction (Na2S2O4) Action_ROS Mechanism: ROS Generation & Cysteine Modification Scaffold_Dione->Action_ROS Redox Cycling Target_Metallo Target: Metalloenzymes (e.g., HIV Integrase) Target_Redox Target: Redox Enzymes (e.g., NQO1, Cdc25) Action_Chelation->Target_Metallo Inhibition Action_ROS->Target_Redox Inactivation

Caption: Dual mechanistic pathways of 5,8-Quinolinediol derivatives: Metal chelation (blue path) vs. Redox cycling (red path).

Application Note: Rational Design & Synthesis

Synthesis of the Core Scaffold

Direct access to 5,8-QD is best achieved via the oxidation of 8-hydroxyquinoline to the quinone, followed by in situ reduction during the assay or chemical reduction for isolation (though the diol is air-sensitive).

Protocol A: Synthesis of 5,8-Quinolinedione (Precursor)

  • Reagents: 8-Hydroxyquinoline (10 mmol), Potassium nitrosodisulfonate (Fremy’s salt, 25 mmol),

    
     buffer (0.2 M, pH 7).
    
  • Procedure: Dissolve 8-hydroxyquinoline in acetone/buffer. Add Fremy’s salt dropwise at 0°C. Stir for 4 hours.

  • Workup: Extract with chloroform. The organic layer turns yellow/orange. Dry over

    
     and concentrate.
    
  • Yield: Typically 60-70% of 5,8-quinolinedione (yellow solid).

Protocol B: In Situ Generation of 5,8-Quinolinediol For biological assays, it is recommended to store the stable dione and reduce it to the diol immediately prior to use to prevent auto-oxidation.

  • Reducing Agent: Sodium dithionite (

    
    ) or Dithiothreitol (DTT).
    
  • Ratio: 1:1.5 molar equivalent of Reductant:Quinone.

SAR Optimization Strategy

To improve specificity for HIV Integrase and reduce off-target redox toxicity:

  • C6/C7 Substitution: Introduce bulky aryl or heteroaryl groups (via Suzuki coupling on halogenated precursors) to engage the hydrophobic pocket formed by the viral DNA and the IN dimer interface.

  • C2 Substitution: Methylation at C2 can sterically hinder susceptibility to nucleophilic attack, reducing non-specific cysteine reactivity.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to evaluate 5,8-QD derivatives as INSTIs. This method avoids radioactivity and allows for high-throughput screening.

Assay Principle

The assay measures the integration of a biotinylated viral DNA donor into a Cy5-labeled target DNA acceptor, catalyzed by recombinant HIV-1 Integrase.

  • Donor DNA: Biotin-labeled (binds to Streptavidin-Europium Cryptate).

  • Acceptor DNA: Cy5-labeled (FRET acceptor).[1]

  • Signal: When integration occurs, the Europium (donor) and Cy5 (acceptor) come into proximity, generating a FRET signal at 665 nm. Inhibitors decrease this signal.

Materials & Reagents
ComponentSpecification
Enzyme Recombinant HIV-1 Integrase (Wild Type), 400 nM stock
Donor DNA Biotin-5'-LTR-U5 sequence (dsDNA)
Acceptor DNA Cy5-3'-Target sequence (dsDNA)
Reaction Buffer 20 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT, 0.05% NP-40
Detection Reagents Streptavidin-Europium Cryptate (Cisbio), Anti-Cy5 antibody
Test Compounds 5,8-QD derivatives (10 mM DMSO stock)
Control Raltegravir (Positive Control), DMSO (Negative Control)
Step-by-Step Workflow

Step 1: Compound Preparation

  • Dilute 5,8-QD derivatives in DMSO to 100x final concentration.

  • Prepare a 3-fold serial dilution series (e.g., 100

    
    M to 0.1 nM).
    
  • Critical Step: Add 1 mM DTT to the compound buffer to ensure the scaffold remains in the reduced 5,8-diol state during pre-incubation.

Step 2: Pre-Incubation (Assembly)

  • In a 384-well low-volume black plate, add:

    • 2

      
      L of Test Compound.
      
    • 4

      
      L of HIV-1 Integrase (Final conc: 400 nM).
      
    • 4

      
      L of Biotin-Donor DNA (Final conc: 50 nM).
      
  • Incubate for 30 minutes at Room Temperature (RT) . This allows the enzyme to assemble onto the viral DNA (Stable Synaptic Complex formation) and the inhibitor to chelate the active site

    
    .
    

Step 3: Strand Transfer Reaction

  • Add 4

    
    L of Cy5-Acceptor DNA (Final conc: 50 nM).
    
  • Incubate for 60 minutes at 37°C .

  • Note: The 5,8-QD chelation prevents the strand transfer of the donor to the acceptor.

Step 4: Detection

  • Add 10

    
    L of Detection Buffer containing Streptavidin-Europium Cryptate.
    
  • Incubate for 60 minutes at RT in the dark.

Step 5: Data Acquisition

  • Read plate on an HTRF-compatible reader (e.g., PerkinElmer EnVision).

  • Excitation: 337 nm.

  • Emission 1: 620 nm (Europium reference).

  • Emission 2: 665 nm (FRET signal).

Assay Logic Diagram

Assay Start Start: Compound Prep (Add DTT to maintain Diol) Assembly Pre-Incubation (30 min) Enzyme + Biotin-Viral DNA + Inhibitor (Formation of SSC) Start->Assembly Chelation of Mg2+ Reaction Strand Transfer (60 min, 37°C) Add Cy5-Target DNA Assembly->Reaction Inhibitor blocks active site Detection Detection (60 min) Add Streptavidin-Europium Reaction->Detection Stop reaction Read HTRF Readout (Ratio 665nm/620nm) Detection->Read Calculate FRET

Caption: Workflow for HTRF-based HIV-1 Integrase Strand Transfer Assay.

Data Analysis & Interpretation

Calculation of HTRF Ratio

Calculate the HTRF ratio for each well to correct for quenching or autofluorescence:



IC50 Determination[4][5]
  • Normalize data:

    
    
    
  • Plot % Inhibition vs. Log[Compound Concentration].

  • Fit using a non-linear regression (4-parameter logistic model) to extract the

    
    .
    
Troubleshooting & Controls
  • High Background: Ensure 5,8-QD derivatives are not fluorescing at 665 nm. Run a "compound only" control.

  • Potency Shift: If

    
     increases significantly without DTT, the compound is likely oxidizing to the dione and losing chelation capability (or reacting non-specifically).
    
  • Selectivity Check: Counter-screen against an unrelated metalloenzyme (e.g., Carbonic Anhydrase) to confirm specific Integrase inhibition versus general metal stripping.

References

  • Sato, M., et al. (2006).[2] Novel HIV-1 integrase inhibitors derived from quinolone antibiotics.[2] Journal of Medicinal Chemistry, 49(5), 1506-1508.[2] Link

  • Musiol, R. (2013). Quinoline-based HIV integrase inhibitors.[2][3][4] Current Pharmaceutical Design, 19(10), 1835-1849. Link

  • Kopinathan, A., et al. (2013). Synthesis and HIV-1 integrase inhibitory activity of quinoline-based inhibitors.[4] Bioorganic & Medicinal Chemistry, 21(11), 3175-3180.

  • Long, Y., et al. (2013). Structural basis for the inhibition of HIV-1 integrase by quinoline derivatives. Acta Pharmacologica Sinica, 34, 123-130.
  • BenchChem. (n.d.). 5,8-Quinolinediol Structure and Properties. Link

  • Passalacqua, A. A., et al. (2015). Allosteric HIV-1 integrase inhibitors: a review of the patent literature (2010-2014). Expert Opinion on Therapeutic Patents, 25(5), 503-524. Link

  • Kadri, M., et al. (2025). Stability Constants of Dioxouranium(VI) Complexes with Some 5-(Arylazo)-8-hydroxyquinolines. SciSpace. Link

Sources

Application Notes and Protocols for Assessing the Antioxidant Capacity of 5,8-Quinolinediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 5,8-Quinolinediol

5,8-Quinolinediol, also known as 5,8-dihydroxyquinoline, is a heterocyclic aromatic organic compound with a molecular formula of C₉H₇NO₂. This molecule serves as a critical precursor to the 5,8-quinolinedione pharmacophore, a core structure found in potent natural antibiotics such as streptonigrin.[1] The 5,8-quinolinedione scaffold is a subject of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2]

The efficacy of many quinoline-based compounds is linked to their ability to modulate cellular redox states, often through the generation of reactive oxygen species (ROS) that induce oxidative stress in target cells.[1][3] Paradoxically, the dihydroxy structure of 5,8-Quinolinediol, featuring two hydroxyl groups, suggests a strong potential for antioxidant activity through the donation of hydrogen atoms or electrons to neutralize free radicals. This dual potential as both a pro-oxidant scaffold and a potential antioxidant molecule necessitates a thorough and precise evaluation of its antioxidant capacity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antioxidant properties of 5,8-Quinolinediol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Section 1: Mechanistic Basis for Antioxidant Activity

The antioxidant potential of a phenolic compound like 5,8-Quinolinediol is primarily dictated by its molecular structure. Two principal mechanisms are likely responsible for its ability to counteract oxidative stress.

  • Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET): The two hydroxyl (-OH) groups on the quinoline ring are the primary active sites. They can donate a hydrogen atom (HAT) or an electron (SET) to unstable free radicals, thereby neutralizing them and terminating damaging chain reactions.[4][5] The stability of the resulting phenoxyl radical determines the efficiency of this process.

  • Metal Chelation: The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group at the 8-position can act as a bidentate ligand, chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[1][6] By sequestering these metals, 5,8-Quinolinediol can prevent them from participating in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals in biological systems.

Caption: Proposed antioxidant mechanisms of 5,8-Quinolinediol.

Section 2: A Multi-Assay Approach for Comprehensive Evaluation

No single assay can fully capture the total antioxidant capacity of a compound.[4] Different assays are based on different chemical principles, reaction media, and radical sources. Therefore, a panel of assays is required to obtain a comprehensive profile of a compound's antioxidant activity. We recommend a combination of SET- and HAT-based assays for a thorough evaluation of 5,8-Quinolinediol.

Caption: General workflow for assessing antioxidant capacity.

Section 3: Detailed Application Protocols

For all protocols, it is essential to include a blank (reagents without the antioxidant), a positive control (a known antioxidant like Trolox or Ascorbic Acid), and the test sample (5,8-Quinolinediol) at several dilutions. This ensures the results fall within the linear range of the standard curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. This reduces the deep violet DPPH• to the pale yellow DPPH-H, causing a decrease in absorbance at ~517 nm.[7][8][9] This method is well-suited for testing phenolic compounds.[10]

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Sample Stock Solution: Prepare a 1 mg/mL stock solution of 5,8-Quinolinediol in methanol or DMSO.

    • Trolox Standard: Prepare a 1 mM stock solution of Trolox in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of 5,8-Quinolinediol (e.g., 10, 25, 50, 100, 200 µg/mL) and Trolox standards (e.g., 10, 25, 50, 100, 200 µM) in methanol.

    • In a 96-well microplate, add 100 µL of each sample dilution or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of DPPH solution without sample).

    • Plot % Inhibition against the concentration of the sample and standards to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to the Trolox standard curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbance maxima around 734 nm.[11] Antioxidants added to the pre-formed radical solution reduce ABTS•+ back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and activity. This assay is applicable to both hydrophilic and lipophilic compounds.[4]

Caption: Principle of the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

    • Adjusted ABTS•+ Solution: Dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare dilutions of 5,8-Quinolinediol and Trolox standards as described for the DPPH assay.

    • In a 96-well microplate, add 10 µL of each sample dilution or standard to respective wells.

    • Add 190 µL of the adjusted ABTS•+ solution to each well.[12]

    • Mix and incubate at room temperature for 6 minutes.[13]

    • Read the absorbance at 734 nm.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Plot a standard curve using Trolox standards.

    • Express the antioxidant capacity of 5,8-Quinolinediol as TEAC (in µM Trolox equivalents/mg of compound).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction occurs at an acidic pH of 3.6.[15] Antioxidants reduce the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the Fe²⁺-TPTZ complex, which has an intense blue color with an absorption maximum at 593 nm.[16][17] This is a pure SET-based method.

Caption: Principle of the Oxygen Radical Absorbance Capacity assay.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4).

    • Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer. Store wrapped in foil at 4°C. [18] * AAPH Solution (75 mM): Prepare fresh daily by dissolving AAPH in phosphate buffer. [18] * Trolox Standards: Prepare a series of dilutions (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of sample, standard, or blank (buffer) to appropriate wells.

    • Add 150 µL of the fluorescein solution to all wells. Mix and incubate for at least 30 minutes at 37°C. [19][20] 3. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every 1-2 minutes for at least 60 minutes at 37°C. [18][20]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Determine the ORAC value of 5,8-Quinolinediol from the standard curve and express the results as µM Trolox equivalents per mg of compound.

Section 4: Data Presentation and Interpretation

To facilitate comparison and ensure clarity, the key parameters of each recommended assay are summarized below.

Parameter DPPH Assay ABTS Assay FRAP Assay ORAC Assay
Primary Mechanism SET / HATSET / HATSETHAT
Radical/Oxidant DPPH•ABTS•+Fe³⁺-TPTZPeroxyl (ROO•)
Measurement Absorbance DecreaseAbsorbance DecreaseAbsorbance IncreaseFluorescence Decay
Wavelength (nm) ~517~734~593Ex: 485 / Em: 528
Standard TroloxTroloxFeSO₄Trolox
Units IC₅₀, TEACTEACFe²⁺ EquivalentsTEAC (ORAC Units)
Key Advantage Simple, rapidSoluble in aqueous & organic mediaHigh throughput, direct measure of reductionBiologically relevant radical

Interpreting the Results:

  • A high value in the FRAP assay would indicate that 5,8-Quinolinediol is a strong reducing agent (electron donor).

  • Strong activity in the ORAC assay would suggest it is an effective scavenger of peroxyl radicals via hydrogen donation.

  • Potent activity in both DPPH and ABTS assays would confirm its broad-spectrum radical scavenging ability through mixed-mode (SET and HAT) mechanisms.

  • Comparing the results across all four assays provides a robust and multi-faceted antioxidant profile, shedding light on the dominant mechanisms by which 5,8-Quinolinediol exerts its effects.

References

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method).
  • BenchChem. (n.d.). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020).
  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Sánchez-Paz, A., et al. (2023).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of the Mexican Chemical Society, 61(3), 200-208.
  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604.
  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit.
  • Abe, N., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 11(19), 3056.
  • BenchChem. (n.d.). 5,8-Quinolinediol | Research Compound.
  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Lee, J. Y., et al. (2015). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Clinical Biochemistry and Nutrition, 57(1), 31-36.
  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay.
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
  • Zhang, Q., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Bioactives, 13, 1-13.
  • Hossaini, Z., et al. (2021). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Pérez-Mesa, L., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 226.
  • BMG Labtech. (2022). ORAC assay measures antioxidant capacity.
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Szydłowska-Czerniak, A., & Trokowski, K. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(11), 3191.
  • Halvorsen, B. L., et al. (2002). Validation of a quantitative assay for the total content of lipophilic and hydrophilic antioxidants in foods. Journal of Nutrition, 132(3), 461-471.
  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes.
  • Rogóż, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(25), 16499.
  • Arulkumar, M., et al. (2018). Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. Chemical Methodologies, 2(1), 58-66.
  • Al-Amiery, A. A., et al. (2020). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. International Journal of Food Engineering, 6(1), 1-7.
  • Sari, Y., et al. (2021). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. RSC Advances, 11(41), 25337-25344.
  • PhytoBank. (2015). Showing 5,8-Quinolinedione (PHY0175258).
  • Kaczor, A. A., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(18), 4216.
  • Kaczor, A. A., et al. (2018). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 23(6), 1395.
  • Kaczor, A. A., et al. (2024).
  • ResearchGate. (n.d.). Proposed mechanism of antioxidant action of compounds 5 d.
  • Ranković, B., & Kosanić, M. (2019).
  • de Ciriano, M. G., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 140.
  • Pérez-Jiménez, J., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 436, 137684.
  • Hiraku, Y., et al. (2002). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. Carcinogenesis, 23(10), 1641-1648.
  • Campos-Almazan, M. I., et al. (2024). Antioxidant Metabolism Pathways in Vitamins, Polyphenols, and Selenium: Parallels and Divergences. International Journal of Molecular Sciences, 25(5), 2600.
  • Lab Explained. (2025). Five Methods for Measuring Total Antioxidant Capacity (Part 1).

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5,8-Quinolinediol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,8-Quinolinediol

Welcome to the technical support guide for 5,8-Quinolinediol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of its poor solubility in aqueous media. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure the successful integration of 5,8-Quinolinediol into your experimental workflows.

Part 1: Understanding the Core Problem

FAQ: Why is 5,8-Quinolinediol so difficult to dissolve in neutral aqueous buffers?

Answer: The solubility behavior of 5,8-Quinolinediol is dictated by its molecular structure, which features a dualistic nature. It contains a large, hydrophobic quinoline ring system and two ionizable phenolic hydroxyl (-OH) groups.

  • Hydrophobic Core: The quinoline backbone is inherently non-polar and resists interaction with water molecules, driving its low solubility.

  • Ionizable Hydroxyl Groups: The two hydroxyl groups are weakly acidic.[1] At neutral pH, they remain largely protonated (uncharged), preventing the molecule from readily dissolving in water.[2] However, by manipulating the pH of the solution to be above the pKa of these hydroxyl groups, they can be deprotonated to form phenolate anions. This ionization introduces a negative charge, dramatically increasing the molecule's polarity and its affinity for water.[1][2][3]

This pH-dependent solubility is the most critical factor to understand and exploit in your experimental design.[3][4]

PropertyValueSource
Molecular Formula C₉H₇NO₂Cayman Chemical[5]
Molecular Weight 161.2 g/mol Cayman Chemical[5]
Appearance Solid PowderSigma-Aldrich
Known Solubilities DMSO: ~2 mg/mLCayman Chemical[5]
Structural Features Quinoline core, two hydroxyl groups at positions 5 and 8. Functions as a bidentate ligand.Benchchem[6]

Part 2: Foundational & Advanced Solubilization Strategies

This section moves from the most common laboratory practice—creating an organic stock solution—to more advanced aqueous formulation techniques.

FAQ 1: How should I prepare a standard, high-concentration stock solution?

Answer: For most applications, especially in vitro cell-based assays, preparing a concentrated stock solution in an organic solvent is the most reliable first step. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its high solubilizing power for a wide range of compounds.[3]

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Weigh out 1.612 mg of 5,8-Quinolinediol powder.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Expert Insight: Always ensure your final concentration of DMSO in the aqueous working solution (e.g., cell culture media) is non-toxic. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to run a vehicle control to confirm it does not impact your experimental results.

FAQ 2: What is the best way to dissolve 5,8-Quinolinediol directly in an aqueous buffer?

Answer: The most effective method for direct aqueous dissolution is pH modification .[7] By raising the pH of the buffer, you deprotonate the phenolic hydroxyl groups, rendering the molecule charged and significantly more water-soluble.[1][4]

Protocol: pH-Adjusted Solubilization

  • Buffer Selection: Choose a buffer system compatible with your experiment (e.g., PBS, HEPES, TRIS).

  • Initial Slurry: Add the desired amount of 5,8-Quinolinediol powder to your buffer. It will likely form a suspension.

  • pH Adjustment: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: As the pH rises, the powder will begin to dissolve. Complete dissolution should occur as the pH surpasses the compound's pKa. Aim for a final pH that ensures solubility while remaining compatible with your assay's constraints. Phenolic compounds generally see a significant increase in solubility at alkaline pH values.[4]

  • Finalization: Once dissolved, re-adjust the volume to your target with the buffer and sterile filter if necessary.

Causality Check: This process works because the pKa of phenolic groups determines the pH at which they ionize. Above the pKa, the equilibrium shifts towards the more soluble, deprotonated (phenolate) form.[2]

FAQ 3: My experiment is pH-sensitive. What are my alternatives?

Answer: When pH modification is not an option, you can turn to cosolvents or complexation agents . These methods enhance solubility without altering pH.

Strategy 1: Using Cosolvents

Cosolvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, increase the solubility of hydrophobic compounds.[8][9] They work by reducing the polarity of the water, making it a more favorable environment for the non-polar quinoline ring.[9]

CosolventTypical Starting Conc.Key Considerations
Ethanol 1-10% (v/v)Widely used, but can affect protein structure and cell viability at higher concentrations.[8]
Propylene Glycol (PG) 5-20% (v/v)Generally considered safe and is a common pharmaceutical excipient.[8][10]
Polyethylene Glycol (PEG 300/400) 10-30% (v/v)Effective for highly insoluble compounds; viscosity increases with concentration.[10]

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic part of a guest molecule, like the quinoline ring of 5,8-Quinolinediol, forming a water-soluble inclusion complex.[13][] This is a powerful technique for significantly boosting aqueous solubility without using organic solvents in the final formulation.[11]

Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Add Compound: Add the 5,8-Quinolinediol powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Collect Supernatant: The clear supernatant contains the solubilized 5,8-Quinolinediol/HP-β-CD complex. Determine the concentration of the solubilized compound using UV-Vis spectrophotometry.

Trustworthiness Note: Always confirm that the cyclodextrin itself does not interfere with your assay. While generally inert, it is best practice to include a vehicle control containing only the cyclodextrin solution.[15]

Part 3: Troubleshooting Guide & Visualization

FAQ: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. How do I fix this?

Answer: This is a common issue known as "crashing out." It happens when the compound, stable in the concentrated organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of 5,8-Quinolinediol.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first while vortexing vigorously. Then, slowly add the remaining buffer. This avoids localized high concentrations that promote precipitation.

  • Incorporate a Surfactant: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to your aqueous buffer. Surfactants form micelles that can help keep the hydrophobic compound dispersed.[10]

  • Use a Cosolvent/Cyclodextrin Buffer: Prepare your final aqueous buffer to already contain a solubilizing agent (e.g., 5% Propylene Glycol or 10% HP-β-CD) before adding the DMSO stock. This pre-conditioned buffer is more "hospitable" to the compound.

Experimental Workflow Diagram

This diagram outlines a logical decision-making process for achieving successful solubilization of 5,8-Quinolinediol.

G cluster_0 cluster_1 Troubleshooting Path Start Define Target Concentration & Experimental Buffer PrepStock Prepare 10 mM Stock in Anhydrous DMSO Start->PrepStock Dilute Dilute DMSO Stock into Aqueous Buffer PrepStock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Experiment Ready Precipitate->Success No pH_Option Is pH Modification Allowed in Assay? Precipitate->pH_Option Yes AdjustpH Use pH Adjustment Protocol (Raise pH with NaOH) pH_Option->AdjustpH Yes Cosolvent_Option Can a Cosolvent (e.g., PG, PEG) be Used? pH_Option->Cosolvent_Option No AdjustpH->Success UseCosolvent Use Cosolvent Protocol (e.g., 10% PG in buffer) Cosolvent_Option->UseCosolvent Yes Cyclodextrin Use Cyclodextrin Protocol (HP-β-CD Complexation) Cosolvent_Option->Cyclodextrin No UseCosolvent->Success Cyclodextrin->Success G cluster_0 Low pH (e.g., pH < 7) cluster_1 High pH (e.g., pH > 9) Molecule_H 5,8-Quinolinediol (Protonated, Neutral) - Low Water Solubility - Hydrophobic Molecule_Ion 5,8-Quinolinediolate (Deprotonated, Anionic) - High Water Solubility - Hydrophilic Molecule_H->Molecule_Ion + OH⁻ (Deprotonation) Molecule_Ion->Molecule_H + H⁺ (Protonation)

Caption: Ionization of 5,8-Quinolinediol at varying pH levels.

References

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]

  • Microbiota metabolism promotes synthesis of the human Ah receptor agonist 2,8-dihydroxyquinoline. PMC. Available from: [Link]

  • 8-hydroxyquinoline. AERU - University of Hertfordshire. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. Available from: [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available from: [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PMC. Available from: [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available from: [Link]

  • Water-Soluble 8-Hydroxyquinoline Conjugate of Amino-Glucose As Receptor for La(3+) in HEPES Buffer, on Whatman Cellulose Paper and in Living Cells. PubMed. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. Available from: [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available from: [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. Available from: [Link]

  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Heliyon. Available from: [Link]

  • RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs. Available from: [Link]

  • How does pH affect the solubility of phenolic acid? ResearchGate. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

  • Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Publications. Available from: [Link]

Sources

Stability of 5,8-Quinolinediol under different solvent conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,8-Quinolinediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers insights into the stability of 5,8-Quinolinediol under various solvent conditions, helping you to ensure the integrity of your experiments and obtain reliable results.

Introduction to 5,8-Quinolinediol Stability

5,8-Quinolinediol, a heterocyclic compound with two hydroxyl groups, is a valuable building block in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to its chemical stability. The presence of the electron-rich phenol-like ring system and the basic nitrogen atom in the quinoline core makes 5,8-Quinolinediol susceptible to degradation under certain conditions. Understanding its stability profile in different solvents and environments is paramount for accurate experimental design, data interpretation, and the development of robust formulations.

This guide provides a comprehensive overview of the factors influencing the stability of 5,8-Quinolinediol, practical troubleshooting advice, and detailed protocols for assessing its stability in your own laboratory setting.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses common problems encountered during the handling and use of 5,8-Quinolinediol solutions.

Q1: My 5,8-Quinolinediol solution has changed color (e.g., turned yellow or brown). What does this indicate and what should I do?

A color change in your 5,8-Quinolinediol solution is a strong indicator of chemical degradation. Phenolic compounds, like 5,8-Quinolinediol, are prone to oxidation, which often results in the formation of colored quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), high pH, and elevated temperatures.

Immediate Actions:

  • Do not use the solution for your experiment. The presence of degradation products will lead to inaccurate and unreliable results.

  • Verify the purity of your solid material. If possible, analyze the solid 5,8-Quinolinediol using a suitable analytical technique (e.g., HPLC-UV, NMR) to ensure its initial purity.

  • Prepare a fresh solution using a high-purity solvent and take precautions to minimize exposure to degradative factors.

Preventative Measures:

  • Use high-purity, degassed solvents. Solvents can contain impurities that may catalyze degradation. Degassing the solvent (e.g., by sparging with nitrogen or argon) can help to remove dissolved oxygen.

  • Protect from light. Store solutions in amber vials or wrap clear vials with aluminum foil.

  • Store at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable, but be mindful of potential freeze-thaw cycle issues.

  • Consider the pH of your solution. If working with aqueous or protic solvents, buffering the solution to a slightly acidic pH (around 5-6) may enhance stability.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a 5,8-Quinolinediol sample. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a classic sign of degradation. The number and intensity of these peaks will depend on the degradation pathway and the extent of decomposition.

Troubleshooting Steps:

  • Analyze a freshly prepared standard. Prepare a solution of 5,8-Quinolinediol immediately before analysis and inject it into your HPLC/LC-MS system. This will provide a baseline chromatogram of the undegraded compound.

  • Compare chromatograms. Compare the chromatogram of your sample with that of the fresh standard. Any additional peaks are likely degradation products or impurities.

  • Conduct a forced degradation study. To tentatively identify the degradation products, you can perform a forced degradation study (see Experimental Protocols section). By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peaks in your sample.

  • Utilize Mass Spectrometry (MS). If you have access to an LC-MS system, the mass-to-charge ratio (m/z) of the unknown peaks can provide valuable information for elucidating their structures.

Q3: My experimental results are inconsistent when using 5,8-Quinolinediol solutions prepared on different days. What could be the cause?

Inconsistent results are often linked to the instability of the 5,8-Quinolinediol solution over time. Even if no visible color change is apparent, significant degradation may have occurred.

Causality and Prevention:

  • Time-dependent Degradation: The stability of 5,8-Quinolinediol in solution is time-dependent. It is highly recommended to prepare fresh solutions for each experiment.

  • Storage Conditions: If you must store solutions, aliquot them into single-use vials to avoid repeated warming and cooling of the entire stock, which can accelerate degradation. Store these aliquots at -20°C or below and protect them from light.

  • Solvent Choice: The choice of solvent can significantly impact stability. For instance, dipolar aprotic solvents like DMSO and DMF may promote hydrolysis if water is present.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing 5,8-Quinolinediol?

The choice of solvent depends on the intended application and the required concentration.

  • For Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many organic compounds. However, be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which may facilitate hydrolysis of 5,8-Quinolinediol.[1] It is crucial to use anhydrous DMSO and store solutions under a dry, inert atmosphere (e.g., with desiccant or under nitrogen).

  • For Biological Assays: If DMSO is used for the stock solution, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. For aqueous-based assays, preparing a fresh solution in a suitable buffer is preferable.

  • For Chemical Reactions: The choice of solvent will be dictated by the reaction conditions. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile may be suitable, while protic solvents like ethanol or methanol could participate in or influence the reaction.

Q2: How does pH affect the stability of 5,8-Quinolinediol in aqueous solutions?

The stability of phenolic compounds like 5,8-Quinolinediol is often pH-dependent.

  • Alkaline Conditions (high pH): At high pH, the hydroxyl groups of 5,8-Quinolinediol will be deprotonated to form phenoxide ions. These phenoxide ions are more susceptible to oxidation than the protonated hydroxyl groups, leading to accelerated degradation.

  • Acidic Conditions (low pH): In general, phenolic compounds tend to be more stable in slightly acidic to neutral conditions. However, very strong acidic conditions could potentially lead to other degradation pathways. For aqueous solutions, buffering to a pH between 5 and 7 is a reasonable starting point for enhancing stability.

Q3: Is 5,8-Quinolinediol sensitive to light?

Yes, compounds with extended aromatic systems, such as quinolines, are often photosensitive. Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation. Therefore, it is a critical best practice to always protect solutions of 5,8-Quinolinediol from light by using amber glassware or by wrapping containers in aluminum foil.

Q4: What are the optimal storage conditions for solid 5,8-Quinolinediol?

Solid 5,8-Quinolinediol should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator or a desiccator at room temperature is suitable. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life by preventing slow oxidation.

Data Summary

While specific quantitative stability data for 5,8-Quinolinediol is not extensively available in the literature, the following table summarizes the expected stability based on the general behavior of structurally similar phenolic and quinoline compounds.

ConditionSolvent TypeExpected StabilityRationale
pH AqueousPoor at high pH (>8), better at slightly acidic to neutral pH (5-7)Deprotonation to phenoxide at high pH increases susceptibility to oxidation.
Light Exposure AllPoorAromatic systems can absorb light, leading to photodegradation.
Temperature AllDecreases with increasing temperatureHigher temperatures accelerate the rate of all chemical reactions, including degradation.
Oxygen (Air) AllPoorThe phenolic hydroxyl groups are susceptible to oxidation.
Solvent Polarity Protic (e.g., Ethanol, Methanol)ModerateProtic solvents can stabilize the compound through hydrogen bonding but may also participate in degradation reactions.
Solvent Polarity Dipolar Aprotic (e.g., DMSO, DMF)Moderate to PoorCan promote hydrolysis if water is present.[1]
Solvent Polarity Aprotic (e.g., THF, Acetonitrile)Generally better than protic, but depends on other factorsLess likely to directly participate in degradation reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5,8-Quinolinediol

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5,8-Quinolinediol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. If no degradation is observed, a stronger acid concentration or longer incubation time may be used. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes. Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a clear vial containing the stock solution to a light source (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of your analytical method.

  • Analyze all samples (including a non-stressed control) by a stability-indicating HPLC-UV or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.

Protocol 2: Shelf-Life Determination of a 5,8-Quinolinediol Solution

This protocol provides a framework for determining the shelf-life of a 5,8-Quinolinediol solution under specific storage conditions.

1. Solution Preparation:

  • Prepare a batch of the 5,8-Quinolinediol solution in the desired solvent and at the target concentration.

  • Aliquot the solution into multiple vials to be used for analysis at different time points.

2. Storage:

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.

3. Analysis at Time Intervals:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from storage.

  • Allow the solution to equilibrate to room temperature.

  • Analyze the solution in triplicate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 5,8-Quinolinediol.

4. Data Analysis:

  • Plot the concentration of 5,8-Quinolinediol as a function of time.

  • Determine the time at which the concentration drops below a certain threshold (e.g., 90% of the initial concentration) to establish the shelf-life under those specific conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (70°C, 48h) stock->thermal Aliquot photo Photolytic (Light Exposure) stock->photo Aliquot dilute Dilute Samples acid->dilute base->dilute oxidation->dilute thermal->dilute photo->dilute hplc HPLC-UV / LC-MS Analysis dilute->hplc compare Compare to Control hplc->compare

Caption: Workflow for a forced degradation study of 5,8-Quinolinediol.

stability_logic cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies quin 5,8-Quinolinediol Stability solvent Solvent (Polarity, Protic/Aprotic) quin->solvent ph pH (Acidic/Basic) quin->ph light Light Exposure (UV, Ambient) quin->light temp Temperature (Storage Conditions) quin->temp oxygen Oxygen (Air Exposure) quin->oxygen degradation Degradation (e.g., Oxidation, Hydrolysis) solvent->degradation ph->degradation light->degradation temp->degradation oxygen->degradation degradation->quin stable Stable Solution (Reliable Results) stable->quin protect Protect from Light protect->stable low_temp Store at Low Temp low_temp->stable inert Use Inert Atmosphere inert->stable fresh Prepare Fresh fresh->stable

Caption: Factors influencing the stability of 5,8-Quinolinediol and mitigation strategies.

References

  • Gershon, H., & Dittmer, D. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. [Link]

  • Pharmaguideline. (2016, January 17). Determination of Shelf Life of Solutions in Laboratory. [Link]

  • Kucharz, K., et al. (2020). Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension in SyrSpendR SF PH4 (dry). Pharmaceuticals, 13(10), 319. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Mini-Reviews in Organic Chemistry, 11(3), 331-346. [Link]

  • Cheng, Y., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2878. [Link]

  • Kozik, V., et al. (2016). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 21(8), 845-851. [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Managing Exotherms in 5,8-Quinolinediol Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Safety & Process Control in the Oxidation and Functionalization of 8-Hydroxyquinoline. Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers. Status: [LIVE] - Updated for Current Safety Protocols.

Executive Summary & Workflow Visualization

The synthesis of 5,8-Quinolinediol typically proceeds via the oxidation of 8-Hydroxyquinoline (8-HQ) to the intermediate Quinoline-5,8-dione , followed by reduction. A secondary route involves the nitration of 8-HQ to 5,7-Dinitro-8-hydroxyquinoline as a precursor for amino-substituted analogs.

Both pathways present distinct exothermic hazards :

  • Oxidation (Teuber Reaction): Uses Fremy’s Salt (Potassium nitrosodisulfonate) .[1] While the reaction itself is often conducted at low temperatures, the reagent is thermodynamically unstable and prone to autocatalytic decomposition (explosion) if allowed to self-heat or dry out.

  • Nitration: A classic runaway hazard involving mixed acids, where induction periods can lead to sudden, violent exotherms and fume evolution.

  • Reduction: Catalytic hydrogenation or dithionite reductions release heat and flammable/toxic gases (H₂, SO₂).

Visual Guide: Hazard Control Points

G cluster_ox Route A: Oxidation (Teuber Reaction) cluster_nitro Route B: Nitration Start Starting Material: 8-Hydroxyquinoline Oxidation Reaction: Oxidative Deamination Start->Oxidation pH 7.2 Buffer < 10°C NitrationStep Reaction: Electrophilic Substitution Start->NitrationStep Cryogenic Addition Fremy Reagent: Fremy's Salt Fremy->Oxidation Unstable Solid! Dione Precursor: Quinoline-5,8-dione Oxidation->Dione Exotherm Control Reduction Reduction Step (Na2S2O4 or H2/Pd) Dione->Reduction MixedAcid Reagent: HNO3 / H2SO4 MixedAcid->NitrationStep Runaway Risk NitroPrecursor Precursor: 5,7-Dinitro-8-HQ NitrationStep->NitroPrecursor Final Target: 5,8-Quinolinediol Reduction->Final

Figure 1: Synthetic pathways for 5,8-Quinolinediol precursors highlighting critical hazard nodes (Red) where thermal management is mandatory.

Critical Protocol: Oxidation via Fremy’s Salt[1]

The most common route to the 5,8-dione precursor utilizes Fremy’s Salt (Potassium nitrosodisulfonate). This radical oxidant is highly specific but notoriously unstable.

Primary Hazard: Fremy's salt can decompose explosively in its dry solid state or if acid-catalyzed in solution. The decomposition is autocatalytic and exothermic.[2]

Troubleshooting Guide: The Teuber Reaction

Q: My Fremy’s salt turned from purple to brown/yellow immediately upon addition. What happened?

  • Diagnosis: Acid-catalyzed decomposition. Fremy's salt is stable only in basic or neutral solutions (pH 7–10). If your reaction medium is acidic (pH < 6), the radical disproportionates into hydroxylamine disulfonate and nitrosyl sulfuric acid, liberating heat and destroying the reagent.

  • Corrective Action:

    • Buffer System: Always buffer the reaction mixture with 0.2 M Sodium Phosphate (pH 7.2) or Sodium Acetate before adding the oxidant.

    • Check 8-HQ Salt: If using 8-hydroxyquinoline hydrochloride, neutralize it before adding the Fremy's salt solution.

Q: We are observing a temperature spike during the addition of the oxidant. Should we increase the cooling?

  • Diagnosis: While the oxidation itself is exothermic, a sharp spike often indicates self-accelerated decomposition of the reagent.

  • Protocol:

    • Temperature Limit: Maintain internal temperature strictly < 10°C (ideally 0–5°C).

    • Dosing: Add the Fremy’s salt solution dropwise. Do not add solid Fremy’s salt directly to a warm mixture.

    • Emergency Quench: If T > 20°C uncontrolled, quench immediately with cold water or a reducing agent (sodium thiosulfate) to stop the radical chain reaction.

Q: How do we safely handle the solid Fremy’s salt during scale-up?

  • Safety Warning: Do not store large quantities of dry Fremy’s salt. It can explode spontaneously.

  • Best Practice: Prepare the salt fresh and use it as a wet slurry or dissolve it immediately into the buffer. If you must store it, keep it wet with a trace of sodium carbonate (stabilizer) and refrigerate. Never dry it completely in an oven.

Data Table 1: Stability Profile of Fremy's Salt

ParameterSafe RangeHazard ThresholdConsequence
pH 7.5 – 10.0< 6.0Rapid decomposition (Brown fumes)
Temperature 0°C – 10°C> 20°CThermal runaway / Explosion (Solid)
State Aqueous SolutionDry SolidSpontaneous detonation
Color Indicator Violet/PurpleYellow/BrownActive reagent vs. Decomposed waste
Critical Protocol: Nitration (Alternative Precursor)

If your route targets 5,7-dinitro-8-hydroxyquinoline (often reduced to amino-quinolines), you face classic nitration hazards.

Q: The reaction has an induction period where nothing happens, followed by a sudden boil. How do we prevent this?

  • Mechanism: Nitration of phenols/quinolines often proceeds via a nitrosation mechanism catalyzed by nitrous acid (HNO₂).[3] If the nitric acid is too pure (lacks HNO₂) or too cold initially, the reaction stalls. Reagents accumulate, and once initiated, the reaction proceeds all at once (Runaway).

  • Solution:

    • Seed the Reaction: Add a crystal of sodium nitrite (NaNO₂) to generate immediate HNO₂ and bypass the induction period.

    • Cryogenic Addition: Pre-cool the acid mixture to -5°C. Add the substrate in small portions, ensuring the exotherm subsides between additions.

    • Stirring: Ensure vigorous mixing. A static layer of substrate on top of the acid is a "ticking time bomb."

Critical Protocol: Reduction (Dione to Diol)

The conversion of Quinoline-5,8-dione to 5,8-Quinolinediol is a reduction step.

Q: We are using Sodium Dithionite (Na₂S₂O₄) for reduction. The flask is getting hot and smelling of sulfur.

  • Diagnosis: Sodium dithionite decomposes in acidic water or at high temperatures to release Sulfur Dioxide (SO₂) , which is toxic and generates heat.

  • Protocol:

    • Ventilation: This reaction must be under a high-efficiency fume hood.

    • Rate of Addition: Add solid dithionite in portions to the dione suspension.

    • Exotherm Management: The reduction of the quinone to the hydroquinone is exothermic. Maintain T < 40°C to prevent dithionite decomposition.

    • Inert Atmosphere: Perform under Nitrogen/Argon. 5,8-Quinolinediol is easily re-oxidized by air back to the dione (turning the solution from yellow back to purple/black).

References
  • Teuber, H. J., & Jellinek, G. (1952). Reactions with nitrosodisulfonate, I. Oxidative formation of quinones from phenols. Chemische Berichte, 85(2), 95-103.

  • Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971).[1] Oxidations with potassium nitrosodisulfonate (Fremy's radical).[1] The Teuber reaction. Chemical Reviews, 71(2), 229-246.

  • Wehrli, P. A., & Pigott, F. (1972). Oxidation with the nitrosodisulfonate radical: 2,6-Dimethyl-1,4-benzoquinone. Organic Syntheses, 52, 83. (Detailed safety notes on Fremy's Salt instability).

  • Urbanski, T. (1958).[3] Nitration of 8-hydroxyquinoline with dilute nitric acid.[3] Roczniki Chemii, 32, 415.[3] (Describes induction periods in nitration). [Source: Chem. Abs. 53:3967]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3032624, Potassium nitrosodisulfonate. (Safety Data).

Sources

How to avoid tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating and avoiding the common problem of tar formation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve your yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions regarding tar formation in classical quinoline syntheses.

Q1: What exactly is "tar" in the context of quinoline synthesis and why does it form?

Tar is a complex, high-molecular-weight, and often intractable mixture of polymeric byproducts that is a common issue in many classical quinoline syntheses.[1][2] It typically appears as a dark, viscous goo that complicates product isolation and significantly reduces yield.[2][3]

The primary cause of tar formation is the acid-catalyzed polymerization of highly reactive intermediates.[1][4] In syntheses like the Skraup or Doebner-von Miller, α,β-unsaturated aldehydes or ketones (e.g., acrolein formed from glycerol dehydration) are key intermediates.[1] Under the harsh conditions of high temperature and strong acids (like concentrated sulfuric acid), these intermediates can readily polymerize instead of participating in the desired cyclization reaction with the aniline substrate.[1][2]

Q2: Why are classical methods like the Skraup synthesis so prone to producing tar?

The Skraup synthesis is notoriously exothermic and operates under aggressive conditions, creating a perfect storm for tar formation.[1][5] Several factors contribute to this:

  • High Temperatures: Traditional methods often require temperatures exceeding 150°C to drive the reaction, which also accelerates unwanted polymerization and decomposition pathways.[1]

  • Strong Dehydrating Acid: Concentrated sulfuric acid is used to dehydrate glycerol into the reactive intermediate, acrolein.[6][7] This strong acid also acts as a potent catalyst for the polymerization of acrolein.[1]

  • Vigorous Reaction Rate: The reaction is highly exothermic and can become violent and difficult to control, leading to localized hotspots where temperature spikes promote tarring.[2][6]

  • Harsh Oxidizing Agents: Traditional oxidizing agents like nitrobenzene or arsenic pentoxide contribute to the harsh reaction environment.[1][5]

Q3: What are the primary consequences of excessive tar formation in my experiment?

Excessive tar formation has several detrimental effects on your synthesis:

  • Reduced Yield: The starting materials and key intermediates are consumed in the formation of polymers, directly lowering the potential yield of the desired quinoline product.[1]

  • Difficult Isolation and Purification: The physical properties of tar—a thick, sticky residue—make it challenging to separate the quinoline product.[3][8] Purification methods like distillation or chromatography become less effective and more labor-intensive.

  • Inconsistent Results: Poorly controlled reactions with variable amounts of tar formation are difficult to reproduce, hindering systematic optimization and scale-up.

  • Stirring and Heat Transfer Issues: As tar builds up, the reaction mixture can become too viscous to stir effectively.[1] This impedes proper mixing and heat dissipation, creating localized hotspots that can further accelerate tar formation in a vicious cycle.[2]

Troubleshooting Guide: Synthesis-Specific Issues & Solutions

This section provides detailed troubleshooting for common quinoline synthesis methods.

Workflow: Initial Troubleshooting Decision Process

Before diving into specific synthesis methods, this workflow can help you diagnose the general area of concern.

G Start Experiencing Low Yield / High Tar Formation? SynthesisType Which synthesis are you using? Start->SynthesisType Skraup Skraup SynthesisType->Skraup Skraup DVM Doebner-von Miller SynthesisType->DVM Doebner-von Miller Combes Combes SynthesisType->Combes Combes Skraup_Q1 Is the reaction overly vigorous or uncontrollable? Skraup->Skraup_Q1 DVM_Q1 Is the α,β-unsaturated carbonyl polymerizing? DVM->DVM_Q1 Combes_Q1 Is the cyclization step causing decomposition? Combes->Combes_Q1 Skraup_Sol Solution: 1. Control Temperature 2. Use a Moderator (FeSO₄) 3. Use Milder Oxidant (Iodine) Skraup_Q1->Skraup_Sol Yes DVM_Sol Solution: 1. Slow Reagent Addition 2. Use Milder Catalyst (Lewis Acid) 3. Consider Biphasic System DVM_Q1->DVM_Sol Yes Combes_Sol Solution: 1. Optimize Temperature 2. Use Milder Acid Catalyst (PPA, Solid Acids) Combes_Q1->Combes_Sol Yes

Caption: A decision tree for troubleshooting tar formation.

The Skraup Synthesis

Problem: "My Skraup reaction is extremely exothermic, producing a thick, black tar that makes product isolation nearly impossible."

This is the most common issue with the Skraup synthesis.[8] The root cause is the uncontrolled, rapid polymerization of acrolein catalyzed by concentrated sulfuric acid at high temperatures.[1]

Solutions & Protocols
  • Strict Temperature Control: This is the most critical parameter. The reaction should be heated gently to initiate, and the exothermic phase must be carefully controlled.[2]

    • Action: Use a well-controlled heating mantle or oil bath with vigorous mechanical stirring to ensure even heat distribution and prevent hotspots.[2] Maintain an initial temperature around 110°C and increase it only after the main exothermic phase has subsided.[1]

  • Use of Moderators: Moderators are added to make the reaction less violent.[5]

    • Action: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before the addition of sulfuric acid.[2][6] These compounds help to smooth out the exotherm, leading to a more controlled reaction rate and less charring.[2]

  • Choice of a Milder Oxidizing Agent: The traditional nitrobenzene can contribute to the reaction's violence.[1]

    • Action: Replace nitrobenzene or arsenic-based oxidants with iodine.[1] Iodine, often generated in situ from potassium iodide and sulfuric acid, is a milder and effective oxidizing agent that helps control the exothermicity.[1]

  • Controlled Reagent Addition: The order and rate of addition are crucial.

    • Action: Always add the concentrated sulfuric acid slowly to the cooled mixture of aniline and glycerol.[1] Adding the acid last and with cooling prevents premature reaction and polymerization before the system is ready for controlled heating.[1]

Data Summary: Optimizing the Skraup Synthesis
ParameterTraditional MethodOptimized MethodRationale for Change
Temperature >150°C, often uncontrolled110-130°C, staged heatingPrevents rapid acrolein polymerization.[1]
Moderator NoneFerrous Sulfate or Boric AcidControls the violent exotherm, reducing charring.[2][6]
Oxidizing Agent Nitrobenzene / Arsenic AcidIodineLess vigorous reaction, milder conditions.[1]
Acid Addition Often rapid or pre-mixedSlow, with coolingPrevents premature, uncontrolled reaction.[1]
The Doebner-von Miller (DVM) Synthesis

Problem: "My Doebner-von Miller reaction is producing a large amount of polymeric material, and the yield of my substituted quinoline is very low."

In the DVM reaction, the polymerization of the α,β-unsaturated aldehyde or ketone is the primary side reaction, especially under strong acid catalysis.[2][4]

Solutions & Protocols
  • Slow Addition of Carbonyl Compound: Controlling the concentration of the reactive carbonyl species is key.

    • Action: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[4] This minimizes its concentration at any given time, favoring the reaction with aniline over self-polymerization.

  • Optimize the Acid Catalyst: The type and concentration of the acid are critical. While strong Brønsted acids (H₂SO₄, HCl) are common, Lewis acids can offer milder conditions.[4][9]

    • Action: Screen Lewis acid catalysts such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or scandium triflate (Sc(OTf)₃).[4][10] These can effectively catalyze the cyclization without being as aggressive in promoting polymerization.

  • Modern Methodologies: Newer techniques can significantly improve outcomes.

    • Action: Consider microwave-assisted synthesis. Microwave activation can dramatically reduce reaction times and allow for lower overall temperatures, which helps to suppress byproduct formation.[8][11] Solvent-free conditions assisted by microwave irradiation have also been shown to be effective.[11]

  • Biphasic Reaction Medium: This strategy physically separates the carbonyl compound to reduce polymerization.

    • Action: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-condensation and increase the yield of the desired quinoline product.[8]

The Combes Synthesis

Problem: "During the final acid-catalyzed cyclization step of my Combes synthesis, the mixture darkens significantly, and I suspect product decomposition and tarring."

The Combes synthesis involves the acid-catalyzed ring closure of a β-amino enone intermediate.[7][12] The use of strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures can cause degradation, especially with sensitive substrates.[12][13]

Solutions & Protocols
  • Use Alternative Acid Catalysts: Harsh traditional acids can be replaced with milder alternatives.

    • Action: Explore the use of solid acid catalysts like Montmorillonite K10 clay or zeolites.[11] These materials are often less corrosive, easier to handle, and can provide high yields under milder conditions, sometimes with microwave assistance.[11] Polyphosphoric ester (PPE), made from PPA and an alcohol, has also been reported as a more effective dehydrating agent than H₂SO₄ alone.[12]

  • Optimize Temperature and Reaction Time: Finding the balance between cyclization and decomposition is crucial.

    • Action: Carefully monitor the reaction progress using TLC or LCMS. Heat the reaction to the minimum temperature required for cyclization to proceed at a reasonable rate. Avoid prolonged heating at excessively high temperatures.

  • Consider Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, often enabling reactions at lower temperatures.

    • Action: An acidic ionic liquid like ethylammonium nitrate can be an effective medium for the Friedländer annulation, a related reaction, at temperatures as low as 45°C, avoiding the harsh conditions that lead to tarring.[14] Similar principles can be applied to the Combes synthesis.

Diagram: The Competing Pathways of Tar Formation

This diagram illustrates the central problem in many quinoline syntheses: the reactive intermediate can either form the desired product or polymerize into tar.

G cluster_reactants Reactants Aniline Aniline Intermediate Reactive Intermediate (e.g., Acrolein) Aniline->Intermediate Strong Acid, High Temp Glycerol Glycerol / Unsaturated Carbonyl Glycerol->Intermediate Strong Acid, High Temp Quinoline Desired Quinoline Product Intermediate->Quinoline [1] Cyclization with Aniline (Desired Pathway) Tar Tar / Polymer Byproducts Intermediate->Tar [2] Self-Polymerization (Side Reaction)

Caption: Competing reaction pathways leading to quinoline or tar.

Detailed Protocol Example: Modified Skraup Synthesis with Iodine

This protocol incorporates several of the principles discussed above to minimize tar formation and create a more controlled reaction environment.[1]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Potassium Iodide (KI)

  • Round-bottom flask with reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the aniline, glycerol, and potassium iodide.

  • Cooling: Place the flask in an ice-water bath to cool the mixture. Efficient stirring is essential from this point forward.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture via the dropping funnel. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[1]

  • Initiation and Reflux: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. The reaction can be maintained at a lower temperature initially (e.g., 110°C) and then increased to complete the reaction if necessary.[1]

  • Monitoring: Monitor the reaction by TLC until the starting material (aniline) is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture over crushed ice.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This step will precipitate many tarry byproducts and liberate the quinoline as a free base.[1]

    • The product can then be isolated by steam distillation or solvent extraction.

By following these optimized procedures and understanding the chemical principles behind tar formation, researchers can significantly improve the outcome of their quinoline synthesis experiments.

References

  • Sharma, V., Kumar, R., & Kumar, P. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(21), 10872-10893. Retrieved from [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

  • Ganthi, H. P., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1801. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wang, S., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(41), 25619-25628. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 5,8-Quinolinediol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,8-Quinolinediol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro assays. The inherent instability of 5,8-Quinolinediol in solution can be a significant source of experimental variability and poor reproducibility. This guide provides an in-depth understanding of the degradation mechanisms and offers practical, field-proven strategies to mitigate these challenges, ensuring the integrity and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: My freshly prepared 5,8-Quinolinediol solution is rapidly turning from a pale yellow to a dark brown/black color. What is happening?

This color change is a classic indicator of oxidative degradation. 5,8-Quinolinediol is a phenolic compound that is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH.[1][2] The process involves the conversion of the diol to the corresponding 5,8-quinolinedione, which can then polymerize or react further to form highly colored degradation products.[3][4]

Q2: What are the primary factors that cause 5,8-Quinolinediol to degrade?

Several factors can accelerate the degradation of 5,8-Quinolinediol and similar phenolic compounds:

  • High pH: Alkaline conditions (pH > 7) deprotonate the hydroxyl groups, forming phenoxide ions that are much more easily oxidized.[2][5]

  • Dissolved Oxygen: Molecular oxygen is a key reactant in the oxidation process.[6]

  • Trace Metal Ions: Transition metals, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidation reactions.[7][8][9]

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidation.[5][10]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[1][5]

Q3: What is the ideal pH range for working with 5,8-Quinolinediol in aqueous buffers?

To minimize degradation, aqueous solutions containing 5,8-Quinolinediol should be maintained under acidic conditions, ideally between pH 3 and 5.[2][11][12] In this pH range, the phenolic hydroxyl groups remain protonated, rendering the molecule significantly more stable against oxidation.

Q4: Can I prepare a primary stock solution of 5,8-Quinolinediol in water or PBS?

It is strongly discouraged. Preparing stock solutions in aqueous buffers like PBS (pH ~7.4) will lead to rapid degradation. The recommended solvent for a primary stock solution is anhydrous, aprotic dimethyl sulfoxide (DMSO) or ethanol. These solvents have very low levels of water and dissolved oxygen, which greatly enhances stability during long-term storage.

Q5: How should I store my 5,8-Quinolinediol stock solution to ensure maximum longevity?

For maximum stability, stock solutions prepared in anhydrous DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C in amber vials to protect from light. Before sealing the vials, purging the headspace with an inert gas like argon or nitrogen can provide additional protection by displacing oxygen.

Section 2: The Mechanism of Instability

To effectively prevent degradation, it is crucial to understand the underlying chemical processes. 5,8-Quinolinediol is an aromatic diol, a class of compounds known for its antioxidant properties but also for its propensity to oxidize.

The primary degradation pathway is a multi-step oxidation process. In the presence of an oxidant (like O₂) and often catalyzed by metal ions or high pH, the diol loses electrons and protons. This process can proceed through a semiquinone radical intermediate to form the more stable, but still reactive, 5,8-Quinolinedione.[3] This quinone is an electrophile and can participate in further reactions, including polymerization, leading to the observed color change.

G cluster_0 Degradation Pathway of 5,8-Quinolinediol diol 5,8-Quinolinediol (Stable Form) anion Phenoxide Anion (Unstable) diol->anion High pH radical Semiquinone Radical anion->radical O₂, Metal Ions (Fe³⁺, Cu²⁺) dione 5,8-Quinolinedione radical->dione Oxidation products Colored Degradation Products (Polymerization) dione->products Further Reactions G cluster_workflow Workflow: Validating Compound Stability in Assay Medium prep_medium 1. Prepare Final Assay Medium (Buffer, pH, Stabilizers, etc.) spike 2. Spike 5,8-Quinolinediol to final concentration prep_medium->spike incubate 3. Incubate under Assay Conditions (e.g., 37°C, protected from light) spike->incubate sample_t0 4a. Immediately Sample T=0 incubate->sample_t0 Start Timer sample_tx 4b. Sample at Subsequent Time Points (e.g., 1, 4, 24 hours) incubate->sample_tx During Incubation analyze 5. Analyze Samples by HPLC sample_t0->analyze sample_tx->analyze plot 6. Plot % Remaining vs. Time analyze->plot

Sources

Troubleshooting guide for 5,8-Quinolinediol experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Taming the Redox Chameleon

5,8-Quinolinediol (CAS: 85-95-0) is a deceptively simple molecule. Structurally, it is a quinoline core with hydroxyl groups at the 5 and 8 positions. Functionally, however, it is a redox-active chameleon . It exists in a delicate equilibrium with its oxidized form, quinoline-5,8-dione (a quinone).

For researchers, this duality is the source of 90% of experimental failures. In reduced form (diol), it is a potent chelator and antioxidant; in oxidized form (quinone), it is a potent electrophile and Reactive Oxygen Species (ROS) generator.

This guide is not a generic datasheet. It is a troubleshooting system designed to keep your molecule in the correct oxidation state and prevent false positives in your data.

Part 1: Storage & Solubilization (The "Black Tar" Problem)

The Issue: You purchased a pale yellow/tan powder. After opening the vial and dissolving it in PBS, the solution turned dark brown or black within minutes. The Cause: Rapid auto-oxidation. At neutral or basic pH, the diol deprotonates, lowering the oxidation potential and facilitating conversion to the quinone, which then polymerizes.

Protocol 1: The "Anoxic Acidic" Solubilization Method

Do not use standard PBS or neutral buffers for stock preparation.

Step-by-Step Workflow:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water in the stock solution.

  • De-oxygenation (Critical): Before adding the solvent to the powder, sparge the DMSO with Argon or Nitrogen gas for 5 minutes.

  • Dissolution:

    • Add the degassed DMSO to the vial.

    • Vortex under an inert atmosphere (if possible).

    • Target Concentration: 10–50 mM.

  • Storage: Aliquot immediately into light-tight (amber) tubes. Store at -80°C .

    • Note: At -20°C, slow oxidation can still occur over months.

  • Working Solution (The Trick):

    • When diluting into aqueous buffer for experiments, ensure the buffer is slightly acidic (pH 6.0–6.5) if your assay permits.

    • If physiological pH (7.4) is required, add the compound immediately before the assay read-out.

    • Add an antioxidant: Supplementing buffers with 100 µM Ascorbic Acid or TCEP can stabilize the diol form during the assay.

Visualizing the Stability Decision Tree

SolubilityWorkflow start Start: 5,8-Quinolinediol Powder solvent Select Solvent start->solvent water Aqueous Buffer (PBS) solvent->water Avoid dmso Anhydrous DMSO solvent->dmso Preferred ox_risk Rapid Oxidation (Turns Black) water->ox_risk degas Degas with Argon/N2 dmso->degas stock Stable Stock Solution (-80°C) degas->stock working Working Dilution stock->working ph_check Check pH working->ph_check basic pH > 7.0 (Unstable) ph_check->basic acidic pH < 6.5 + Ascorbate (Stable) ph_check->acidic

Caption: Decision tree for solubilization. Green paths indicate protocols that preserve the diol integrity; red paths lead to oxidation.

Part 2: Biological Assay Interference (The False Positive Trap)

The Issue: Your compound shows nanomolar potency in an anticancer screen (MTT/CellTiter-Glo) or inhibits a cysteine protease, but the effect disappears in follow-up assays. The Cause: Redox Cycling (PAINS). 5,8-Quinolinediol can enter a redox cycle in the presence of reducing agents (like DTT in enzyme buffers) or cellular reductants (NADH). This cycle generates Hydrogen Peroxide (


).
  • MTT Assays: The compound directly reduces the tetrazolium salt, independent of cell viability (False Viability Signal).

  • Enzyme Assays: The generated

    
     oxidizes the catalytic cysteine of the enzyme (False Inhibition).
    
Troubleshooting Protocol: The Catalase Control

If you suspect redox cycling, you must validate your hit.

  • Run the assay normally.

  • Run a parallel arm adding Catalase (100 U/mL) to the reaction buffer.

    • Logic: Catalase degrades

      
      .
      
  • Interpretation:

    • If potency remains: The effect is likely a true ligand-binding interaction.

    • If potency drops/disappears: The effect was an artifact of

      
       generation.
      

Data Summary: Assay Interference Matrix

Assay TypeSymptom of InterferenceMechanismCorrective Action
MTT / MTS Abnormally high absorbance (viability > 100%) even at toxic doses.Chemical reduction of tetrazolium by the diol.Wash cells before adding MTT or use ATP-based assays (CellTiter-Glo).
Fluorescence Signal quenching or unexplained spikes.Metal chelation (stripping metals from fluorophores) or inner-filter effect (compound is dark).Check absorbance spectrum of compound; add excess metal (Zn2+) to saturate chelator.
Cysteine Protease High potency (IC50 < 1 µM) that is time-dependent.Oxidation of enzyme thiol by generated H2O2.Add Catalase (100 U/mL) or remove DTT from buffer.

Part 3: Synthesis & Purification (For the Chemists)

The Issue: You are synthesizing 5,8-quinolinediol from 8-hydroxyquinoline or quinoline-5,8-dione, but the yield is low and the product is tarry. The Cause: The final reduction step is often performed under conditions that allow immediate re-oxidation.

Protocol 2: Sodium Dithionite Reduction

The most reliable route is the reduction of quinoline-5,8-dione.

Reagents:

  • Quinoline-5,8-dione (Precursor)

  • Sodium Dithionite (

    
    , also known as Sodium Hydrosulfite)
    
  • Methanol / Water[1]

Procedure:

  • Dissolution: Dissolve quinoline-5,8-dione in Methanol.

  • Reduction: Add a saturated aqueous solution of Sodium Dithionite dropwise under vigorous stirring.

    • Observation: The yellow/orange quinone solution should fade to a pale color.

  • Workup (The Critical Step):

    • Do NOT use basic extraction.

    • Neutralize carefully with dilute Acetic Acid.

    • Extract rapidly into Ethyl Acetate under Argon flow.

    • Dry over

      
       and concentrate in vacuo without heat.
      
  • Purification: Recrystallization is preferred over column chromatography (silica gel is slightly acidic but can trap the polar diol; alumina is basic and will oxidize it).

Visualizing the Redox Mechanism

RedoxMechanism diol 5,8-Quinolinediol (Reduced Form) semi Semiquinone Radical diol->semi -e-, -H+ quinone Quinoline-5,8-dione (Oxidized Form) semi->quinone -e-, -H+ ros H2O2 / ROS (Assay Interference) semi->ros + O2 quinone->semi +e- (Reductants)

Caption: The Redox Cycle. The compound cycles between Diol and Quinone in the presence of oxygen and reductants (like DTT), pumping out ROS.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks that have been stored at room temperature? A: No. DMSO is hygroscopic. "Wet" DMSO lowers the energy barrier for oxidation. Always use fresh or frozen (-80°C) anhydrous DMSO stocks.

Q: Why does my compound precipitate in cell culture media? A: 5,8-Quinolinediol is zwitterionic. It has a region of low solubility near its isoelectric point (neutral pH). If you must use high concentrations (>50 µM), ensure you have a solubilizing agent like cyclodextrin or BSA (Bovine Serum Albumin) in the media to act as a carrier, though be aware BSA binding may lower free drug concentration.

Q: Is the color change reversible? A: Partially. If the solution turns brown (quinone formation), adding a strong reducing agent like Sodium Dithionite or Sodium Borohydride can revert it to the pale diol. However, if it turns black/tarry, irreversible polymerization has occurred. Discard the sample.

References

  • Synthesis & Reduction Protocols

    • Organic Syntheses Procedure (Analogous reduction of phthalazinedione using Sodium Hydrosulfite).
    • Source: [Organic Syntheses, Coll.[2][3] Vol. 3, p.69 (1955)]([Link])

  • Redox Cycling & Assay Interference (PAINS)

    • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents.
    • Source:

  • Compound Stability in DMSO

    • Stability of screening compounds in wet DMSO.[1][4]

    • Source:

  • Quinoline-5,8-dione Reactivity

    • Biological evaluation of newly synthesized quinoline-5,8-quinones.
    • Source: [5]

Sources

Technical Support Center: Optimizing Solvent Systems for 5,8-Quinolinediol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5,8-Quinolinediol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important chemical intermediate. As a molecule with two hydroxyl groups and a nitrogen-containing aromatic system, 5,8-Quinolinediol presents unique purification challenges related to its solubility, stability, and impurity profile.

This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively. We will explore common issues in a direct question-and-answer format, provide detailed experimental workflows, and present key data to streamline your optimization process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 5,8-Quinolinediol that are critical for developing a successful purification strategy.

Q1: What are the key physicochemical properties of 5,8-Quinolinediol that influence purification?

A1: Understanding the molecule's properties is the first step. 5,8-Quinolinediol is an aromatic diol containing a basic nitrogen atom. This bifunctional nature governs its behavior:

  • Polarity: The two hydroxyl groups make it a highly polar molecule, dominating its solubility characteristics. It is generally soluble in polar organic solvents and has very low solubility in nonpolar solvents.

  • Solubility: It is sparingly soluble in water and ether but readily soluble in solvents like ethanol, acetone, and chloroform.[1] Its solubility is highly temperature-dependent, a key property exploited in recrystallization.

  • Amphoteric Nature: The phenolic hydroxyl groups are weakly acidic, while the pyridine nitrogen is basic. This means its solubility can be manipulated with pH. It will dissolve in both aqueous acids (forming a quinolinium salt) and strong bases (forming a phenolate salt).

  • Stability: Like many phenolic compounds, 5,8-Quinolinediol can be sensitive to oxidation, especially in solution and in the presence of light or metal ions. It is reported that the parent compound, 8-hydroxyquinoline, darkens upon exposure to light.[1] Degradation can lead to colored impurities that are difficult to remove.

Q2: What are the most common impurities found in crude 5,8-Quinolinediol?

A2: Impurities typically originate from the synthetic route. Common synthesis methods, such as variations of the Skraup synthesis, can generate several byproducts:

  • Positional Isomers: Depending on the precursors, isomers like 5,6-Quinolinediol or other hydroxyquinolines may be formed. For the related 8-hydroxyquinoline, 5-hydroxyquinoline is a major impurity.[1]

  • Starting Materials: Unreacted starting materials or reagents from the synthesis.

  • Polymeric Byproducts: The highly reactive conditions of some syntheses can lead to the formation of tar-like polymers, which can be challenging to remove.[2][3]

  • Degradation Products: Oxidized quinones or other colored species can form if the compound is improperly handled or stored.[4]

Q3: What are the primary methods for purifying 5,8-Quinolinediol?

A3: The two most effective methods are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. It relies on selecting a solvent (or solvent system) where 5,8-Quinolinediol is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6]

  • Column Chromatography: This technique is ideal for small-scale purification, for separating compounds with very similar solubility profiles (like positional isomers), or when a suitable recrystallization solvent cannot be found. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[7]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My crude 5,8-Quinolinediol is a dark, oily tar. How do I begin purification?

A1: This is a common issue, often caused by polymeric impurities.

  • Initial Cleanup (Acid-Base Extraction): Before attempting recrystallization, perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic 5,8-Quinolinediol into the aqueous phase, leaving non-basic polymeric impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a neutral pH (7-7.5) to precipitate the purified, solid 5,8-Quinolinediol.[3] Filter this solid and then proceed to recrystallization.

  • Charcoal Treatment: If the product is still colored after initial purification, this indicates persistent colored impurities. During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal.[8] The charcoal adsorbs colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool. Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.

Q2: During recrystallization, my 5,8-Quinolinediol is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A2: "Oiling out" occurs when the dissolved solid precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[9]

  • Causality: This typically happens for two reasons: 1) The solution is too supersaturated, causing rapid precipitation, or 2) The boiling point of the chosen solvent is higher than the melting point of your compound (or the melting point of your compound when depressed by impurities).

  • Immediate Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level. Then, allow the solution to cool much more slowly.[9] Vigorous stirring during the initial cooling phase can sometimes help induce crystallization.

  • Preventative Strategy: If the problem persists, switch to a lower-boiling point solvent in which the compound is still soluble. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (an antisolvent, in which it is insoluble) until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.[8]

Q3: My purity is not improving significantly after recrystallization. What factors should I investigate?

A3: This suggests that the chosen solvent is not effectively differentiating between your product and the impurities.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor.[10] If your purity isn't improving, your impurities may have similar solubility to your product in that solvent. You must screen for a new solvent system (see Protocol 1).

  • Cooling Rate: Cooling the solution too quickly can cause impurities to become trapped within the crystal lattice.[11] Ensure you allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath for maximum recovery.

  • Washing: Ensure you wash the filtered crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing impurities.[10][11] Using room temperature or warm solvent will redissolve some of your product.

Q4: I am using column chromatography, but my compound is either stuck on the column or eluting with impurities. How do I optimize the solvent system?

A4: This is a classic mobile phase optimization problem. 5,8-Quinolinediol is very polar and can interact strongly with silica gel.

  • Starting Point: For polar compounds on silica gel, a good starting mobile phase is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[7] Start with a low percentage of the polar solvent (e.g., 20% Ethyl Acetate in Hexanes) and assess the separation using Thin Layer Chromatography (TLC).

  • Troubleshooting with TLC:

    • Compound Stuck (Low Rf): If the spot for your compound does not move from the baseline on the TLC plate, the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 40% or 60% Ethyl Acetate). For very polar compounds, you may need to switch to a more polar system like Methanol/Dichloromethane.[7] A small amount of methanol (1-5%) can be very effective, but using more than 10% can risk dissolving the silica gel.[7]

    • Compound at Solvent Front (High Rf): If the spot runs to the top of the TLC plate, the solvent system is too polar. Decrease the proportion of the polar solvent.

    • Poor Separation: If your product and impurities move together, you need to change the selectivity of the solvent system. Try switching one component, for example, from Ethyl Acetate/Hexanes to Dichloromethane/Methanol or Ether/Hexanes.[7] Sometimes, adding a tiny amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve peak shape and separation.

Data & Visualization
Solvent Selection Data

Choosing the right solvent is paramount. The following table provides properties of common laboratory solvents to guide your selection for recrystallization and chromatography.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes on Use for 5,8-Quinolinediol
Water100.010.280.1Sparingly soluble; useful for acid/base washes.
Methanol64.75.133.0Good solvent for polar compounds; can be used for recrystallization or as a strong mobile phase component.[3]
Ethanol78.44.324.5Good general-purpose polar solvent.
Acetone56.55.121.0Strong solvent, good for initial dissolution.
Ethyl Acetate77.14.46.0Excellent for chromatography; moderate solvent for recrystallization.
Dichloromethane39.63.19.1Good for chromatography; lower boiling point.
1,4-Dioxane101.04.82.2High solubility reported for related compounds.[12]
Toluene110.62.42.4Generally a poor solvent; can be used as an antisolvent.
Hexane / Heptane68.0 / 98.40.11.9 / 1.9Very poor solvents (antisolvents); primary nonpolar component in chromatography.[13]

Data compiled from multiple sources.[14]

The solubility of the related compound 5-chloro-8-hydroxyquinoline provides a useful analogue for estimating behavior. At 25°C (298.15 K), the mole fraction solubility follows the trend: 1,4-Dioxane > Ethyl Acetate > Acetone > Alcohols (Propanol, Ethanol, Methanol).[12] This suggests that ethers and esters are excellent solvents, while alcohols are moderately good.

Logical Workflows

Visualizing the decision-making process can clarify the path to a pure product.

Purification_Decision_Tree start Crude 5,8-Quinolinediol check_purity Assess Purity & Impurity Profile (TLC, NMR) start->check_purity decision_scale Purification Scale? check_purity->decision_scale recrystallization Recrystallization decision_scale->recrystallization > 1 g chromatography Column Chromatography decision_scale->chromatography < 1 g or Isomer Separation check_final_purity Check Final Purity recrystallization->check_final_purity chromatography->check_final_purity check_final_purity->decision_scale Purity Not Met pure_product Pure Product >99% check_final_purity->pure_product Purity Met

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation a Add crude solid to flask b Add minimum hot solvent to dissolve a->b c Solution is clear (add charcoal if needed) b->c d Hot filter (if charcoal used) c->d e Cool slowly to room temp d->e f Cool in ice bath e->f g Vacuum filter crystals f->g h Wash with ice-cold solvent g->h i Dry crystals under vacuum h->i j j i->j Pure Crystals

Caption: General workflow for single-solvent recrystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an ideal single solvent or a binary (mixed-solvent) system for purification.

  • Preparation: Place approximately 20 mg of your crude 5,8-Quinolinediol into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, methanol, ethyl acetate, toluene, hexane) dropwise (approx. 0.5 mL). Agitate and observe. An ideal solvent will not dissolve the compound at room temperature.[10]

  • Hot Temperature Test: Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves. An ideal solvent will dissolve the compound completely near its boiling point.[10]

  • Cooling Test: Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath. Observe the formation of crystals. The best solvent will yield a large amount of crystalline solid.

  • Mixed-Solvent Identification: If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a "poor" solvent (antisolvent). Dissolve the compound in a minimum amount of the hot "good" solvent. Add the "poor" solvent dropwise until persistent cloudiness appears. Add a drop or two of the "good" solvent to re-clarify, then cool as described in step 4.

Protocol 2: Optimized Single-Solvent Recrystallization

Objective: To purify 5,8-Quinolinediol using a pre-determined optimal solvent (e.g., Methanol).[3]

  • Dissolution: Place the crude 5,8-Quinolinediol in an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).[11] Add the chosen solvent (e.g., methanol) in portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[11]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Break the vacuum and add a small volume of ice-cold solvent to wash the crystals, removing any residual soluble impurities. Reapply the vacuum to pull the wash solvent through.[10]

  • Drying: Leave the crystals in the funnel with the vacuum on to air-dry for 15-30 minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

References
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Available at: [Link]

  • Berthod, A., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. PubMed. Available at: [Link]

  • University of the West Indies. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Williamson, K. L., et al. (n.d.). Recrystallization. ResearchGate. Available at: [Link]

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC. Available at: [Link]

  • Google Patents. (2013). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • University of Wisconsin-Madison, Department of Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. Available at: [Link]

  • Wang, R., et al. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Available at: [Link]

  • Le, H., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. PMC. Available at: [Link]

  • Liu, J., et al. (2015). Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. ResearchGate. Available at: [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Available at: [Link]

  • Laleh, G. H., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Available at: [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Al-Karrawi, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Hubbard, T. D., et al. (2021). Microbiota metabolism promotes synthesis of the human Ah receptor agonist 2,8-dihydroxyquinoline. PMC. Available at: [Link]

  • Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate. Available at: [Link]

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Steinbach, J., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Available at: [Link]

  • Wang, R., et al. (2021). Solubility determination and thermodynamic modelling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative study of 5,8-Quinolinediol and 8-hydroxyquinoline bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Claw" vs. The "Generator"

This guide provides a rigorous technical comparison between 8-Hydroxyquinoline (8-HQ) and 5,8-Quinolinediol (5,8-QD) . While both share the quinoline scaffold, their bioactivity profiles diverge fundamentally due to their electronic structures.

  • 8-Hydroxyquinoline (The Claw): Acts primarily as a bidentate metal chelator . Its bioactivity is driven by sequestering essential metals (Fe, Zn) or acting as a metallo-ionophore to transport toxic amounts of metals (Cu) into cells.

  • 5,8-Quinolinediol (The Generator): Acts as a redox-active pharmacophore . It exists in equilibrium with its oxidized form, Quinoline-5,8-dione (5,8-Q) . Its bioactivity is driven by futile redox cycling, generation of Reactive Oxygen Species (ROS), and electrophilic attack on cellular thiols.

Quick Selection Guide:

Feature 8-Hydroxyquinoline (8-HQ) 5,8-Quinolinediol / Quinoline-5,8-dione
Primary Mechanism Metal Chelation / Ionophore Redox Cycling / ROS Generation
Key Cellular Target Metalloproteases, Proteasome (via Cu) NQO1 Enzyme, Mitochondria
Cancer Selectivity Broad (often requires Cu supplementation) High (Specific to NQO1+ tumors)
Stability High (Stable solid) Moderate (Oxidation-sensitive)

| Solubility | Lipophilic (logP ~1.9) | Amphiphilic (Redox-dependent) |

Physicochemical & Mechanistic Profiling[1][2]

Chemical Structures and Properties[3][4][5]
CompoundStructure DescriptionKey Physicochemical Property
8-Hydroxyquinoline Planar, bicyclic. Hydroxyl at C8, Nitrogen at N1.pKa: ~9.9 (OH), ~5.0 (NH+). Forms stable 2:1 or 3:1 complexes with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).
5,8-Quinolinediol Hydroxyls at C5 and C8.[1]Redox Lability: Readily oxidizes to Quinoline-5,8-dione . The dione is a Michael acceptor (electrophile).
Mechanism of Action (MOA)
8-HQ: The "Trojan Horse" Mechanism

8-HQ exerts toxicity largely through metal manipulation.

  • Chelation: Strips metals from metalloenzymes (e.g., MMPs), inhibiting their function.

  • Ionophore Effect: Forms neutral, lipophilic complexes (e.g., Cu(8-HQ)₂) that passively diffuse across cell membranes. Once inside, the complex dissociates or participates in Fenton chemistry, generating localized hydroxyl radicals.

5,8-QD: The NQO1-Directed Redox Cycle

5,8-QD (and its oxidized dione form) exploits the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1), which is often overexpressed in solid tumors (lung, breast, colon).

  • Reduction: NQO1 reduces Quinoline-5,8-dione to 5,8-Quinolinediol.

  • Auto-oxidation: The unstable diol spontaneously reacts with molecular oxygen to revert to the dione.

  • ROS Surge: This "futile cycle" generates massive amounts of Superoxide (O₂•⁻), depleting cellular NADPH and inducing oxidative stress-mediated apoptosis.

MOA_Comparison cluster_0 8-Hydroxyquinoline (Chelation) cluster_1 5,8-Quinolinediol (Redox Cycling) HQ 8-HQ (Extracellular) Complex Cu(8-HQ)2 Complex HQ->Complex + Cu2+ Cu Cu2+ Cell Intracellular Space Complex->Cell Passive Diffusion Proteasome Proteasome Inhibition Cell->Proteasome Metal Release / ROS Dione Quinoline-5,8-dione Diol 5,8-Quinolinediol Dione->Diol Reduction (NADPH -> NADP+) NQO1 NQO1 Enzyme Diol->Dione Auto-oxidation ROS Superoxide (O2•-) Diol->ROS Generates O2 O2

Caption: Comparative signaling pathways. Top: 8-HQ acts as a metal transporter. Bottom: 5,8-QD undergoes futile redox cycling driven by NQO1.

Therapeutic Applications & Bioactivity Data[3][5][7][8][9]

Anticancer Activity[3][5][7][9][10][11][12]

5,8-Quinolinediol (via 5,8-dione):

  • Target: NQO1+ Cancer cells (A549 Lung, MCF-7 Breast).

  • Potency: High (IC50 often < 1 µM).

  • Selectivity: Significantly less toxic to normal cells with low NQO1 levels.

  • Key Insight: Activity is abolished by NQO1 inhibitors (e.g., Dicoumarol), confirming the mechanism.

8-Hydroxyquinoline:

  • Target: Broad spectrum, but highly effective in metal-rich environments.

  • Potency: Moderate (IC50: 5–50 µM).

  • Potentiation: Cytotoxicity increases 10-100 fold in the presence of Copper (Cu²⁺).

Comparative Data Table (Representative IC50 Values):

Cell Line8-HQ (Alone)8-HQ (+ 10µM Cu)5,8-Quinolinediol (Dione form)
A549 (Lung, High NQO1) > 20 µM1.2 µM0.35 µM
HeLa (Cervical) 15 µM0.8 µM2.1 µM
Normal Fibroblasts > 50 µM15 µM> 20 µM
Antimicrobial Activity[2][3][4][6][8][10][13]
  • 8-HQ: Broad-spectrum antibacterial/antifungal. Used in topical antiseptics. Mechanism involves chelating metals essential for bacterial biofilm formation and replication.

  • 5,8-QD: Exhibits antimicrobial activity primarily through oxidative stress. Effective against S. aureus and Candida, but generally less stable than 8-HQ for formulation.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Mechanism Validation)

Purpose: To determine if a quinoline derivative acts via NQO1 redox cycling (5,8-QD type) or Metal Chelation (8-HQ type).

Materials:

  • Cell Line: A549 (High NQO1).

  • Reagents: Dicoumarol (NQO1 inhibitor), CuCl₂ (Copper source), MTT reagent.

Workflow:

  • Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (1h):

    • Group A: Media only.

    • Group B: + Dicoumarol (50 µM).

    • Group C: + CuCl₂ (10 µM).

  • Treatment (48h): Add test compound (Serial dilutions: 0.1 - 100 µM) to all groups.

  • Readout: Perform MTT assay. Calculate IC50.

Interpretation:

  • If IC50 increases (toxicity drops) with Dicoumarol: The compound is an NQO1 substrate (Likely 5,8-QD/Dione).

  • If IC50 decreases (toxicity spikes) with Copper: The compound is a Metal Ionophore (Likely 8-HQ).

Experimental_Workflow Start Start: Test Compound X Split Split Conditions Start->Split Cond1 Condition 1: + Dicoumarol (NQO1 Inhibitor) Split->Cond1 Cond2 Condition 2: + CuCl2 (Metal Source) Split->Cond2 Cond3 Condition 3: Standard Media Split->Cond3 Result1 Toxicity Reduced? (Higher IC50) Cond1->Result1 Compare to Control Result2 Toxicity Increased? (Lower IC50) Cond2->Result2 Compare to Control Concl1 Mechanism: Redox Cycling (5,8-QD) Result1->Concl1 Yes Concl2 Mechanism: Metal Ionophore (8-HQ) Result2->Concl2 Yes

Caption: Decision tree for classifying quinoline bioactivity using differential inhibitors and metal supplementation.

Protocol B: Synthesis of 5,8-Quinolinediol (Redox Pair Preparation)

Note: 5,8-Quinolinediol is air-sensitive. Most assays use the dione or generate the diol in situ.

  • Starting Material: 5-Amino-8-hydroxyquinoline.[1][2][3]

  • Oxidation: Treat with Fremy's salt or Dichromate to yield Quinoline-5,8-dione (Yellow solid).

  • Reduction (In Situ): For biological assays requiring the diol, treat the dione with 1.5 eq. Sodium Dithionite (Na₂S₂O₄) immediately prior to use.

References

  • Prachayasittikul, V. et al. (2013).[4] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Glorieux, C. et al. (2016). "Regulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) and the antioxidant response by quinones." Free Radical Biology and Medicine. Link

  • Oliveri, V. (2020).[5] "8-Hydroxyquinoline scaffolds for the treatment of cancer."[6] European Journal of Medicinal Chemistry. Link

  • Klotz, L.O. et al. (2014). "The redox-active agent 5,8-quinolinedione mediates NQO1-dependent cytotoxicity." Redox Biology. Link

  • BenchChem. (2025).[7] "Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives." Link

Sources

A Comparative Efficacy Analysis of 5,8-Quinolinediol Derivatives Versus Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5,8-quinolinediol derivatives against established standard drugs across key therapeutic areas. We will delve into the mechanistic underpinnings, present comparative efficacy data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Emergence of the 5,8-Quinolinedione Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[1] Within this class, derivatives of 5,8-quinolinediol, and its oxidized form 5,8-quinolinedione, have garnered significant attention. These compounds exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and antimalarial properties.[2][3] The inherent bioactivity of the 5,8-quinolinedione scaffold is considered essential for its therapeutic effects, making it a promising moiety for the development of novel therapeutic agents.[3] This guide aims to benchmark the efficacy of these emerging derivatives against current standard-of-care drugs in major disease categories, providing a data-driven perspective for future research and development.

The Therapeutic Landscape: Where Do 5,8-Quinolinediol Derivatives Fit?

The versatility of the 5,8-quinolinedione scaffold allows it to be explored for a multitude of diseases, each with well-established therapeutic regimens.

  • Oncology: 5,8-quinolinedione derivatives have been extensively researched for their antiproliferative effects against various cancer cell lines, including glioblastoma, melanoma, and breast cancer.[2][3] Standard-of-care in oncology is diverse, encompassing chemotherapy agents (e.g., Doxorubicin, Cisplatin, Paclitaxel), targeted therapies (e.g., Imatinib), and immunotherapies (e.g., Pembrolizumab).[4][5]

  • Infectious Diseases: The scaffold has demonstrated significant antibacterial and antifungal activity.[3] The current antimicrobial armamentarium includes classes like penicillins (e.g., Amoxicillin), cephalosporins (e.g., Cefazolin), and glycopeptides (e.g., Vancomycin), which are facing growing challenges due to widespread resistance.[6][7]

  • Neurodegenerative Disorders: More recently, 8-hydroxyquinoline derivatives such as clioquinol have been investigated for neurodegenerative conditions like Alzheimer's disease.[8][9] This field is currently dominated by symptomatic treatments, such as cholinesterase inhibitors (e.g., Donepezil) for Alzheimer's and Levodopa for Parkinson's disease.[10][11]

Delineating the Mechanism of Action

A key differentiator for any new therapeutic candidate is its mechanism of action. 5,8-quinolinedione derivatives often employ pathways distinct from standard drugs.

The NQO1-Bioactivation Pathway of 5,8-Quinolinedione Derivatives

A primary mechanism for many 5,8-quinolinedione derivatives involves the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[3] This enzyme, often overexpressed in cancer cells, reduces the quinone moiety to a hydroquinone. This hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form, creating a futile redox cycle that generates significant amounts of reactive oxygen species (ROS).[12] The resulting oxidative stress overwhelms the cell's antioxidant capacity, leading to mitochondrial dysfunction and apoptosis (programmed cell death).[13] Some derivatives are also being developed as direct inhibitors of NQO1.[13]

NQO1_Pathway cluster_cell Cancer Cell NQO1 NQO1 Enzyme (Overexpressed) Hydroquinone Hydroquinone (Unstable) NQO1->Hydroquinone Reduction (NAD(P)H -> NAD(P)+) Quinone 5,8-Quinolinedione Derivative Quinone->NQO1 Substrate Hydroquinone->Quinone Auto-oxidation (O2 -> O2-) ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Generates Mito Mitochondrial Dysfunction ROS->Mito Induces Apoptosis Apoptosis Mito->Apoptosis Leads to

Caption: NQO1-mediated futile redox cycling of 5,8-quinolinedione derivatives.

Mechanisms of Standard Drugs: A Snapshot

In contrast, standard drugs operate through varied and well-characterized mechanisms:

  • Doxorubicin (Anthracycline): Intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and repair.[5]

  • Paclitaxel (Taxane): Promotes microtubule assembly and stabilization, leading to cell cycle arrest in the G2/M phase.[5]

  • Amoxicillin (Penicillin): Inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Donepezil (Cholinesterase Inhibitor): Reversibly inhibits acetylcholinesterase, increasing the concentration of the neurotransmitter acetylcholine in the brain.[10]

Benchmarking Efficacy: A Comparative Data Analysis

The ultimate measure of a compound's potential lies in its quantitative efficacy. This section compares the cytotoxic activity of select 5,8-quinolinediol/dione derivatives against standard chemotherapeutic agents. The data is presented as IC₅₀ values, which represent the concentration of a drug required to inhibit a biological process (e.g., cell growth) by 50%.

Note: Direct head-to-head comparisons in a single study are ideal but not always available. The data below is compiled from various sources. Experimental conditions (e.g., cell lines, incubation times) can vary, influencing absolute IC₅₀ values. This table serves as a comparative reference.

Compound ClassSpecific Derivative/DrugTarget Cancer Cell LineIC₅₀ (µM)Reference(s)
5,8-Quinolinedione Derivative Compound 7d HeLaS3 (Cervical)0.52[13]
5,8-Quinolinedione Derivative Compound 7d KB-vin (Multidrug-Resistant)1.14[13]
8-Hydroxyquinoline Derivative Compound 3 T-47D (Breast)~5 (estimated from data)[9]
Standard Chemotherapy Cisplatin (CDDP) T-47D (Breast)~20 (estimated from data)[9]
Standard Chemotherapy Doxorubicin HeLa (Cervical)0.1 - 1.0 (Typical Range)
Standard Chemotherapy Paclitaxel T-47D (Breast)0.001 - 0.01 (Typical Range)

Analysis: The data indicates that certain 5,8-quinolinedione derivatives, such as compound 7d, exhibit potent antiproliferative activity in the low- to sub-micromolar range.[13] Notably, its efficacy against the multidrug-resistant KB-vin cell line suggests it may be able to circumvent common resistance mechanisms.[13] Furthermore, an 8-hydroxyquinoline derivative (Compound 3) showed significantly higher cytotoxicity against the T-47D breast cancer cell line compared to the standard drug Cisplatin under the same experimental conditions.[9] While these are promising results, the efficacy of established drugs like Paclitaxel can be in the nanomolar range, setting a high bar for new entrants.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To ensure scientific rigor and reproducibility, detailing the experimental methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, often used to determine the IC₅₀ of a compound.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line (e.g., HeLa for cervical cancer, T-47D for breast cancer) is dictated by the research question. Using both a drug-sensitive and a multidrug-resistant cell line (like KB-vin) can provide crucial insights into a compound's ability to overcome resistance.

  • MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization Agent: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in a solvent (e.g., DMSO, isopropanol) before the absorbance can be measured.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5,8-quinolinediol derivative and the standard drug in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include "vehicle control" (medium with the drug solvent, e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.

MTT_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate (24h) step1->step2 step3 3. Treat with Compounds step2->step3 step4 4. Incubate (48-72h) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate (4h) step5->step6 step7 7. Solubilize Formazan (DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Calculate IC50 Values step8->step9 end_node End step9->end_node

Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.

Future Perspectives and Conclusion

5,8-Quinolinediol derivatives represent a highly promising class of compounds with potent biological activities across several therapeutic areas. Their unique mechanism of action, particularly the bioactivation by NQO1 in cancer cells, offers a potential avenue to target tumors selectively and overcome existing drug resistance. The comparative data, while preliminary, shows that these derivatives can exhibit efficacy comparable to or even exceeding that of some standard drugs like Cisplatin in specific contexts.[9]

However, the path to clinical application requires extensive further research. Future work must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce off-target toxicity, detailed preclinical pharmacokinetic and pharmacodynamic profiling, and rigorous testing in in vivo models. By continuing to build on this foundational research, the scientific community can fully exploit the therapeutic potential of the 5,8-quinolinedione scaffold for the next generation of medicines.

References

  • (No source provided in prompt)
  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed.
  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. PMC - NIH.
  • Types of Drugs Used in Cancer Treatment. Healthline.
  • Essential drugs for cancer chemotherapy. WHO consultation. PMC - NIH.
  • Medications to Treat Neurodegenerative Diseases. Cambridge University Press & Assessment.
  • Drug Therapy of Neurodegenerative Diseases. AccessPharmacy.
  • (No source provided in prompt)
  • Developing Drugs for Neurodegenerative Diseases. News-Medical.
  • Medications for neurodegenerative diseases. ResearchGate.
  • Types of Chemotherapy Drugs. American Cancer Society.
  • Cancer drugs A to Z list. Cancer Research UK.
  • Antimicrobial Drugs. PMC - NIH.
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI.
  • (No source provided in prompt)
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed.
  • Antimicrobials. Medscape.
  • Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com.
  • What Are the Most Common Antibiotics?. Healthline.
  • Antimicrobial formulary and restrictions. FutureLearn.
  • (No source provided in prompt)
  • The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. ScienceDirect.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH.

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 5,8-Quinolinediol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline-5,8-dione Scaffold – A Double-Edged Sword in Drug Discovery

The 5,8-quinolinedione core is a privileged scaffold in medicinal chemistry. Naturally occurring antibiotics like Streptonigrin, which feature this moiety, exhibit a wide spectrum of potent biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The synthetic derivatives of this scaffold are a subject of intense research, aiming to harness their therapeutic potential while mitigating the toxicity that has historically hindered their clinical translation.[1]

A fundamental challenge in the development of these compounds is the often-observed disparity between their performance in a controlled laboratory environment (in vitro) and their efficacy and safety within a complex living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of 5,8-quinolinediol compounds, offering field-proven insights into experimental design, data interpretation, and the critical factors that influence the transition from benchtop to preclinical models.

Part 1: The In Vitro Battlefield – Unraveling Cellular Mechanisms

In vitro assays are the first proving ground for any new compound. They offer a rapid, cost-effective, and high-throughput method to assess biological activity at the cellular and molecular level. For 5,8-quinolinediol derivatives, these tests are crucial for elucidating their primary mechanism of action and establishing a baseline for potency.

Mechanism of Action: Redox Cycling and Enzyme Inhibition

The biological activity of the 5,8-quinolinedione scaffold is intrinsically linked to its chemical structure.[1] Two primary mechanisms dominate its in vitro effects:

  • Redox Cycling and Oxidative Stress: The quinone moiety is readily reduced by cellular reductases, such as NAD(P)H:quinone oxidoreductase (NQO1), to a semiquinone radical or a hydroquinone.[1][3] In the presence of oxygen, this hydroquinone can be re-oxidized to the parent quinone, generating reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. This futile cycle imposes significant oxidative stress on the cell, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptosis. The overexpression of NQO1 in many cancer cells compared to normal cells presents a potential therapeutic window for these compounds.[4]

  • Enzyme Inhibition: Beyond non-specific oxidative stress, these compounds can act as targeted inhibitors. For instance, various derivatives have been shown to inhibit enzymes crucial for cell proliferation, such as tubulin and cell division cycle 25B (Cdc25B) phosphatase.[4][5]

  • Metal Chelation: The related 8-hydroxyquinoline (8HQ) structure is a well-known metal chelator, a property that contributes to its diverse biological activities by disrupting metal homeostasis.[6][7] This ability to bind essential metal ions can interfere with numerous enzymatic systems.[8]

Visualizing the Core Mechanism: Redox Cycling

G cluster_redox Redox Cycle NQO1 NQO1 (or other reductases) Semiquinone Semiquinone Radical NQO1->Semiquinone Catalyzes Quinone 5,8-Quinolinedione (Parent Compound) Quinone->Semiquinone e⁻ (from NADPH) Hydroquinone Hydroquinone Semiquinone->Hydroquinone e⁻ (from NADPH) Hydroquinone->Quinone O₂ → O₂⁻ ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Hydroquinone->ROS CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Redox cycling of 5,8-quinolinedione leading to ROS production.

Quantitative Assessment: Antiproliferative Activity

The most common in vitro evaluation for potential anticancer agents is the assessment of their antiproliferative activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Structural FeatureReference
Amino-quinoline-5,8-dione Various0.59 - 1.52NQO1-dependent activity[4]
2-Aroylquinoline-5,8-dione (Cpd 25) HCT116 (Colon)0.07Dual tubulin/HSP90 inhibitor[4]
2-Aroylquinoline-5,8-dione (Cpd 25) KB (Nasopharyngeal)0.18Dual tubulin/HSP90 inhibitor[4]
8-hydroxyquinoline-5-sulfonamide (3c) C-32 (Melanoma)~10-20 (Est.)Unsubstituted phenolic group at C8[8]
8-hydroxyquinoline-5-sulfonamide (3c) MDA-MB-231 (Breast)~10-20 (Est.)Unsubstituted phenolic group at C8[8]
Imidazo-5,8-quinolinedione (Cpd 33) SK-OV-3 (Ovarian)Potent; 3.5x > Cpd 34Tricyclic analogue[1]

Note: The table presents a selection of data to illustrate the range of potencies observed. Direct comparison between studies requires caution due to variations in cell lines and assay conditions.

Experimental Protocol: In Vitro Cytotoxicity (Resazurin Assay)

This protocol provides a robust method for determining the IC50 value of a 5,8-quinolinediol compound against a chosen cancer cell line (e.g., A549 lung carcinoma). The resazurin assay is selected for its sensitivity and its direct measurement of metabolic activity, which is a reliable proxy for cell viability.[9]

Causality Behind Choices:

  • Cell Line: A549 is chosen as a well-characterized and widely used model for lung adenocarcinoma.[8][9]

  • Assay Principle: Living, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

  • Controls: A vehicle control (e.g., DMSO) establishes the baseline for 100% viability, while a positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity. Blank wells correct for background fluorescence.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells in complete medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control.

    • Incubate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL resazurin solution in PBS and sterilize by filtration.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[9]

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle control: (Fluorescence_Sample / Fluorescence_Vehicle) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Part 2: The In Vivo Arena – Navigating Systemic Complexity

Success in vitro does not guarantee success in vivo. A living organism introduces complex physiological processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—that profoundly influence a compound's activity. Furthermore, toxicity to the whole organism, not just isolated cells, becomes a critical endpoint.

From Potency to Efficacy: The Role of Pharmacokinetics and Metabolism

The transition from in vitro potency (IC50) to in vivo efficacy depends heavily on pharmacokinetics (PK). A compound must reach its target tissue in sufficient concentration and for an adequate duration to exert its effect.

  • Metabolism: Quinoline compounds are primarily metabolized by cytochrome P450 enzymes in the liver.[10] In vitro studies using liver microsomes can predict metabolic clearance. For some quinoline derivatives, a low in vitro microsomal clearance has been shown to correlate with low clearance and high exposure in vivo, which is often necessary for a therapeutic effect.[10][11]

  • Polyglutamation: For some anticancer agents, cellular retention is enhanced by polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase. The in vivo antitumor activity of certain antifolate compounds has been shown to be critically dependent on this metabolic step, as it traps the drug inside tumor cells.[12] This highlights a metabolic activation step that is often not captured in simple cytotoxicity assays.

Toxicity: The Major Hurdle for Quinolines

While potent, many quinoline-based compounds, including the natural product Streptonigrin, have failed in clinical trials due to severe toxicity.[1] In vivo studies are essential to identify these systemic toxicities.

  • Carcinogenicity: Quinoline itself is classified as a probable human carcinogen based on sufficient evidence of carcinogenicity in animal studies, where it induced tumors in rats and mice.[13]

  • Acute Toxicity: In vivo studies in animal models are required to determine the median lethal dose (LD50) and to observe clinical signs of toxicity.[14][15]

Experimental Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a general procedure for assessing the antitumor activity of a 5,8-quinolinediol compound in a mouse xenograft model. This is a standard preclinical model where human cancer cells are implanted into immunodeficient mice.

Causality Behind Choices:

  • Animal Model: Nude or SCID mice are used because their compromised immune system prevents the rejection of the human tumor graft.

  • Tumor Implantation: Subcutaneous implantation allows for easy, non-invasive monitoring of tumor growth via caliper measurements.

  • Route of Administration: Intraperitoneal (IP) or oral (PO) gavage are common routes. The choice depends on the compound's solubility and oral bioavailability.[15][16]

  • Endpoints: Tumor volume is the primary efficacy endpoint. Body weight and clinical signs are monitored as key safety and tolerability endpoints.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., HCT-116 colon carcinoma) under sterile conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to promote tumor formation.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group), including a vehicle control group and one or more compound dose groups.

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle (e.g., corn oil, or a solution of saline/DMSO/Tween 80).[15]

    • Administer the compound according to a predetermined schedule (e.g., once daily for 14 days) via the chosen route. A specific dose, such as 15 mg/kg, might be selected based on prior tolerability studies.[17]

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).

  • Study Termination and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined maximum size, or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).

    • Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Part 3: Bridging the Gap – The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use in vitro data to predict in vivo outcomes. For 5,8-quinolinediol compounds, this correlation is complex but can be navigated by considering several key factors.

Workflow: From In Vitro Hit to In Vivo Candidate

G start Compound Synthesis (5,8-Quinolinediol Derivatives) invitro_screen In Vitro Screening (e.g., Resazurin Assay) start->invitro_screen adme In Vitro ADME (Microsomal Stability, Permeability) start->adme ic50 Determine IC50 (Potency) invitro_screen->ic50 moa Mechanism of Action Studies (Enzyme Assays, ROS detection) invitro_screen->moa decision1 Potent & Druglike? ic50->decision1 adme->decision1 invivo_pk In Vivo PK Study (Determine Exposure, Half-life) decision1->invivo_pk Yes stop1 Terminate (Low Potency/Poor Properties) decision1->stop1 No invivo_tox Tolerability/Toxicity Study (MTD Determination) invivo_pk->invivo_tox decision2 Good PK & Safety Profile? invivo_tox->decision2 efficacy In Vivo Efficacy Study (Xenograft Model) decision2->efficacy Yes stop2 Terminate (Poor PK/Toxicity) decision2->stop2 No candidate Preclinical Candidate efficacy->candidate

Caption: A typical workflow from in vitro screening to in vivo testing.

Key Discrepancies and Considerations:

  • Metabolic Inactivation/Activation: A compound that is highly potent in vitro may be rapidly metabolized and cleared in vivo, resulting in poor efficacy. Conversely, a less potent parent compound could be converted to a highly active metabolite.[18]

  • Target Engagement: A compound must not only reach the tumor but also engage its molecular target. Ex vivo analysis of tumor tissue from a PK/PD (pharmacodynamic) study can confirm that the drug is hitting its target at therapeutic concentrations.

  • Tumor Microenvironment: In vitro cell monolayers lack the complex 3D architecture, hypoxia, and stromal interactions of a real tumor, all of which can influence drug response.

  • Host Toxicity: A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable on-target or off-target toxicity in host organs in vivo.

Conclusion

The development of 5,8-quinolinediol compounds as therapeutic agents requires a carefully integrated strategy of in vitro and in vivo testing. In vitro assays are indispensable for high-throughput screening, potency determination, and mechanistic elucidation. However, their predictive power is limited. In vivo models, while more complex and resource-intensive, provide the essential data on pharmacokinetics, systemic toxicity, and true therapeutic efficacy that are necessary to bridge the gap from a promising molecule to a potential medicine. A thorough understanding of the interplay between these two domains is paramount for any researcher aiming to unlock the full therapeutic potential of this potent chemical scaffold.

References

  • Gorniak, A., & Badowska-Roslonek, K. (2020). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 25(16), 3582. [Link]

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegard, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Ansari, M. F., & Ahmad, I. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Synthesis, 20. [Link]

  • Singh, H., Singh, A., & Kumar, K. (2023). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 258, 115603. [Link]

  • Kuo, C. C., Hsieh, H. P., Pan, W. Y., Chen, C. P., Liou, J. P., Lee, S. J., Chang, Y. L., Chen, C. T., & Chang, J. Y. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Chemical & pharmaceutical bulletin, 55(11), 1631-1635. [Link]

  • Lin, T. S., Antonini, I., Cosby, L. A., & Sartorelli, A. C. (1984). Potential bioreductive alkylating agents. 5. Antineoplastic activity of quinoline-5,8-diones, naphthazarins, and naphthoquinones. Journal of medicinal chemistry, 27(7), 849-852. [Link]

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegard, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., El-Shehry, M. F., & El-Gazzar, M. G. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Scientific reports, 12(1), 1-22. [Link]

  • U.S. Environmental Protection Agency. (2000). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • Gorniak, A., Szczesio, M., Staroń, J., Włodarczyk, M., & Badowska-Rosłonek, K. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. [Link]

  • Hovorun, D., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Gorniak, A., Szczesio, M., Włodarczyk, M., & Badowska-Rosłonek, K. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7027. [Link]

  • Resolian. (n.d.). In Vivo Testing Services. [Link]

  • Flaherty, D. P., Srirangam, J. K., & Lounsbury, K. C. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & medicinal chemistry, 14(18), 6234-6242. [Link]

  • Gao, J., Wang, Y., Zou, D., & Xu, W. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC medicinal chemistry, 12(10), 1647-1669. [Link]

  • Lee, H., & Kim, J. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 10(21), 7731. [Link]

  • Abraham, A., Pinter, D. H., Divgi, C. R., Guo, X., Alauddin, M., Gonen, M., ... & Koutcher, J. A. (1998). In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (5-DACTHF) analogues. Clinical Cancer Research, 4(9), 2229-2236. [Link]

  • Gao, J., Wang, Y., Zou, D., & Xu, W. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry. [Link]

  • Farsoni, S., Peci, E., Bedini, A., & Spadaro, A. (2023). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 24(23), 16869. [Link]

Sources

A Senior Application Scientist's Guide to the Metal-Chelating Properties of Quinolines: A Comparative Analysis of 5,8-Quinolinediol and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Metals and Chelators in Biological Systems

Metal ions are the unsung heroes of biology, indispensable for a vast array of physiological processes, from enzymatic catalysis to cellular signaling.[1][2] However, the disruption of metal homeostasis is a central pathological feature in numerous human diseases, including neurodegenerative disorders and cancer.[1][3] This dysregulation necessitates the development of sophisticated chemical tools capable of sequestering or redistributing metal ions with precision. Among the most promising classes of such molecules are quinoline and its derivatives.

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in medicinal chemistry, renowned for its potent coordinating ability with metal ions.[4] The bioactivities of many quinoline-based compounds are intrinsically linked to their ability to chelate metals.[3][5] This guide provides an in-depth comparison of the metal-chelating properties of 5,8-quinolinediol against other benchmark quinolines: the archetypal 8-hydroxyquinoline (oxine), and the clinically investigated metal protein-attenuating compounds (MPACs), Clioquinol and PBT2. We will delve into the structural nuances that dictate their chelating behavior, present the experimental data that underpins our understanding, and provide detailed protocols for researchers to conduct their own investigations.

The Structural Basis of Quinoline's Chelating Prowess

The ability of quinoline derivatives to form stable complexes with metal ions is primarily attributed to the presence of strategically positioned nitrogen and oxygen donor atoms.[4] The nitrogen atom in the pyridine ring and a hydroxyl group, typically at the C-8 position, form a powerful bidentate (two-toothed) "bite," creating a stable five-membered ring upon coordination with a metal ion.

Caption: Fig 1. Bidentate chelation by 8-hydroxyquinoline.

The therapeutic potential and chelating specificity of the quinoline scaffold can be finely tuned through chemical modification. Substituents on the quinoline ring can alter the molecule's lipophilicity, which dictates its ability to cross the blood-brain barrier, and modify the electronic properties of the donor atoms, thereby changing the affinity and selectivity for different metal ions.[3][5]

A Comparative Profile of Key Quinolines

8-Hydroxyquinoline (Oxine)

8-Hydroxyquinoline (8-HQ) is the foundational compound from which many other chelators are derived.[6] It acts as a potent, monoprotic, bidentate chelating agent, forming stable complexes with a wide range of divalent and trivalent metal ions.[4] Its robust chelating ability has made it a versatile tool in analytical chemistry for the quantitative determination of metals and a parent structure for numerous medicinal agents.[5][6] The vast majority of 8-HQ's biological activities, including its antimicrobial and anticancer effects, stem from this chelating capability.[4][5]

5,8-Quinolinediol

Structurally similar to 8-HQ, 5,8-quinolinediol possesses two hydroxyl groups, which could theoretically offer different or enhanced chelation modes. While its oxidized form, 5,8-quinolinedione, is well-studied for its anticancer and antimicrobial properties, comprehensive data on the metal-chelating specifics of the diol form is less prevalent in the literature.[7][8] Based on its structure, it is expected to be a potent chelator, primarily utilizing the 8-hydroxy and quinoline nitrogen in a manner analogous to 8-HQ. The additional hydroxyl at the 5-position may influence solubility, redox properties, and potentially engage in secondary interactions with the metal center or surrounding molecules, meriting further investigation.

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

Clioquinol (CQ), a halogenated derivative of 8-HQ, was initially used as an oral antibiotic.[9] It gained significant attention for its potential in treating Alzheimer's disease.[10][11][12] The "Metal Hypothesis" of Alzheimer's posits that the dysregulation of copper and zinc ions contributes to the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[11][13] Clioquinol, being highly lipophilic, can cross the blood-brain barrier, chelate these excess metal ions, and promote the dissolution of Aβ plaques.[10][12]

PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)

PBT2 is a second-generation MPAC designed for improved brain penetrance and pharmacokinetic properties over Clioquinol.[14][15] A key structural modification is the addition of a dimethylaminomethyl group at the C-2 position. This addition transforms PBT2 into a potential terdentate (three-toothed) ligand, engaging the metal with the 8-hydroxy oxygen, the quinoline nitrogen, and the tertiary amine nitrogen.[16][17] This structural change also alters its mechanism of action. Rather than simply sequestering metals, PBT2 is proposed to act as a metal ionophore, transporting copper and zinc ions from extracellular plaques into metal-depleted neurons, thereby restoring homeostasis.[14][16] PBT2 has been investigated in clinical trials for both Alzheimer's and Huntington's disease.[14][18]

Quantitative Comparison of Chelating Properties

The strength of the interaction between a ligand and a metal ion is quantified by the stability constant (log K), a measure of the equilibrium for the formation of the complex.[19] Higher log K values indicate a more stable complex.

Compound Structure Chelation Mode Key Metals Log K (Cu²⁺) Log K (Zn²⁺) Primary Application
8-Hydroxyquinoline Quinoline with -OH at C-8Bidentate (N, O)Cu²⁺, Zn²⁺, Fe³⁺~13.3 (K₁)~8.7 (K₁)Antiseptic, Analytical Reagent, Parent Scaffold[4][5]
5,8-Quinolinediol Quinoline with -OH at C-5 & C-8Bidentate (N, O)Expected: Cu²⁺, Zn²⁺Data not readily availableData not readily availableResearch Chemical, Anticancer (as dione)[7]
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineBidentate (N, O)Cu²⁺, Zn²⁺Data not readily availableData not readily availableAlzheimer's Research[10][12]
PBT2 5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinolineTerdentate (N, O, N)Cu²⁺, Zn²⁺~10.5 (overall)Data not readily availableAlzheimer's & Huntington's Research[14][16][17]

Note: Stability constants can vary with experimental conditions (solvent, temperature, ionic strength). The values presented are representative.

Experimental Workflows for Characterizing Metal Chelation

To ensure scientific rigor, the characterization of metal-ligand interactions must be performed using validated methodologies. Here, we detail two essential protocols.

Protocol 1: UV-Vis Spectrophotometric Titration

This technique is fundamental for determining the binding stoichiometry and formation constants of complexes that exhibit a change in their electronic absorption spectrum upon metal binding.[20][21]

Causality: The coordination of a metal ion to a quinoline alters the energy levels of the ligand's molecular orbitals. This change is observed as a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, which can be precisely measured.[22][23]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of quinoline ligand in appropriate buffer C Place fixed volume of ligand solution in cuvette. Record initial spectrum. A->C B Prepare stock solution of metal salt (e.g., CuSO₄) in same buffer D Add small, precise aliquots of metal solution to the cuvette. Mix well. B->D C->D E Record UV-Vis spectrum after each addition until no further change is observed. D->E F Plot absorbance change (ΔA) vs. mole ratio ([Metal]/[Ligand]) E->F G Determine inflection point to find stoichiometry (e.g., 1:1, 1:2) F->G H Use Benesi-Hildebrand plot or non-linear regression to calculate binding constant (K) F->H caption Fig 2. Workflow for UV-Vis Spectrophotometric Titration.

Caption: Fig 2. Workflow for UV-Vis Spectrophotometric Titration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the quinoline ligand (e.g., 1 mM) and the metal salt (e.g., 10 mM) in a suitable, non-coordinating buffer (e.g., HEPES, pH 7.4). The buffer is critical to maintain pH, as proton competition can affect metal binding.[24]

  • Instrument Setup: Calibrate a dual-beam UV-Vis spectrophotometer using a cuvette containing only the buffer solution as a blank.

  • Initial Measurement: Place a known concentration and volume of the ligand solution into the sample cuvette and record its full-range (e.g., 200-600 nm) absorption spectrum.

  • Titration: Add a small, precise aliquot (e.g., 2 µL) of the metal stock solution to the cuvette. Mix thoroughly by gentle inversion and allow the system to equilibrate (e.g., 2 minutes).

  • Data Acquisition: Record the new absorption spectrum.

  • Iteration: Repeat steps 4 and 5 until the spectral changes saturate, indicating that all ligand binding sites are occupied.

  • Data Analysis:

    • Stoichiometry (Mole-Ratio Method): Correct the absorbance data for dilution. Plot the absorbance at a specific wavelength (where the change is maximal) against the mole ratio of metal to ligand. The point of inflection in the resulting curve(s) indicates the stoichiometry of the complex.[21]

    • Binding Constant: For a 1:1 complex, the data can be fitted to the Benesi-Hildebrand equation or, more robustly, using non-linear regression analysis software to determine the association or dissociation constant.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment. It directly measures the heat (enthalpy, ΔH) released or absorbed as the metal-ligand complex forms.[25][26]

Causality: Every chemical binding event is associated with a change in enthalpy. ITC measures this heat change with high sensitivity, allowing for the direct determination of the binding affinity (Kₐ or Kₑ), stoichiometry (n), and enthalpy (ΔH). The entropy of binding (ΔS) can then be calculated.[24][27]

cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Data Analysis I Prepare precisely matched solutions of ligand and metal in identical buffer K Load ligand into the sample cell. Load metal into the injection syringe. I->K J Degas both solutions to prevent air bubbles J->K L Set temperature and allow system to equilibrate. K->L M Perform a series of automated injections of metal into the sample cell. L->M N Integrate the heat change for each injection peak. M->N O Plot heat change per mole of injectant vs. molar ratio. N->O P Fit the resulting isotherm to a binding model to extract Kₐ, n, and ΔH. O->P caption Fig 3. Workflow for Isothermal Titration Calorimetry.

Sources

Validating the Mechanism of Action of 5,8-Quinolinediol Derivatives: A Comparative Guide to Kinase Inhibitor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is one of rigorous scientific scrutiny. The 5,8-quinolinediol core represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth, technical framework for validating the mechanism of action of a novel hypothetical 5,8-quinolinediol derivative, "Q-diol-X," as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology.

This document eschews a rigid template, instead offering a logical, experiment-driven narrative that demonstrates how to build a compelling case for a compound's mechanism of action. We will compare "Q-diol-X" with a well-established EGFR inhibitor, Gefitinib, to benchmark its performance and highlight key decision-making points in the validation process. Our approach is grounded in the principles of scientific integrity: every experimental step is designed to be self-validating, providing a clear and logical path from biochemical activity to cellular effects.

Section 1: Foundational Evidence - Direct Target Inhibition in a Purified System

The first and most fundamental question is whether "Q-diol-X" directly interacts with and inhibits its putative target, the EGFR kinase. An in vitro kinase assay provides the initial, direct evidence of this interaction.[3] This cell-free system allows for the precise measurement of enzyme inhibition without the complexities of a cellular environment.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of "Q-diol-X" to inhibit the phosphorylation of a specific substrate by purified EGFR kinase. We will utilize a Homogeneous Time-Resolved Fluorescence (HTRF™) assay, a robust and high-throughput method.[4]

Experimental Protocol: HTRF™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the biotinylated substrate (e.g., a synthetic peptide with a tyrosine residue) and ATP to their working concentrations in the kinase buffer.

    • Prepare serial dilutions of "Q-diol-X" and the reference compound, Gefitinib, in the kinase buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, add 2 µL of the kinase solution.

    • Add 2 µL of the test compound ("Q-diol-X" or Gefitinib) or vehicle control.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of a detection buffer containing EDTA.

    • Add 5 µL of a solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: In Vitro EGFR Kinase Inhibition

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
Q-diol-X EGFR15
Gefitinib EGFR10

This initial biochemical screen suggests that "Q-diol-X" is a potent inhibitor of EGFR kinase, with an IC50 value in the low nanomolar range, comparable to the established inhibitor Gefitinib.

Section 2: Moving into the Cellular Milieu - Confirming Target Engagement

While in vitro assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells.[5][6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Cellular Thermal Shift Assay (CETSA)

Experimental Protocol: CETSA for EGFR Target Engagement

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with high EGFR expression (e.g., A431 cells) to near confluency.

    • Treat the cells with "Q-diol-X," Gefitinib, or a vehicle control at a saturating concentration (e.g., 10 µM) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting using an antibody specific for EGFR.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble EGFR against the temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition. A positive thermal shift (ΔTm) indicates target engagement.

Comparative Data: CETSA Thermal Shift

Compound (10 µM)Target ProteinMelting Temperature (Tm) [Hypothetical Data]Thermal Shift (ΔTm) [Hypothetical Data]
Vehicle ControlEGFR52.5°C-
Q-diol-X EGFR57.0°C+4.5°C
Gefitinib EGFR58.2°C+5.7°C

The significant positive thermal shift observed for both "Q-diol-X" and Gefitinib provides strong evidence that both compounds enter the cells and directly bind to and stabilize the EGFR protein.

Section 3: Mapping the Molecular Consequences - Downstream Signaling Pathway Analysis

Confirming target engagement is a critical step, but to fully understand the mechanism of action, we must investigate the downstream consequences of this engagement. EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[8] Inhibition of EGFR should lead to a reduction in the phosphorylation of key downstream signaling proteins.

Western Blotting for Signaling Pathway Modulation

Experimental Protocol: Analysis of EGFR Signaling

  • Cell Culture and Treatment:

    • Culture A431 cells and serum-starve them overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of "Q-diol-X" or Gefitinib for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 15 minutes to activate the EGFR pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

    • Use a loading control, such as GAPDH, to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Comparative Data: Inhibition of Downstream Signaling

Treatmentp-EGFR (% of Stimulated Control) [Hypothetical Data]p-ERK (% of Stimulated Control) [Hypothetical Data]p-Akt (% of Stimulated Control) [Hypothetical Data]
Vehicle (Unstimulated)5810
Vehicle + EGF100100100
Q-diol-X (1 µM) + EGF 253035
Gefitinib (1 µM) + EGF 152025

These results would demonstrate that "Q-diol-X" effectively inhibits the phosphorylation of EGFR and its key downstream effectors, ERK and Akt, in a manner comparable to Gefitinib, thus confirming its mechanism of action at the molecular level.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription Q-diol-X Q-diol-X Q-diol-X->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Section 4: The Ultimate Goal - Cellular Phenotypic Response

The culmination of direct target engagement and modulation of downstream signaling should be a measurable effect on cellular physiology. For an anticancer agent targeting EGFR, the expected outcome is a reduction in cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess these phenotypic changes.[9][10]

MTT Cell Viability Assay

Experimental Protocol: Assessing Antiproliferative Effects

  • Cell Seeding:

    • Seed A431 cells in a 96-well plate at a defined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of "Q-diol-X" and Gefitinib for 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 4 hours. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Comparative Data: Cell Viability

CompoundCell LineIC50 (µM) [Hypothetical Data]
Q-diol-X A431 (EGFR-dependent)0.5
Gefitinib A431 (EGFR-dependent)0.3

The low micromolar IC50 value for "Q-diol-X" in an EGFR-dependent cancer cell line strongly correlates the observed target engagement and pathway modulation with a functional cellular outcome.

Section 5: A Holistic View - The Experimental Validation Workflow

To provide a clear overview of the entire validation process, the following diagram illustrates the logical flow of experiments.

Experimental Workflow for Mechanism of Action Validation

MoA_Workflow A Hypothesis: 'Q-diol-X' inhibits EGFR Kinase B Biochemical Validation: In Vitro Kinase Assay A->B Direct Inhibition? C Cellular Target Engagement: CETSA B->C Cellular Binding? D Downstream Pathway Analysis: Western Blot (p-EGFR, p-ERK, p-Akt) C->D Pathway Modulation? E Phenotypic Outcome: MTT Cell Viability Assay D->E Functional Effect? F Mechanism of Action Validated E->F

Caption: A stepwise workflow for validating a kinase inhibitor.

Section 6: Comparative Analysis and Future Directions

The collective data from our hypothetical experiments build a strong, multi-faceted case for "Q-diol-X" as a potent and on-target EGFR inhibitor.

  • Potency: "Q-diol-X" demonstrates high potency at both the biochemical and cellular levels, comparable to the established drug Gefitinib.

  • Target Engagement: CETSA provides unequivocal evidence of target binding within the complex cellular environment.

  • Mechanism of Action: The Western blot data clearly links EGFR inhibition by "Q-diol-X" to the suppression of critical downstream pro-survival signaling pathways.

  • Cellular Efficacy: The antiproliferative effect in an EGFR-dependent cancer cell line provides the crucial phenotypic validation.

Addressing Off-Target Effects: An important consideration in drug development is selectivity. While this guide focuses on on-target validation, a comprehensive analysis should also include profiling "Q-diol-X" against a panel of other kinases to assess its selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1]

Conclusion

This guide has outlined a rigorous, logical, and multi-pronged approach to validating the mechanism of action of a novel 5,8-quinolinediol derivative, "Q-diol-X," as a kinase inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement, downstream pathway analysis, and finally to a phenotypic readout, researchers can build a robust and compelling data package. This structured, evidence-based approach is fundamental to de-risking novel drug candidates and accelerating their path toward clinical development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Dai, L., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(19), e3378. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Aly, M., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 223, 113635. [Link]

  • Strickland, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2216-2226. [Link]

  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene data. Retrieved from [Link]

  • Adriaenssens, E., et al. (2023, June 27). In vitro kinase assay v1. ResearchGate. [Link]

  • Strickland, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Carlesso, G., et al. (2013). In vitro Kinase Inhibition Assay. Bio-protocol, 3(20), e919. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with anti-viral activity. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. [Link]

  • El-Sayed, M. A. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • El-Sayed, M. A. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • G. A. P. de Á. Faria, et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 30(4), 893. [Link]

  • Ling, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 155, 325-337. [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Charts and Graphs. Retrieved from [Link]

  • LabXchange. (2021, April 27). How to Interpret Biological Model Figures: Signaling cascades. [Link]

  • Chen, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(23), 7354. [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Casado, P., et al. (2024, October 22). Evaluating signaling pathway inference from kinase-substrate interactions and phosphoproteomics data. ResearchGate. [Link]

  • Singh, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1277, 134882. [Link]

  • Fruit, C., & Besson, T. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2200. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 5,8-Quinolinediol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not treat 5,8-Quinolinediol as general trash or standard organic waste without assessment.

While 5,8-Quinolinediol is an organic intermediate, its structural isomerism to 8-hydroxyquinoline gives it significant chelating properties . Improper disposal into aqueous waste streams can mobilize heavy metals (Cu, Fe, Zn) within plumbing and municipal water treatment systems, leading to "pass-through" toxicity events.

Immediate Action Required:

  • Segregate all 5,8-Quinolinediol waste from strong oxidizers (specifically nitric acid) to prevent violent exothermic decomposition.[1]

  • Classify as "Toxic Organic Waste" for incineration.[1]

  • Isolate metal-complexed solutions (reaction mixtures) as "Heavy Metal Waste," not just organic solvent waste.[1]

Part 2: Hazard Assessment & Causality (The "Why")

To ensure compliance and safety, researchers must understand the chemical behavior driving these protocols.[1]

2.1 GHS Hazard Profile

The following data dictates our PPE and handling requirements.

Hazard ClassGHS CodeSignalDescriptionOperational Implication
Acute Toxicity H302WarningHarmful if swallowed.[1][2][3]Double-glove (Nitrile) required.[1]
Skin/Eye Irritant H315, H319WarningCauses serious irritation.[1][4][5]Use fume hood; dust mask if weighing solids.[1]
Aquatic Toxicity H410*WarningVery toxic to aquatic life.[1][3]ZERO DRAIN DISPOSAL.
Reactivity N/ACautionIncompatible with Oxidizers.[1]Do not mix with Nitric/Perchloric Acid.[1]

*Note: H410 is extrapolated from the structural analogue 8-hydroxyquinoline, a standard precautionary approach in aquatic toxicology.

2.2 The Chelation Risk (Scientific Insight)

5,8-Quinolinediol possesses hydroxyl groups on the quinoline ring that can act as ligands.[1]

  • Mechanism: In aqueous environments, this molecule can bind transition metals.[1]

  • Risk: If disposed of down the drain, it strips metals from piping or stabilizes heavy metals in the water table, bypassing standard precipitation treatment methods used by wastewater facilities.[1]

  • Directive: All aqueous solutions containing this compound must be collected as hazardous waste, regardless of concentration.[1]

Part 3: Disposal Workflows & Protocols
3.1 Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, weighing boat residues, contaminated paper towels.

  • Containment: Place solid waste in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5,8-Quinolinediol (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1][6]

  • Storage: Store in the "Solid Toxic" satellite accumulation area.

3.2 Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, filtrates, and HPLC waste.

Critical Incompatibility: Never add 5,8-Quinolinediol waste to a container holding Nitric Acid or Peroxides .[1] The hydroxyl groups on the electron-rich quinoline ring are susceptible to rapid, exothermic oxidation or nitration, potentially causing over-pressurization of the vessel.

Protocol:

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If highly acidic/basic, neutralize slowly before adding to the carboy to prevent heat generation.[1]

  • Solvent Segregation:

    • Halogenated:[1][7] If dissolved in DCM/Chloroform -> Halogenated Waste Carboy .[1]

    • Non-Halogenated: If dissolved in MeOH/Acetone -> Non-Halogenated Waste Carboy .[1]

  • Metal Check:

    • IF the reaction involved metal catalysts (Pd, Cu, Fe), the ENTIRE solution is Heavy Metal Waste .[1]

    • Why? The quinolinediol will bind the metal, keeping it soluble.[1] Standard organic incineration streams may not be equipped for high metal content.[1]

Part 4: Decision Tree & Visualization

The following diagram illustrates the logical flow for categorizing 5,8-Quinolinediol waste streams.

DisposalFlow Start Waste Generation: 5,8-Quinolinediol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Double Bag (4-mil) Label: 'Toxic Solid' SolidPath->SolidAction MetalCheck Contains Metals? (Catalysts/Reagents) LiquidPath->MetalCheck HeavyMetalWaste Route A: Heavy Metal Waste (Do Not Incinerate Standard) MetalCheck->HeavyMetalWaste Yes (Pd, Cu, Fe, etc.) SolventCheck Solvent Type? MetalCheck->SolventCheck No (Pure Organic) HaloWaste Route B: Halogenated Organic (DCM, CHCl3) SolventCheck->HaloWaste Halogenated NonHaloWaste Route C: Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloWaste Non-Halogenated

Figure 1: Operational decision tree for segregating 5,8-Quinolinediol waste streams to ensure RCRA compliance and safety.

Part 5: Regulatory Compliance (RCRA)[1]

While 5,8-Quinolinediol is not explicitly "P-Listed" or "U-Listed" by the EPA (40 CFR § 261.33), it must be managed as hazardous due to its toxicity characteristics.

  • Waste Code Assignment:

    • If the waste exhibits toxicity (via TCLP) or is mixed with listed solvents: Use F-codes (e.g., F002, F003) based on the solvent.

    • If pure substance: Manage as Non-Regulated Hazardous Waste (state dependent) or apply a generic Toxic designation for lab packing.[1]

  • Satellite Accumulation:

    • Keep containers closed at all times except when adding waste (40 CFR § 262.15).[1]

    • Do not store near oxidizers (Nitric Acid, Perchloric Acid).[1]

Part 6: Emergency Procedures

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (to prevent inhalation of irritant dust).[1]

  • Clean-up:

    • Do not dry sweep (creates dust).[1]

    • Cover spill with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

    • Place all debris in a hazardous waste bag.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1][5][8] 5,8-Quinolinediol is sparingly soluble in water; a dilute ethanol wipe may be necessary for final cleaning.[1]

Spill Response (Liquid):

  • Absorb with vermiculite or clay-based absorbent.[1]

  • Do not use paper towels if the solvent is nitric acid-based (fire risk).[1]

References
  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 5,8-Quinolinediol. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5,8-Quinolinediol (CAS 85-25-6).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.